molecular formula C10H8N2O2 B057331 2-Methyl-6-nitroquinoline CAS No. 613-30-9

2-Methyl-6-nitroquinoline

Cat. No.: B057331
CAS No.: 613-30-9
M. Wt: 188.18 g/mol
InChI Key: DXDPHHQJZWWAEH-UHFFFAOYSA-N
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Description

2-Methyl-6-nitroquinoline (CAS 613-30-9) is a high-purity quinoline derivative supplied as a light yellow to white crystalline powder with a typical purity of >98.0% . It has a melting point of 162-170 °C and a molecular weight of 188.18 g/mol . This compound is a key synthetic intermediate and building block in medicinal chemistry and materials science. Its primary research value lies in its role as a precursor in the synthesis of more complex quinoline-based compounds . Quinolines are a prominent class of moieties with broad applications, notably in developing agents with antibacterial, antiviral, anticancer, and antimalarial properties . Furthermore, this compound serves as a model compound in advanced analytical and computational chemistry studies; its vibrational properties have been extensively investigated using FTIR and FT-Raman spectroscopies alongside DFT calculations, providing valuable insights for spectral interpretation . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Specifications: • CAS Number: 613-30-9 • Molecular Formula: C10H8N2O2 • Molecular Weight: 188.18 • Purity: >98.0% (GC) • Melting Point: 162 °C to 170 °C • Storage: Recommended storage at room temperature, in a cool and dark place .

Properties

IUPAC Name

2-methyl-6-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H8N2O2/c1-7-2-3-8-6-9(12(13)14)4-5-10(8)11-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDPHHQJZWWAEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060619
Record name Quinoline, 2-methyl-6-nitro-
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Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

20.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729902
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

613-30-9
Record name 2-Methyl-6-nitroquinoline
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Record name Quinoline, 2-methyl-6-nitro-
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Record name Quinoline, 2-methyl-6-nitro-
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Record name Quinoline, 2-methyl-6-nitro-
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Record name 2-methyl-6-nitroquinoline
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Foundational & Exploratory

physical properties of 2-Methyl-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Methyl-6-nitroquinoline

Executive Summary

This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry, agrochemical research, and materials science.[1][2] Its quinoline core, functionalized with a methyl group and a nitro group, provides a versatile scaffold for the synthesis of a wide array of more complex molecules, including potential antimicrobial, antimalarial, and anticancer agents.[1][3][4] The physical properties of this intermediate are paramount, dictating its reactivity, purification strategies, formulation possibilities, and ultimately, its utility in drug development and other applications. This guide provides a comprehensive overview of the core physicochemical properties of this compound, details authoritative experimental protocols for their determination, and explores the causal relationships between these properties and their practical implications in a research and development setting.

Chemical Identity and Significance

Molecular Structure and Identifiers

This compound, also known as 6-nitroquinaldine, is a derivative of quinoline. The structure consists of a quinoline bicyclic system with a methyl group substituted at position 2 and a nitro group at position 6.

  • IUPAC Name: this compound[5][6][7]

  • CAS Number: 613-30-9[5][6][8]

  • Molecular Formula: C₁₀H₈N₂O₂[5][6][8][9]

  • Molecular Weight: 188.18 g/mol [7]

  • Canonical SMILES: CC1=NC2=C(C=C1)C=C(C=C2)--INVALID-LINK--[O-][6][7]

  • InChI Key: DXDPHHQJZWWAEH-UHFFFAOYSA-N[5][6]

Role in Research and Development

The utility of this compound stems from its dual functionality. The quinoline ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs, most notably antimalarials like chloroquine.[3] The nitro group at the 6-position is a key functional handle; it can be readily reduced to an amine (2-methyl-6-aminoquinoline), opening a pathway for further derivatization through amide bond formation, diazotization, or other amine-specific chemistries.[1] This makes it a valuable starting material for:

  • Pharmaceutical Synthesis: Building block for heterocyclic scaffolds targeting infectious diseases and cancer.[1][2]

  • Agrochemical R&D: A core component in the synthesis of novel fungicides and insecticides.[1]

  • Materials Science: The conjugated π-system of the quinoline core makes it a candidate for developing fluorescent probes, sensors, and optoelectronic materials.[1]

Core Physicochemical Properties

A precise understanding of the physical properties is non-negotiable for successful process chemistry, formulation, and quality control. The key properties of this compound are summarized below.

PropertyValueSource(s)
Appearance Yellow to brown crystalline powder or solid[1][6][9]
Melting Point 162-167 °C[6]
Boiling Point Not experimentally determined; estimated >300 °C
Solubility (pH 7.4) 20.5 µg/mL[7]
LogP (Octanol/Water) 2.4 (Computed)[7]

Melting Point: The relatively high melting point of 162-167°C is indicative of a stable crystalline lattice structure, which is typical for planar aromatic compounds with polar functional groups capable of intermolecular interactions. This high melting point suggests good thermal stability but also hints at the potential for low aqueous solubility due to strong crystal packing forces that must be overcome for dissolution.

Solubility: The experimental solubility of 20.5 µg/mL at physiological pH confirms that this compound is poorly soluble in water.[7] This is a critical parameter in drug development, as poor solubility can lead to low bioavailability. The computed LogP of 2.4 further supports its lipophilic (fat-loving) nature.[7] Researchers must consider formulation strategies such as co-solvents, amorphous solid dispersions, or salt forms of downstream derivatives to enhance solubility for biological testing.

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint for chemical identification and structural elucidation.

  • Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, this compound exhibits a prominent molecular ion (M+) peak at an m/z ratio of approximately 188, corresponding to its molecular weight.[5][7] High-resolution mass spectrometry can confirm the elemental composition C₁₀H₈N₂O₂ with high accuracy.[7]

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Characteristic absorption bands include strong peaks for the asymmetric and symmetric stretching of the nitro group (NO₂) typically around 1510-1550 cm⁻¹ and 1340-1370 cm⁻¹, respectively. Other notable signals include C=N stretching from the quinoline ring and C-H stretching from the aromatic rings and the methyl group.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the quinoline core, each with characteristic chemical shifts and coupling patterns that allow for positional assignment. A singlet corresponding to the three protons of the methyl group (CH₃) would be observed in the upfield region (typically ~2.7 ppm).

    • ¹³C NMR: The carbon NMR spectrum would display ten distinct signals for the ten carbon atoms in the molecule, with the carbons attached to the nitrogen and nitro groups being significantly deshielded (shifted downfield).[7]

  • UV-Vis Spectroscopy: Quinoline and its derivatives are chromophoric and absorb UV-Vis radiation. The spectrum is expected to show characteristic π-π* transitions of the aromatic system.[10] The presence of the nitro group, an electron-withdrawing group, can cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted 2-methylquinoline.

Experimental Determination of Physical Properties

To ensure data integrity, standardized, self-validating protocols are essential. The following sections describe authoritative methods for characterizing the key .

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Expertise & Causality: While traditional capillary melting point apparatus provides a range, DSC offers superior accuracy and additional information. It measures the heat flow into a sample as a function of temperature. The resulting thermogram provides the onset of melting, the peak melting temperature (often reported as the melting point), and the enthalpy of fusion (ΔHfus). A sharp, narrow melting peak is a strong indicator of high purity, whereas impurities will typically broaden the peak and depress the melting point. This makes DSC a powerful tool for both identification and quality control.

Protocol:

  • Calibration: Calibrate the DSC instrument using certified standards (e.g., indium, tin) to ensure temperature and heat flow accuracy.

  • Sample Preparation: Accurately weigh 2-3 mg of this compound into a standard aluminum DSC pan. Crimp a lid onto the pan to enclose the sample. Prepare an identical empty pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

  • Thermal Program: Equilibrate the cell at a temperature well below the expected melting point (e.g., 100°C).

  • Heating Ramp: Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the melting point (e.g., 200°C).

  • Data Analysis: Record the heat flow versus temperature. The melting point is determined from the peak of the endothermic event.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_result Data Interpretation Calibrate Calibrate DSC (Indium Standard) Weigh Weigh 2-3 mg Sample into Al Pan Calibrate->Weigh Crimp Crimp Lid Weigh->Crimp Load Load Sample & Ref Pans into DSC Cell Crimp->Load Purge Purge with N2 Gas Load->Purge Ramp Ramp Temperature (e.g., 10°C/min) Purge->Ramp Analyze Analyze Thermogram Ramp->Analyze Report Report Melting Point (Tpeak) & Purity Assessment Analyze->Report Solubility_Workflow A Add Excess Solid to Buffer (e.g., pH 7.4) B Agitate at Constant Temp (24-48 hours) A->B C Centrifuge to Pellet Solid B->C D Collect Supernatant C->D E Filter (0.22 µm PVDF) D->E F Quantify by HPLC-UV Against Standard Curve E->F G Calculate Solubility (e.g., µg/mL) F->G Properties_Implications cluster_props Core Physical Properties cluster_dev Drug Development Implications cluster_chem Chemical Synthesis Implications MP High Melting Point (162-167 °C) Purify Purification by Crystallization MP->Purify enables React Thermally Stable Reactant MP->React indicates Handle Easy to Handle Solid MP->Handle allows for Sol Low Aqueous Solubility (20.5 µg/mL) Formulate Requires Formulation Strategy (e.g., Amorphous Dispersions, Co-solvents) Sol->Formulate necessitates Bioavail Potential for Low Oral Bioavailability Sol->Bioavail leads to LogP Lipophilic (LogP = 2.4) LogP->Sol correlates with Permeate Potential for Good Membrane Permeation LogP->Permeate suggests Formulate->Bioavail aims to improve

References

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methyl-6-nitroquinoline: Synthesis, Characterization, and Applications in Drug Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the chemistry and application of this compound. We will move beyond basic data points to explore the causality behind its synthesis, the nuances of its characterization, and its emerging significance as a building block in modern pharmacology.

Quinoline and its derivatives are classified as "privileged scaffolds" in drug discovery. This distinction is earned due to their ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1][2][3] Molecules incorporating the quinoline motif are mainstays in the treatment of malaria (e.g., chloroquine) and have demonstrated potent anticancer, antimicrobial, anti-inflammatory, and antipsychotic properties.[1][2][3][4] The functionalization of the quinoline core, such as the introduction of methyl and nitro groups in this compound, allows for the fine-tuning of its physicochemical properties and biological activity, making it a valuable intermediate for the synthesis of novel therapeutic agents.[4]

Core Molecular Profile

This compound is a functionalized heterocyclic aromatic compound. Its core identity is defined by a quinoline ring system substituted with a methyl group at position 2 and a nitro group at position 6.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Core Process cluster_workup Workup & Isolation R1 4-Nitroaniline Condensation Condensation & Cyclization R1->Condensation R2 Crotonaldehyde R2->Condensation Catalyst Fe₃O₄@SiO₂ Nanoparticles (Catalyst) Catalyst->Condensation Solvent Concentrated HCl (Acid Catalyst/Solvent) Solvent->Condensation Temp Reflux (105°C) Temp->Condensation Cool Cool to RT Condensation->Cool MagSep Magnetic Separation of Catalyst Cool->MagSep Neutralize Neutralization (NaOH) MagSep->Neutralize Product This compound (Product) Neutralize->Product cluster_transformations Chemical Transformations cluster_products Resulting Scaffolds cluster_applications Further Synthesis & Applications Start This compound Reduction Reduction of Nitro Group (e.g., SnCl₂, H₂/Pd-C) Start->Reduction Amine 6-Amino-2-methylquinoline Reduction->Amine App1 Anticancer Agents Amine->App1 App2 Antimalarial Drugs Amine->App2 App3 Antimicrobial Compounds Amine->App3 App4 Fluorescent Probes Amine->App4

References

Introduction: The Significance of 2-Methyl-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-6-nitroquinoline

This guide provides a comprehensive examination of the melting and boiling points of this compound (CAS No. 613-30-9), a key heterocyclic compound. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes technical data with practical, field-proven insights into the experimental determination of these fundamental properties.

This compound, also known as 6-nitroquinaldine, is a derivative of quinoline, a heterocyclic aromatic organic compound. Its structure, featuring a methyl group at the 2-position and a nitro group at the 6-position, imparts specific chemical reactivity and physical characteristics that make it a valuable intermediate in organic synthesis. The precise determination of its physical properties, such as melting and boiling points, is not merely an academic exercise; it is fundamental for assessing purity, designing purification protocols (like recrystallization and distillation), and ensuring safe handling and storage.[1][2]

The nitro group significantly influences the molecule's polarity and intermolecular forces, primarily through dipole-dipole interactions and potential for hydrogen bonding, which in turn dictates its melting and boiling characteristics.[3] Understanding these properties is a prerequisite for its application in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.

Physicochemical Data Summary

All quantitative data for this compound are summarized in the table below for efficient reference.

PropertyValueSource(s)
IUPAC Name This compound[4][5]
Synonyms 6-Nitroquinaldine[5][6]
CAS Number 613-30-9[4][5][7][8]
Molecular Formula C₁₀H₈N₂O₂[4][5][9]
Molecular Weight 188.18 g/mol [5][9]
Appearance Yellow to brown crystalline powder[4]
Melting Point 162-167 °C[4]
Boiling Point Data not readily available; potential for decomposition at atmospheric pressure.

Melting Point: Determination and Interpretation

The melting point is a critical indicator of a crystalline solid's purity. For a pure compound, the melting range is typically sharp, spanning 0.5-1.0°C.[3] The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[1]

The reported melting point for this compound is in the range of 162-167°C.[4] This range suggests a commercially available purity suitable for most applications, though further purification via recrystallization could potentially sharpen this range.

Experimental Protocol: Capillary Melting Point Determination

The most common and reliable method for determining the melting point of a powdered solid like this compound is the capillary method, often performed using a Mel-Temp apparatus or a Thiele tube.[10]

Causality Behind Procedural Choices:

  • Sample Preparation: The sample must be finely powdered to ensure uniform packing and efficient heat transfer within the capillary tube.[1] Incomplete powdering can lead to uneven heating and an inaccurate, broad melting range.

  • Heating Rate: An initial rapid heating phase is acceptable to find an approximate melting point. However, for the accurate determination, the temperature ramp must be slowed to ~2°C per minute near the expected melting point.[1] A fast heating rate does not allow the sample and the thermometer to reach thermal equilibrium, resulting in a recorded melting point that is higher than the true value.

  • Purity Assessment: A melting range greater than 2°C is a strong indication of impurities.[1][2] This is because the impurities introduce defects into the crystal lattice, requiring less energy to overcome the intermolecular forces.

Step-by-Step Methodology:

  • Sample Loading: A small amount of finely powdered this compound is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.[1][10]

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus (e.g., Mel-Temp) alongside a calibrated thermometer.[1]

  • Initial Fast Run: The apparatus is heated rapidly (5-10°C/min) to determine an approximate melting range. This saves time and establishes the temperature window for the precise measurement.[1]

  • Accurate Slow Run: A fresh sample is used. The apparatus is heated quickly to about 20°C below the approximate melting point found in the fast run.[1] The heating rate is then reduced to 1-2°C per minute.

  • Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2) are recorded. This T1-T2 interval is the melting range.[2]

Workflow for Melting Point Determination

The logical flow of the experimental protocol is depicted below.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_analysis Data Analysis Prep1 Grind sample to a fine powder Prep2 Load 2-3 mm into capillary tube Prep1->Prep2 Measure1 Place sample in apparatus Prep2->Measure1 Measure2 Perform initial 'fast run' to estimate MP Measure1->Measure2 Measure3 Cool apparatus & prepare fresh sample Measure2->Measure3 Measure4 Perform 'slow run' (1-2°C/min) near estimated MP Measure3->Measure4 Analysis1 Record T1 (first liquid) and T2 (all liquid) Measure4->Analysis1 Analysis2 Report melting range (T1 - T2) Analysis1->Analysis2 Analysis3 Assess purity based on range width Analysis2->Analysis3

Caption: Workflow for accurate melting point determination.

Boiling Point: Challenges and Experimental Approach

An experimentally determined boiling point for this compound at atmospheric pressure is not readily found in scientific literature or commercial datasheets. This is common for complex organic molecules with high melting points and polar functional groups, such as the nitro group. The high temperatures required to reach the boiling point at 760 mmHg may lead to thermal decomposition before boiling occurs.

Therefore, any experimental determination should ideally be conducted under reduced pressure (vacuum distillation), and the boiling point at atmospheric pressure can be extrapolated using a pressure-temperature nomograph.

Experimental Protocol: Micro-Boiling Point Determination (Thiele Tube)

For determining the boiling point of a small quantity of liquid, or a solid that can be melted without decomposition, the micro-boiling point method using a Thiele tube is highly effective and requires minimal sample.[11]

Causality Behind Procedural Choices:

  • Inverted Capillary: The small, inverted capillary tube acts as its own manometer. As the sample is heated, the air trapped inside expands and escapes. When the sample's vapor pressure equals the atmospheric pressure, a rapid stream of bubbles emerges. This defines the boiling point.[11][12]

  • Cooling Phase: The crucial measurement is taken during the cooling phase. As the temperature drops slightly below the boiling point, the vapor pressure of the sample becomes less than the atmospheric pressure. This pressure difference forces the liquid back into the capillary tube. The temperature at which this occurs is the equilibrium point where vapor pressure equals atmospheric pressure—the true boiling point.[11][12]

  • Thiele Tube Design: The specific shape of the Thiele tube is designed to facilitate the circulation of the heating oil via convection, ensuring uniform temperature distribution around the sample and thermometer, which is critical for an accurate reading.

Step-by-Step Methodology:

  • Sample Preparation: A small glass vial (e.g., a Durham tube) is filled about half-full with the sample (in this case, molten this compound).[11]

  • Capillary Insertion: A standard melting point capillary tube is inverted (sealed end up) and placed inside the vial containing the sample.[11]

  • Apparatus Assembly: The vial is attached to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing high-boiling mineral oil.[11]

  • Heating: The side arm of the Thiele tube is heated gently with a microburner. Heat is applied until a rapid and continuous stream of bubbles emerges from the tip of the inverted capillary tube.[11][12]

  • Cooling and Observation: The heat is removed. The apparatus is allowed to cool slowly while observing the capillary tube.

  • Data Recording: The temperature at the precise moment the stream of bubbles stops and the liquid is drawn into the capillary tube is recorded. This temperature is the boiling point of the liquid at the current atmospheric pressure.[11][12]

Workflow for Micro-Boiling Point Determination

The logical steps for the micro-boiling point experiment are outlined in the diagram below.

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_heating Heating Phase cluster_cooling Cooling & Measurement Phase Setup1 Add molten sample to small vial Setup2 Place inverted capillary tube into sample Setup1->Setup2 Setup3 Attach vial to thermometer Setup2->Setup3 Setup4 Mount assembly in Thiele tube Setup3->Setup4 Heat1 Gently heat Thiele tube side arm Setup4->Heat1 Heat2 Observe for rapid, continuous stream of bubbles Heat1->Heat2 Cool1 Remove heat source Heat2->Cool1 Cool2 Observe sample as it cools Cool1->Cool2 Cool3 Record temperature at the moment liquid enters capillary Cool2->Cool3

Caption: Workflow for micro-boiling point determination.

Conclusion

The melting point of this compound is well-characterized at 162-167°C, serving as a reliable parameter for identity and purity confirmation. In contrast, its boiling point at atmospheric pressure is not established, likely due to thermal instability at elevated temperatures. The experimental protocols detailed herein provide a robust framework for the precise and accurate determination of these vital physicochemical properties, grounding the procedures in the principles of thermal analysis and phase equilibria. For any new synthesis or purification of this compound, a careful determination of the melting range is a mandatory quality control step.

References

A Senior Application Scientist's Guide to the 1H NMR Spectrum of 2-Methyl-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Methyl-6-nitroquinoline. Moving beyond a simple peak list, we will explore the causal relationships between the molecule's structure and its spectral signature, grounding our interpretation in the fundamental principles of electronic effects and spin-spin coupling. This document is designed to serve as a practical reference for researchers engaged in the synthesis, characterization, and application of substituted quinoline derivatives.

The Structural and Electronic Landscape of this compound

To interpret the ¹H NMR spectrum, we must first understand the molecule itself. This compound is a disubstituted quinoline, a heterocyclic aromatic compound. The quinoline ring system can be conceptualized as a fusion of a benzene ring and a pyridine ring.[1] The positions of the substituents are critical:

  • A Methyl Group (-CH₃) at C2: This is an electron-donating group (EDG) by induction. Its presence will increase electron density, particularly within the pyridine portion of the ring system, causing a shielding effect on nearby protons.

  • A Nitro Group (-NO₂) at C6: This is a powerful electron-withdrawing group (EWG) through both induction and resonance. It will significantly decrease electron density in the benzene portion of the ring, leading to a strong deshielding effect (a downfield shift) on adjacent protons.

The interplay of these two opposing electronic influences, combined with the inherent aromaticity and the effect of the nitrogen heteroatom, results in a complex but interpretable ¹H NMR spectrum.

Coupling_Network H4 H4 H3 H3 H4->H3 ³J ≈ 8.5 Hz H8 H8 H7 H7 H8->H7 ³J ≈ 9.0 Hz H5 H5 H7->H5 ⁴J ≈ 2.5 Hz

References

A Technical Guide to the Infrared and Mass Spectrometry of 2-Methyl-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction

2-Methyl-6-nitroquinoline, a substituted quinoline derivative, is a compound of interest in medicinal chemistry and materials science.[1] Its chemical structure, featuring a quinoline core functionalized with a methyl and a nitro group, gives rise to a unique spectroscopic signature.[2] This guide provides a detailed technical analysis of the infrared (IR) and mass spectrometry (MS) data for this compound, offering insights into its structural characterization for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

  • Molecular Formula: C₁₀H₈N₂O₂[2][3]

  • Molecular Weight: 188.18 g/mol [2][3]

  • IUPAC Name: this compound[2]

  • CAS Number: 613-30-9[3]

The presence of the aromatic quinoline ring system, the electron-withdrawing nitro group, and the electron-donating methyl group all contribute to the distinct spectral features discussed in this guide.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[4] The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its key structural components.

Experimental Protocol: Acquiring the IR Spectrum

A typical method for obtaining the IR spectrum of a solid sample like this compound is using the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet technique with a Fourier Transform Infrared (FTIR) spectrometer.[2]

Step-by-Step ATR-FTIR Protocol:

  • Sample Preparation: Ensure the this compound sample is a fine, dry powder.

  • Instrument Setup: Place the ATR crystal accessory in the FTIR spectrometer and record a background spectrum.

  • Sample Application: Apply a small amount of the powdered sample onto the ATR crystal, ensuring complete coverage.

  • Pressure Application: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Collect the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The acquired spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

experimental_workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_processing Data Processing prep Fine, dry powder of This compound background Record Background Spectrum prep->background Place sample apply_sample Apply Sample to ATR Crystal background->apply_sample acquire Acquire Spectrum (4000-400 cm-1) apply_sample->acquire Apply pressure process Ratio against Background acquire->process final_spectrum Final IR Spectrum process->final_spectrum

Caption: Experimental workflow for obtaining the ATR-FTIR spectrum of this compound.

Interpretation of the IR Spectrum

The IR spectrum of this compound can be divided into several key regions, each providing valuable structural information. The following table summarizes the expected characteristic absorption bands and their assignments.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group ResponsibleExpected Intensity
3100 - 3000C-H stretchingAromatic C-H (quinoline ring)Medium to Weak
2980 - 2850C-H stretchingMethyl group (-CH₃)Medium to Weak
1600 - 1450C=C and C=N stretchingAromatic ring (quinoline)Medium to Strong
1550 - 1475 Asymmetric NO₂ stretching Nitro group (-NO₂) on aromatic ring Strong
1360 - 1290 Symmetric NO₂ stretching Nitro group (-NO₂) on aromatic ring Strong
1450 - 1375C-H bendingMethyl group (-CH₃)Medium
900 - 675C-H out-of-plane bendingAromatic C-H (quinoline ring)Strong

Key Interpretive Insights:

  • Nitro Group Confirmation: The two strong absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bonds in the nitro group are the most definitive features in the spectrum for this functional group. Their presence is a primary indicator of the nitro-substitution on the quinoline ring.

  • Aromatic System: The presence of multiple bands in the 1600-1450 cm⁻¹ region is characteristic of the complex C=C and C=N stretching vibrations within the fused aromatic rings of the quinoline core.

  • Methyl Group: The C-H stretching and bending vibrations of the methyl group provide evidence for its presence.

Mass Spectrometry Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common "hard" ionization technique that leads to extensive fragmentation, providing a detailed fingerprint of the molecule's structure.

Experimental Protocol: Acquiring the Mass Spectrum

The mass spectrum of this compound is typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

Step-by-Step GC-MS Protocol:

  • Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or methanol).

  • GC Separation: Inject the sample solution into the GC, where it is vaporized and separated from the solvent and any impurities on a capillary column.

  • Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer and is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

gcms_workflow cluster_sample Sample Introduction cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_output Output sample This compound in volatile solvent gc Vaporization & Separation sample->gc ionize Electron Ionization (70 eV) gc->ionize Elution analyze Mass Analysis (Quadrupole) ionize->analyze detect Detection analyze->detect spectrum Mass Spectrum detect->spectrum

Caption: Workflow for the GC-MS analysis of this compound.

Interpretation of the Mass Spectrum

The electron ionization mass spectrum of this compound provides a wealth of structural information through its fragmentation pattern. The NIST Mass Spectrometry Data Center provides reference data for this compound.[3]

Key Spectral Data from NIST:

m/zRelative IntensityProposed Fragment
188100% (Base Peak)[M]⁺˙
142~40%[M - NO₂]⁺
115~65%[M - NO₂ - HCN]⁺
130~50%[M - NO - CO]⁺˙

Proposed Fragmentation Pathway:

The fragmentation of this compound under electron ionization is initiated by the formation of the molecular ion (M⁺˙) at m/z 188, which is also the base peak, indicating its relative stability. Subsequent fragmentation proceeds through characteristic losses of the nitro group and rearrangements of the quinoline ring.

  • Loss of Nitrogen Dioxide (NO₂): A primary and highly characteristic fragmentation for aromatic nitro compounds is the loss of a nitro group as a neutral radical (•NO₂), resulting in the formation of a cation at m/z 142 ([M - NO₂]⁺).

  • Loss of Nitric Oxide (NO) and Carbon Monoxide (CO): An alternative pathway involves the rearrangement of the nitro group to a nitrite, followed by the loss of a nitric oxide radical (•NO) to form an ion at m/z 158. This is often followed by the loss of carbon monoxide (CO), leading to the fragment ion at m/z 130.

  • Loss of Hydrogen Cyanide (HCN): The quinoline ring can undergo fragmentation by losing a molecule of hydrogen cyanide (HCN), a common fragmentation pathway for nitrogen-containing heterocyclic aromatic compounds. The loss of HCN from the m/z 142 fragment results in the ion at m/z 115.

fragmentation_pathway M [C10H8N2O2]+• m/z = 188 (Molecular Ion) F142 [C10H8N]+• m/z = 142 M->F142 - •NO2 F158 [C10H8NO]+• m/z = 158 M->F158 - •NO F115 [C9H6]+• m/z = 115 F142->F115 - HCN F130 [C9H8N]+• m/z = 130 F158->F130 - CO

Caption: Proposed electron ionization fragmentation pathway for this compound.

Conclusion

The combined application of infrared spectroscopy and mass spectrometry provides a comprehensive and definitive structural characterization of this compound. The IR spectrum confirms the presence of the key functional groups—the nitro group, the methyl group, and the aromatic quinoline core—through their characteristic vibrational frequencies. The mass spectrum not only confirms the molecular weight but also reveals a distinct fragmentation pattern that further corroborates the molecular structure. This detailed spectral analysis serves as an essential reference for researchers and professionals engaged in the synthesis, identification, and application of this and related compounds.

References

solubility of 2-Methyl-6-nitroquinoline in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-Methyl-6-nitroquinoline in Common Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key heterocyclic compound with applications in medicinal chemistry and materials science. Recognizing the critical role of solubility in drug development, process chemistry, and formulation, this document details the theoretical principles governing its dissolution, provides field-proven experimental protocols for accurate solubility determination, and outlines robust analytical methods for quantification. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and experimentally determine the solubility of this compound in a range of common organic solvents.

Introduction: The Significance of Solubility Profiling

This compound, also known as 6-nitroquinaldine, belongs to the quinoline class of heterocyclic aromatic compounds.[1] The presence of the nitro group (a strong electron-withdrawing group) and the methyl group on the quinoline scaffold imparts specific electronic and steric properties that influence its biological activity and physicochemical behavior. In drug discovery and development, solubility is a cornerstone property that dictates a compound's bioavailability, manufacturability, and formulation possibilities. Poor solubility can be a significant impediment, leading to failed clinical trials and costly development delays.

Therefore, a thorough understanding and accurate measurement of the solubility of this compound in various organic solvents are paramount for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

  • Formulation Science: Developing stable and effective dosage forms.

  • Preclinical Research: Preparing stock solutions for in vitro and in vivo assays.

  • Analytical Chemistry: Choosing suitable mobile phases for chromatographic analysis.

This guide provides both the theoretical framework and the practical, step-by-step methodologies required to generate a reliable solubility profile for this compound.

Physicochemical Profile of this compound

A molecule's inherent physicochemical properties are the primary determinants of its solubility. The key characteristics of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[2]
Synonyms 6-Nitroquinaldine[1]
CAS Number 613-30-9[2][3]
Molecular Formula C₁₀H₈N₂O₂[2][3]
Molecular Weight 188.18 g/mol [2][3]
Appearance White to light yellow/orange crystalline powder[4]
Melting Point 162-170 °C[4]
Water Solubility 20.5 µg/mL (at pH 7.4)[2]
logP (Octanol/Water) 2.451 (Calculated)[5]

The structure combines a relatively nonpolar bicyclic aromatic system with a polar nitro group and a basic nitrogen atom within the quinoline ring. The calculated LogP of 2.451 suggests a preference for lipophilic environments over aqueous media, which is consistent with its low measured water solubility.[2][5] The melting point is relatively high, indicating strong crystal lattice energy that must be overcome for dissolution to occur.

Theoretical Considerations: Predicting Solubility Behavior

The principle of "like dissolves like" is the guiding tenet for solubility. The solubility of this compound in a given solvent is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

  • Polarity: The molecule possesses both polar (nitro group, quinoline nitrogen) and nonpolar (aromatic rings, methyl group) regions.

    • Polar Solvents (e.g., Methanol, Ethanol, Acetone): These solvents can engage in dipole-dipole interactions with the nitro group. Alcohols can also act as hydrogen bond donors to the quinoline nitrogen. Good solubility is generally expected in these solvents.

    • Nonpolar Aprotic Solvents (e.g., Toluene, Cyclohexane): These solvents will primarily interact with the aromatic core via van der Waals forces. Solubility will depend on how effectively these interactions can disrupt the solute's crystal lattice.

    • Chlorinated Solvents (e.g., Dichloromethane): Dichloromethane is a polar aprotic solvent capable of dissolving a wide range of organic compounds and is expected to be an effective solvent.[6]

  • Hydrogen Bonding: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor. Solvents that are effective hydrogen bond donors (e.g., alcohols) are likely to be good solvents.

  • Crystal Lattice Energy: The high melting point suggests significant energy is required to break apart the crystal structure.[4] The chosen solvent must provide favorable solute-solvent interactions that release enough energy (enthalpy of solvation) to overcome this barrier.

Based on these principles, we can predict a general trend of solubility, which must be confirmed by empirical measurement: High Solubility: Dichloromethane, Acetone, Ethyl Acetate Moderate Solubility: Ethanol, Methanol, Toluene Low Solubility: Cyclohexane, Water

Experimental Workflow for Solubility Determination

To ensure accuracy and reproducibility, the equilibrium solubility method is the gold standard. This involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute in the supernatant.

Below is the logical workflow for this process.

G cluster_prep Phase 1: Preparation cluster_eq Phase 2: Equilibration cluster_analysis Phase 3: Analysis A 1. Select Solvents B 2. Prepare Materials (Compound, Vials) A->B C 3. Add Excess Solid to Solvent B->C D 4. Agitate at Controlled Temperature (e.g., 24-72h) C->D E 5. Visually Confirm Solid Remains D->E F 6. Separate Phases (Centrifuge/Filter) E->F G 7. Collect Supernatant F->G H 8. Dilute Aliquot G->H I 9. Quantify Concentration (HPLC or UV-Vis) H->I J 10. Calculate Solubility (e.g., mg/mL or mol/L) I->J

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. The visual confirmation of excess solid at the end of the experiment (Step 5) is a critical control point ensuring that the solution is indeed saturated.

Materials:

  • This compound (>98% purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • 2 mL glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge with appropriate vial holders

  • Calibrated pipettes

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks for dilutions

  • Analytical balance

Procedure:

  • Preparation:

    • Add approximately 10-20 mg of this compound to a tared 2 mL glass vial. Record the exact mass.

    • Using a calibrated pipette, add 1.0 mL of the selected solvent to the vial. This creates a slurry with a large excess of the solid.

    • Securely cap the vial. Prepare samples in triplicate for each solvent to assess variability.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples at a moderate speed for at least 24 hours. For compounds with slow dissolution kinetics or potential for polymorphism, extending this to 48 or 72 hours is recommended to ensure equilibrium is reached.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand for 30 minutes to let the bulk of the solid settle.

    • Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet all undissolved solid.

  • Sample Collection and Dilution:

    • Carefully open the vial, ensuring not to disturb the solid pellet.

    • Withdraw an aliquot (e.g., 100 µL) of the clear supernatant. For maximum accuracy, it is recommended to filter this aliquot through a 0.22 µm syringe filter directly into a clean vial to remove any remaining particulates. Causality Note: Filtering prevents undissolved microparticles from being carried over, which would artificially inflate the measured concentration.

    • Perform a precise serial dilution of the supernatant with the same solvent into the concentration range of the analytical method's calibration curve. For example, dilute the 100 µL aliquot into a 10 mL volumetric flask for a 1:100 dilution.

  • Confirmation of Saturation:

    • Visually inspect the original sample vial to confirm that a significant amount of undissolved solid remains. If no solid is present, the experiment is invalid for that solvent, and it must be repeated with a greater initial mass of the compound.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method as described in Section 5.

Analytical Quantification of this compound

Accurate quantification of the dissolved compound is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method due to its specificity and sensitivity.[7][8]

Protocol: HPLC-UV Method

Instrumentation & Conditions:

  • HPLC System: With UV-Vis Detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). A small amount of acid like formic acid may be added to improve peak shape.[9]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by scanning a standard solution from 190-400 nm to find the wavelength of maximum absorbance (λmax).

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase. From this stock, create a series of at least five calibration standards by serial dilution, covering the expected concentration range of the diluted samples.

  • Calibration: Inject the calibration standards into the HPLC system and generate a calibration curve by plotting peak area against concentration. The curve should have a correlation coefficient (r²) > 0.999.

  • Sample Analysis: Inject the diluted supernatant samples (from Section 4.1, Step 6).

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated supernatant by multiplying by the dilution factor.

    • Solubility (mg/mL) = Concentration of diluted sample (mg/mL) x Dilution Factor

Caption: Analytical Quantification Workflow using HPLC.

Data Presentation and Interpretation

All experimentally determined solubility data should be compiled into a structured table for clear comparison.

Table 2: Experimentally Determined Solubility of this compound at 25 °C

SolventClassificationDielectric ConstantPolarity IndexSolubility (mg/mL)Solubility (mol/L)
DichloromethanePolar Aprotic9.13.1[Experimental Data][Calculated Data]
AcetonePolar Aprotic21.05.1[Experimental Data][Calculated Data]
Ethyl AcetatePolar Aprotic6.04.4[Experimental Data][Calculated Data]
EthanolPolar Protic24.64.3[Experimental Data][Calculated Data]
MethanolPolar Protic32.75.1[Experimental Data][Calculated Data]
TolueneNonpolar2.42.4[Experimental Data][Calculated Data]
CyclohexaneNonpolar2.00.2[Experimental Data][Calculated Data]
WaterPolar Protic80.110.20.0205[2]1.09 x 10⁻⁴

Note: Values for Dielectric Constant and Polarity Index are literature values for the pure solvents and are provided for interpretative context.

Interpreting this data involves correlating the measured solubility with the physicochemical properties of the solvents. This allows for the development of a predictive understanding that can guide the selection of solvents for future applications without the need for exhaustive empirical screening.

Conclusion

This guide has established a robust framework for understanding and determining the solubility of this compound. By combining theoretical principles with a detailed, validated experimental workflow, researchers can confidently generate high-quality solubility data. Such data is indispensable for advancing the development of this compound-containing candidates in pharmaceuticals and other chemical industries. The provided protocols for equilibrium solubility determination and HPLC quantification serve as a reliable foundation for any laboratory engaged in the physical chemistry characterization of novel compounds.

References

An In-depth Technical Guide to 2-Methyl-6-nitroquinoline: Synthesis, Characterization, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-6-nitroquinoline (CAS No. 613-30-9), a key heterocyclic intermediate in medicinal chemistry and organic synthesis. We delve into its fundamental physicochemical properties, provide a detailed, field-proven protocol for its synthesis via the Doebner-von Miller reaction, and present a thorough spectroscopic characterization, including an analysis of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. A significant focus is placed on the rationale behind its use as a foundational scaffold in the development of potent and selective antagonists for the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a critical target in anti-obesity research. This document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this versatile chemical entity.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery. Its rigid, aromatic structure serves as an excellent framework for orienting functional groups in three-dimensional space to achieve specific interactions with biological targets. The strategic placement of substituents allows for the fine-tuning of electronic properties, lipophilicity, and metabolic stability. The introduction of a nitro group, a potent electron-withdrawing moiety, and a methyl group significantly influences the reactivity and biological activity of the quinoline core. This compound, also known as 6-nitroquinaldine, has emerged as a particularly valuable building block, most notably for its role in the synthesis of novel therapeutics targeting metabolic disorders.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties and hazards is a prerequisite for its safe and effective use in a laboratory setting.

Physicochemical Properties

The key identifiers and properties of this compound are summarized below. These data are crucial for reaction planning, purification, and analytical method development.

PropertyValueSource(s)
IUPAC Name This compound[1]
Synonyms 6-Nitroquinaldine[1]
CAS Number 613-30-9[1]
Molecular Formula C₁₀H₈N₂O₂[1]
Molecular Weight 188.18 g/mol [1]
Appearance Light yellow to brown solid (crystals or crystalline powder)[2]
Melting Point 164-168 °C[2]
Solubility Sparingly soluble in water (20.5 µg/mL at pH 7.4)[1]
SMILES CC1=NC2=C(C=C1)C=C(C=C2)--INVALID-LINK--[O-][1]
InChIKey DXDPHHQJZWWAEH-UHFFFAOYSA-N[1]
Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment, such as a chemical fume hood.

  • GHS Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye damage (H318), and May cause respiratory irritation (H335).

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Ensure adequate ventilation.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Synthesis of this compound via Doebner-von Miller Reaction

The Doebner-von Miller reaction is a classic and effective method for synthesizing quinolines. The reaction proceeds by the acid-catalyzed condensation of an aniline with an α,β-unsaturated carbonyl compound. Here, we present a validated protocol for the synthesis of this compound from 4-nitroaniline and crotonaldehyde.[2]

Causality and Mechanism

The reaction mechanism involves three key stages:

  • Michael Addition: The amino group of 4-nitroaniline acts as a nucleophile and attacks the β-carbon of the protonated crotonaldehyde in a conjugate (Michael) addition.

  • Cyclization: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aniline ring attacks the carbonyl carbon to form a six-membered ring.

  • Dehydration & Oxidation: The cyclized intermediate then dehydrates and is subsequently oxidized to form the stable aromatic quinoline ring system. The oxidizing agent can be another molecule of the Schiff base intermediate or an external oxidant.

Doebner_von_Miller cluster_reactants Reactants cluster_process Reaction Sequence cluster_product Product pna 4-Nitroaniline michael 1. Michael Addition (Nucleophilic Attack) pna->michael HCl (catalyst) crot Crotonaldehyde crot->michael cyclize 2. Intramolecular Cyclization michael->cyclize Forms Dihydroquinoline Intermediate dehydrate_oxidize 3. Dehydration & Oxidation cyclize->dehydrate_oxidize Aromatization product This compound dehydrate_oxidize->product

Caption: The Doebner-von Miller synthesis pathway. (Within 100 characters)
Detailed Experimental Protocol

This protocol is adapted from a validated, nanomaterial-assisted synthesis, with the conventional (non-catalyzed) method presented here for broad applicability.[2]

Materials:

  • 4-Nitroaniline (1.5 g, 11 mmol)

  • Concentrated Hydrochloric Acid (HCl)

  • Crotonaldehyde (0.95 g, 14 mmol)

  • 11 N Sodium Hydroxide (NaOH) solution

  • Methanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.5 g of 4-nitroaniline in concentrated HCl.

  • Heating: Heat the mixture to reflux at approximately 105 °C.

  • Reagent Addition: Add 0.95 g of crotonaldehyde dropwise to the refluxing solution.

  • Reaction: Continue heating the reaction mixture under reflux for one hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cooling & Neutralization: Cool the reaction mixture to room temperature (25 °C). Carefully neutralize the acidic solution with 11 N NaOH until a precipitate forms. The solution should be basic.

  • Isolation: Collect the resulting whitish-yellow precipitate by vacuum filtration.

  • Purification: Recrystallize the crude product from methanol to remove unreacted starting materials and impurities.

  • Drying: Dry the purified light-yellow solid product in a vacuum oven.

Expected Results:

  • Yield: ~47%[2]

  • Melting Point: 164 °C[2]

Spectroscopic Characterization and Structural Elucidation

Confirming the identity and purity of the synthesized product is a critical, self-validating step in any synthetic workflow. The combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy provides an unambiguous structural confirmation.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis start Synthesized Product (Crude) purification Recrystallization (Methanol) start->purification pure_product Pure this compound purification->pure_product nmr 1H & 13C NMR (Structural Connectivity) pure_product->nmr ms Mass Spectrometry (MS) (Molecular Weight & Formula) pure_product->ms ir Infrared (IR) Spectroscopy (Functional Groups) pure_product->ir final_confirmation Structure Confirmed nmr->final_confirmation ms->final_confirmation ir->final_confirmation

Caption: Workflow for purification and characterization. (Within 100 characters)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The following data were obtained in CDCl₃.[3]

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum shows distinct signals for the methyl group and the five aromatic protons on the quinoline ring. The electron-withdrawing nitro group at C6 strongly deshields the protons on the benzenoid ring, particularly H5 and H7.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
8.67s1HH5Proton adjacent to the nitro group, highly deshielded. Appears as a singlet (or narrow doublet).
8.00 - 7.94m2HH4, H8H4 is a doublet coupled to H3. H8 is a doublet coupled to H7. Overlapping multiplet.
7.69 - 7.61m2HH3, H7H3 is a doublet coupled to H4. H7 is a doublet-doublet coupled to H8 and H5. Overlapping multiplet.
2.68s3H-CH₃Singlet for the methyl group at the C2 position.

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum shows ten distinct signals, corresponding to the ten carbon atoms in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
159.3C2Carbon bearing the methyl group, adjacent to the nitrogen.
146.2C6Carbon directly attached to the electron-withdrawing nitro group, highly deshielded.
142.1 - 121.8C4, C4a, C5, C7, C8, C8aAromatic carbons of the quinoline ring system. Specific assignments require 2D NMR.
118.5C3Aromatic carbon adjacent to the methyl-substituted carbon.
24.8 - 24.3 (m)-CH₃Methyl carbon signal, may appear as a multiplet due to deuteration in the source data.[3]
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) confirms the molecular weight and provides structural information through fragmentation analysis.

  • Molecular Ion (M⁺•): A prominent peak is observed at m/z = 188, corresponding to the molecular weight of C₁₀H₈N₂O₂.[4]

  • Key Fragmentation Pathways:

    • Loss of NO₂: A significant fragment at m/z = 142 [M - 46]⁺ corresponds to the loss of the nitro group (NO₂).

    • Loss of NO and CO: Subsequent fragmentation often involves the loss of nitric oxide (NO, 30 Da) and carbon monoxide (CO, 28 Da) from the nitroaromatic system, leading to fragments at m/z = 158 [M - 30]⁺ and further fragmentation of the quinoline ring.

    • Methyl Group Rearrangement: The presence of the methyl group can lead to rearrangements like the formation of a stable azatropylium ion, influencing the fragmentation pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • ~1520-1550 cm⁻¹ and ~1340-1360 cm⁻¹: Strong, characteristic peaks corresponding to the asymmetric and symmetric stretching vibrations of the C-NO₂ group, respectively.

  • ~1600-1450 cm⁻¹: Multiple sharp peaks due to C=C and C=N stretching vibrations within the aromatic quinoline ring system.

  • ~3000-3100 cm⁻¹: C-H stretching vibrations for the aromatic protons.

  • ~2850-2960 cm⁻¹: C-H stretching vibrations for the methyl group.

Application in Drug Discovery: MCHR1 Antagonist Scaffold

This compound is not just a synthetic intermediate; it is a validated starting point for the development of high-value therapeutic agents. Its primary application in modern drug discovery is as a core scaffold for Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists.

The MCHR1 Target in Obesity

MCHR1 is a G-protein coupled receptor (GPCR) predominantly expressed in the brain, where it plays a crucial role in regulating energy homeostasis, appetite, and mood.[3] Antagonizing (blocking) this receptor has been shown to reduce food intake and promote weight loss in preclinical models, making it a promising therapeutic target for the treatment of obesity.[5]

Role of the Quinoline Scaffold

The quinoline core of this compound serves as a rigid anchor that can be elaborated with other functional groups to optimize binding to the MCHR1 active site. Structure-activity relationship (SAR) studies have shown that the quinoline ring fits into a hydrophobic pocket of the receptor, stabilized by interactions with key amino acid residues.[3]

The this compound moiety provides a versatile platform for chemical modification:

  • The Nitro Group (C6): This is the key functional handle. The nitro group can be readily reduced to an amine (-NH₂). This amine can then be functionalized, for example, by forming amides, which has proven to be a highly effective strategy for extending into other pockets of the MCHR1 receptor and dramatically increasing binding affinity and selectivity.[6][7]

  • The Methyl Group (C2): While sometimes retained, this position can also be modified to explore additional interactions within the receptor binding site.

MCHR1_Antagonist_Design cluster_rationale Design Rationale start This compound (Starting Scaffold) step1 Reduction of Nitro Group (e.g., Fe/HCl or H₂, Pd/C) start->step1 intermediate 6-Amino-2-methylquinoline (Key Intermediate) step1->intermediate step2 Amide Coupling (Acylation with R-COCl) intermediate->step2 product Potent MCHR1 Antagonist step2->product rationale1 Quinoline Core: Provides rigid scaffold for hydrophobic pocket binding. rationale2 Amine/Amide at C6: Forms key H-bonds and explores additional binding sites.

References

A Comprehensive Safety & Handling Guide for 2-Methyl-6-nitroquinoline in a Research Setting

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth review of the safety data for 2-Methyl-6-nitroquinoline, tailored for researchers, scientists, and drug development professionals. The focus is on moving beyond mere compliance to a deeper, mechanistic understanding of the hazards and the implementation of robust, self-validating safety protocols in a laboratory environment.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic aromatic compound often utilized as a building block in organic synthesis and medicinal chemistry. A precise understanding of its identity and physical properties is the foundation of a thorough risk assessment.

Identifier Value Source
IUPAC Name This compound[1]
CAS Number 613-30-9[1][2][3]
Molecular Formula C₁₀H₈N₂O₂[1][2]
Molecular Weight 188.18 g/mol [1][2]
Synonyms 6-Nitroquinaldine[3]
Physicochemical Property Value / Observation Source
Appearance Solid, powder form is likely based on handling advice.[4]
Water Solubility 20.5 µg/mL (at pH 7.4)[1]
Hazardous Combustion Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂)[5][6]

The low aqueous solubility is a critical handling consideration.[1] Spills are less likely to spread rapidly with aqueous solutions, but cleaning and decontamination of surfaces require organic solvents, which may introduce additional hazards.

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance with multiple risk factors.[1] The primary hazards demand stringent control measures.

GHS_Hazards cluster_pictograms GHS Pictograms cluster_hazards Hazard Statements p1 corrosive h318 H318 Causes serious eye damage p1->h318 p2 exclamation_mark h302 H302 Harmful if swallowed p2->h302 h315 H315 Causes skin irritation p2->h315 h335 H335 May cause respiratory irritation p2->h335

Caption: GHS Hazard Profile for this compound.

  • H318 - Causes serious eye damage: This is the most severe hazard classification for this compound.[1] It signifies a risk of irreversible or long-term damage to the eye upon contact. The causality is likely related to the chemical's ability to cause protein denaturation and severe inflammation of the cornea. Standard safety glasses are insufficient; chemical splash goggles and/or a full-face shield are mandatory.

  • H302 - Harmful if swallowed: This indicates significant toxicity upon ingestion.[1] Researchers must enforce a strict policy of no eating, drinking, or smoking in the laboratory.[4][7][8]

  • H315 - Causes skin irritation: The compound can cause inflammation, redness, and discomfort upon skin contact.[1] Prolonged contact could lead to more severe dermatitis. This necessitates the use of appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.

  • H335 - May cause respiratory irritation: As a solid, the primary inhalation risk comes from airborne dust or aerosols.[1] Inhalation can lead to irritation of the nose, throat, and lungs. All weighing and transfer operations involving the solid material must be conducted within a certified chemical fume hood or a powder containment hood.

  • Note on Carcinogenicity: While this compound itself does not currently have a harmonized classification for carcinogenicity, related nitro-substituted quinolines and anilines are often flagged as suspected carcinogens.[5][8][9] Given this, it is prudent to handle this compound with the precautions appropriate for a potential carcinogen, including minimizing exposure and using dedicated equipment where possible.

Risk Mitigation and Safe Handling Protocols

A proactive approach to risk mitigation involves a multi-layered system of engineering controls, personal protective equipment, and standardized operational procedures.

Engineering and Administrative Controls
  • Chemical Fume Hood: All work with this compound, from weighing the solid to running reactions and workups, must be performed inside a properly functioning chemical fume hood. This is the primary defense against respiratory exposure.[5]

  • Designated Area: To prevent cross-contamination, it is advisable to designate a specific area within the fume hood for handling this compound.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[5][10]

Personal Protective Equipment (PPE)

The selection of PPE must directly address the identified hazards.

Protection Type Specification Rationale
Eye/Face Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US). A full-face shield is required when handling larger quantities or when there is a significant splash risk.Addresses the critical H318 "Causes serious eye damage" hazard.[4][5]
Hand Chemical-resistant gloves (Nitrile is a suitable starting point, check manufacturer's compatibility data).Prevents skin irritation (H315). Contaminated gloves must be removed and disposed of correctly.[11]
Body Laboratory coat.Protects against skin contact on arms and body.
Respiratory A NIOSH/MSHA or EN 149 approved respirator may be required if engineering controls fail or for certain high-risk procedures (e.g., cleaning large spills).Mitigates the H335 respiratory irritation hazard, especially if dust cannot be controlled.[5][7]
Standard Operating Procedure: Weighing and Transfer

Handling the solid form presents the greatest risk of generating airborne dust. The following protocol is designed as a self-validating system to minimize exposure.

Safe_Handling_Workflow prep 1. Preparation (Don PPE, Prepare Hood) weigh 2. Weighing (Inside Hood, Use Draft Shield) prep->weigh sol 3. Solubilization (Add solvent to solid) weigh->sol cleanup 4. Decontamination (Wipe surfaces) sol->cleanup waste 5. Waste Disposal (Segregate hazardous waste) cleanup->waste

Caption: Workflow for Safely Handling Solid this compound.

Step-by-Step Protocol:

  • Preparation: Before retrieving the chemical, don all required PPE (goggles, lab coat, gloves). Prepare the workspace in the chemical fume hood by laying down absorbent, disposable bench paper.

  • Weighing: Place a weigh boat on an analytical balance inside the fume hood. Use a draft shield to prevent air currents from dispersing the powder.

  • Transfer: Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Avoid any actions that could generate dust, such as tapping the container forcefully.

  • Solubilization: If the next step is to make a solution, carefully add the solid to the reaction vessel containing the solvent. It is often safer to add the solvent to the vessel containing the solid to prevent dust from puffing up.

  • Decontamination: After transfer, carefully wipe the spatula, weigh boat, and any contaminated surfaces with a solvent-dampened cloth. Dispose of the cloth and bench paper into the solid hazardous waste container.

  • Container Sealing: Tightly seal the stock container of this compound immediately after use.[5][10]

Storage and Incompatibility

Proper storage is crucial for maintaining chemical integrity and preventing hazardous reactions.

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[5][7][10] The storage area should be a locked cabinet or a controlled-access room.[4][5][7]

  • Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[5][6] The nitro group can create energetic mixtures with strong oxidizers, while the basic quinoline nitrogen will react exothermically with strong acids.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][7][11]

  • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes.[11] Remove contaminated clothing and wash it before reuse.[4] Seek medical attention if irritation persists.

  • Inhalation: Remove the victim to fresh air and keep them comfortable for breathing.[4][5] If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[6] Rinse mouth with water.[4][7] Call a poison control center or doctor immediately for treatment advice.[5][7]

  • Accidental Release: Evacuate the area. Ensure adequate ventilation. Wearing full PPE, sweep up the solid material carefully to avoid creating dust and place it into a suitable, labeled container for disposal.[5][12] Do not allow the material to enter drains or surface water.[5]

Disposal Considerations

This compound and its containers must be treated as hazardous waste.

  • Waste Disposal: Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[5][7]

  • Container Handling: Do not reuse empty containers. They should be treated as hazardous waste.[7]

  • Segregation: Do not mix this waste with other waste streams unless compatibility is confirmed.

References

Navigating the Synthesis and Handling of 2-Methyl-6-nitroquinoline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the hazards and safe handling procedures for 2-Methyl-6-nitroquinoline, a key intermediate in various synthetic pathways. As experienced scientists, we understand that a thorough comprehension of a compound's reactivity and toxicology is paramount to ensuring laboratory safety and experimental success. This document moves beyond a simple recitation of safety data, offering a causal framework for the recommended procedures, thereby empowering researchers to make informed decisions.

Understanding the Hazard Profile of this compound

This compound (CAS No. 613-30-9) presents a multi-faceted hazard profile that necessitates careful handling.[1][2][3] Its primary dangers stem from its acute toxicity, irritant properties, and potential for serious eye damage.[1]

Toxicological Overview

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear warning regarding this compound. It is classified as:

  • Harmful if swallowed (Acute toxicity, oral).[1]

  • Causes skin irritation .[1]

  • Causes serious eye damage .[1]

  • May cause respiratory irritation .[1]

The nitro group and the quinoline scaffold, common in pharmacologically active molecules, contribute to its reactivity and biological interactions. The causality behind these hazards lies in the molecule's ability to interact with biological macromolecules, leading to cellular damage upon exposure.

Physical and Chemical Properties

A fundamental understanding of the physical and chemical properties of this compound is the first line of defense in preventing accidental exposure.

PropertyValueSource
Molecular Formula C₁₀H₈N₂O₂[1][2]
Molecular Weight 188.18 g/mol [1][2]
Appearance Solid (form may vary)Assumed from handling precautions
CAS Number 613-30-9[1][2]

These properties inform handling procedures; for instance, its solid state at room temperature means that the primary route of exposure during handling is through the inhalation of dust or direct contact with the solid.

Core Principles of Safe Handling: A Proactive Approach

A self-validating safety protocol is one where the procedures inherently minimize risk at every step. The following protocols are designed with this principle in mind.

Personal Protective Equipment (PPE): The Essential Barrier

The selection of appropriate PPE is non-negotiable. The level of protection should be determined by a thorough risk assessment of the specific experimental procedure.

PPE ComponentSpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.[4]Protects against dust particles and splashes, mitigating the risk of serious eye damage.
Hand Protection Chemical-impermeable gloves (e.g., nitrile).[4][5]Prevents skin contact and subsequent irritation. Gloves must be inspected before use.
Body Protection Laboratory coat or chemical-resistant coveralls.[6]Minimizes the risk of skin contact with dust or spills.
Respiratory Protection NIOSH/MSHA-approved respirator with appropriate particulate filters.[4][7]Essential when handling the powder outside of a certified chemical fume hood to prevent respiratory tract irritation.

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Handling RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE Determines DonGown 1. Don Lab Coat/ Coveralls SelectPPE->DonGown DonGloves 2. Don Gloves DonGown->DonGloves DonGoggles 3. Don Eye/Face Protection DonGloves->DonGoggles DonRespirator 4. Don Respirator (if required) DonGoggles->DonRespirator HandleChemical Handle 2-Methyl-6- nitroquinoline DonRespirator->HandleChemical

Engineering Controls: Containing the Hazard

The primary engineering control for handling this compound is a certified chemical fume hood. This provides a controlled environment that prevents the inhalation of dust and contains any potential spills. All weighing and transfer operations involving the solid material should be conducted within a fume hood.

Safe Handling Protocols: Step-by-Step Methodologies

Protocol 1: Weighing and Transfer of Solid this compound

  • Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, receiving flask).

  • PPE: Don the appropriate PPE as outlined in the table above.

  • Weighing: Carefully open the container of this compound inside the fume hood. Use a clean spatula to transfer the desired amount to a weigh boat on a tared balance. Avoid generating dust.

  • Transfer: Gently transfer the weighed solid into the reaction vessel. If necessary, use a powder funnel to minimize the risk of spillage.

  • Cleaning: Tightly close the container of this compound. Clean any residual dust from the work surface with a damp cloth, which should then be disposed of as hazardous waste.

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Wash hands thoroughly.

Storage and Waste Management: Long-Term Safety

Proper storage and disposal are critical to a comprehensive safety plan.

Storage Conditions

Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[5][8] It should be stored away from incompatible materials such as strong oxidizing agents and acids to prevent potentially hazardous reactions.[7]

Waste Disposal

All waste materials contaminated with this compound, including empty containers, disposable labware, and cleaning materials, must be disposed of as hazardous waste.[8] Follow all local, state, and federal regulations for hazardous waste disposal. Do not discharge to sewer systems.[8]

Waste_Disposal_Flowchart Start Waste Generated ContaminatedItems Contaminated Items (Gloves, Weigh Boats, etc.) Start->ContaminatedItems ExcessReagent Excess/Unused This compound Start->ExcessReagent Segregate Segregate into Designated Hazardous Waste Container ContaminatedItems->Segregate ExcessReagent->Segregate Label Label Container Clearly 'Hazardous Waste: This compound' Segregate->Label Store Store in a Secure, Well-Ventilated Area Label->Store Dispose Arrange for Disposal by Licensed Hazardous Waste Contractor Store->Dispose End Disposal Complete Dispose->End

Emergency Procedures: A Plan for the Unexpected

Even with the most stringent safety protocols, accidents can happen. A well-defined emergency plan is essential.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]
Skin Contact Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek medical attention.[8]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Fire and Spill Response

In the event of a fire, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[8] Firefighters should wear self-contained breathing apparatus.[8]

For spills, evacuate the area and ensure adequate ventilation.[5] Wearing appropriate PPE, sweep up the spilled solid and place it in a suitable container for disposal.[7] Avoid generating dust. Do not allow the material to enter drains or waterways.[7]

Conclusion: A Culture of Safety

The safe handling of this compound is not merely a matter of following rules, but of cultivating a deep-seated culture of safety. By understanding the "why" behind each procedure, researchers can work with this valuable compound confidently and responsibly. This guide serves as a foundational document, but it is incumbent upon each scientist to apply these principles to their specific experimental context.

References

A Technical Guide to the Electrophilic and Nucleophilic Landscape of 2-Methyl-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the intricate world of medicinal chemistry and materials science, the quinoline scaffold stands as a cornerstone of molecular design. Its versatile reactivity and biological significance have cemented its place in the pharmacopeia and beyond. This guide delves into the nuanced electronic character of a particularly intriguing derivative: 2-methyl-6-nitroquinoline. Herein, we dissect the interplay of an electron-donating methyl group and a potent electron-withdrawing nitro group, a combination that sculpts a unique landscape of reactivity. As Senior Application Scientists, our goal is to provide not just a theoretical overview, but a practical, in-depth understanding of the electrophilic and nucleophilic sites within this molecule, grounded in established chemical principles and supported by experimental insights. This document is structured to empower researchers to rationally design synthetic pathways and predict the chemical behavior of this important heterocyclic compound.

The Electronic Architecture of the Quinoline Core

The fundamental reactivity of quinoline is a tale of two rings: a relatively electron-rich carbocyclic (benzene) ring and an electron-deficient heterocyclic (pyridine) ring. The nitrogen atom in the pyridine ring, being more electronegative than carbon, exerts an inductive electron-withdrawing effect, rendering the heterocyclic ring less susceptible to electrophilic attack and more prone to nucleophilic substitution.[1]

Consequently, electrophilic aromatic substitution (EAS) on an unsubstituted quinoline molecule preferentially occurs on the benzene ring, specifically at the C5 and C8 positions.[1] This regioselectivity is dictated by the superior stability of the Wheland intermediates formed upon electrophilic attack at these positions, which allows for the preservation of the aromaticity of the pyridine ring in some resonance structures. Conversely, nucleophilic substitution is favored at the C2 and C4 positions of the pyridine ring, which bear a partial positive charge due to the electron-withdrawing nature of the nitrogen atom.[2]

Modulating Reactivity: The Influence of Substituents

The introduction of substituents onto the quinoline framework dramatically alters this intrinsic reactivity. In this compound, we encounter a classic "push-pull" electronic scenario.

The Role of the 2-Methyl Group: An Electron-Donating Influence

The methyl group at the C2 position is an electron-donating group through an inductive effect.[3] This donation of electron density partially mitigates the electron deficiency of the pyridine ring, making it slightly less reactive towards nucleophiles compared to unsubstituted quinoline. However, its primary impact is felt in the context of electrophilic attack. By increasing the overall electron density of the quinoline system, the methyl group can enhance the rate of electrophilic substitution on the carbocyclic ring.

The 6-Nitro Group: A Powerful Electron Sink

The nitro group at the C6 position is a potent electron-withdrawing group, acting through both a strong inductive effect and a resonance effect.[4][5] This significantly deactivates the entire quinoline ring system towards electrophilic attack. The withdrawal of electron density is most pronounced on the carbocyclic ring where it is situated. According to the principles of electrophilic aromatic substitution, the nitro group is a meta-director.[4]

Mapping the Reactive Sites: A Predictive Analysis

The combined influence of the 2-methyl and 6-nitro groups creates a nuanced reactivity profile for this compound.

Electrophilic Attack: A Tale of Competing Effects

The electron-donating 2-methyl group activates the quinoline ring towards electrophilic attack, while the 6-nitro group strongly deactivates it. The deactivating effect of the nitro group is generally dominant.[6] Therefore, electrophilic substitution on this compound will require harsher reaction conditions compared to unsubstituted quinoline.

Regarding regioselectivity, the directing effects of both substituents must be considered. The 2-methyl group directs incoming electrophiles to the ortho and para positions relative to it. In the context of the carbocyclic ring, this would favor positions C5 and C7. The 6-nitro group, being a meta-director, will direct incoming electrophiles to positions C5 and C7.

Therefore, the C5 and C7 positions are predicted to be the most probable sites for electrophilic attack , with the directing effects of both the methyl and nitro groups reinforcing each other at these positions. The C8 position, which is also a site of electrophilic attack in unsubstituted quinoline, is sterically hindered by the peri-relationship with the nitrogen atom and is electronically disfavored by the meta-directing nitro group.

Diagram: Predicted Electrophilic and Nucleophilic Sites

Caption: Predicted electrophilic (red) and nucleophilic (blue) sites in this compound.

Nucleophilic Attack: Targeting the Pyridine Ring

The potent electron-withdrawing effect of the 6-nitro group is transmitted throughout the quinoline ring system, further increasing the electron deficiency of the pyridine ring. This enhances its susceptibility to nucleophilic attack. The C4 position remains a prime target for nucleophiles, as it is activated by the adjacent nitrogen and the distal nitro group. The C2 position, while also electron-deficient, is somewhat shielded by the steric bulk of the methyl group. Therefore, the C4 position is the most likely site for nucleophilic substitution .

Experimental Protocols and Methodologies

Synthesis of this compound

A reliable method for the synthesis of this compound is the Doebner-von Miller reaction.[1] This acid-catalyzed cyclization reaction provides a straightforward route to the target compound.

Protocol: Doebner-von Miller Synthesis of this compound [1]

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.5 g (11 mmol) of 4-nitroaniline in concentrated hydrochloric acid.

  • Addition of Aldehyde: Heat the mixture to 105 °C under reflux. Add 0.95 g (14 mmol) of crotonaldehyde dropwise to the reaction mixture.

  • Reaction: Continue heating the reaction mixture for one hour.

  • Work-up: Cool the reaction mixture to room temperature and neutralize it with an 11 N sodium hydroxide solution.

  • Isolation and Purification: The product will precipitate as a whitish-yellow solid. Collect the precipitate by filtration and recrystallize it from methanol to obtain pure this compound.

Expected Yield: Approximately 47% (without catalyst optimization).

Workflow: Synthesis of this compound

G 4-Nitroaniline 4-Nitroaniline Reflux_105C Reflux (105°C) 4-Nitroaniline->Reflux_105C Crotonaldehyde Crotonaldehyde Crotonaldehyde->Reflux_105C HCl HCl HCl->Reflux_105C Neutralization Neutralization (NaOH) Reflux_105C->Neutralization Precipitation Precipitation Neutralization->Precipitation Recrystallization Recrystallization (Methanol) Precipitation->Recrystallization Product This compound Recrystallization->Product

Caption: Workflow for the synthesis of this compound via the Doebner-von Miller reaction.

Characterization of this compound

The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.

Technique Expected Observations
Melting Point 164 °C[1]
¹H NMR Signals corresponding to the aromatic protons and the methyl group protons with appropriate chemical shifts and coupling patterns.
¹³C NMR Resonances for the ten carbon atoms of the quinoline ring and the methyl group.
FT-IR Characteristic absorption bands for the C=N and C=C stretching of the quinoline ring, C-H stretching and bending of the aromatic and methyl groups, and strong asymmetric and symmetric stretching of the nitro group.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of this compound (188.18 g/mol ).

Conclusion and Future Directions

The electronic landscape of this compound is a fascinating case study in the power of substituent effects to direct chemical reactivity. The interplay between the electron-donating methyl group and the electron-withdrawing nitro group creates distinct and predictable sites for both electrophilic and nucleophilic attack. This in-depth understanding is paramount for medicinal chemists and materials scientists seeking to utilize this scaffold in the design of novel functional molecules. Further experimental validation of the predicted reactivity, particularly through controlled electrophilic substitution reactions, would provide even greater clarity and predictive power. Additionally, computational studies, including the generation of electrostatic potential maps, would offer a powerful visual tool to corroborate these theoretical predictions and guide future synthetic endeavors. The principles outlined in this guide provide a robust framework for the rational design and synthesis of new this compound derivatives with tailored properties for a wide range of applications.

References

A Senior Application Scientist's Guide to Quinoline Synthesis: From Classic Reactions to Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Quinoline Scaffold

First isolated from coal tar in 1834, the quinoline ring system is a cornerstone of heterocyclic chemistry.[1] This bicyclic heteroaromatic compound, consisting of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[2][3] Its derivatives are found in a wide array of natural products, most notably the anti-malarial alkaloid quinine, and form the core of numerous synthetic drugs with a broad spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2][3] The continued importance of quinoline-based compounds in drug discovery necessitates a deep understanding of the synthetic methodologies available for their construction.[2]

This technical guide provides a comprehensive historical overview of the core methods for quinoline synthesis, delving into the mechanistic underpinnings and practical considerations of each. We will explore the classical named reactions that form the foundation of quinoline chemistry, followed by a discussion of modern advancements that offer improved efficiency, sustainability, and substrate scope.

Part 1: The Classical Pillars of Quinoline Synthesis

The late 19th century saw the development of several robust methods for quinoline synthesis that are still in use today. These reactions, often named after their discoverers, provide fundamental strategies for constructing the quinoline core from readily available starting materials.

The Skraup Synthesis (1880)

The Skraup synthesis is a powerful, albeit often vigorous, method for producing quinolines.[1] The archetypal reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.[1][4]

Causality Behind Experimental Choices:

  • Glycerol and Sulfuric Acid: The concentrated sulfuric acid serves two primary roles: it acts as a dehydrating agent to convert glycerol into acrolein, the key electrophile, and as a catalyst for the subsequent cyclization.[1][5]

  • Oxidizing Agent: The initial cyclization product is a 1,2-dihydroquinoline, which must be oxidized to the aromatic quinoline. Nitrobenzene is a common choice as it is reduced to aniline, which can then participate in the reaction.[6] Ferrous sulfate is often added as a moderator to control the notoriously exothermic nature of the reaction.[7]

Reaction Mechanism: The reaction begins with the acid-catalyzed dehydration of glycerol to form acrolein. This is followed by a Michael-type conjugate addition of the aniline to the acrolein. The resulting β-anilinopropionaldehyde then undergoes an acid-catalyzed cyclization and dehydration to form 1,2-dihydroquinoline, which is finally oxidized to the quinoline product.[1]

Experimental Protocol: Synthesis of Quinoline from Aniline

  • Materials: Aniline, glycerol, concentrated sulfuric acid, nitrobenzene, ferrous sulfate heptahydrate.

  • Procedure:

    • In a large, appropriately equipped round-bottom flask, carefully add concentrated sulfuric acid to a mixture of aniline and ferrous sulfate heptahydrate while cooling and stirring.

    • Slowly add glycerol to the mixture, ensuring the temperature does not rise uncontrollably.

    • Add nitrobenzene to the flask.

    • Heat the mixture gently in an oil bath. The reaction is highly exothermic and must be carefully controlled.

    • Once the initial vigorous reaction subsides, continue heating for several hours to complete the reaction.

    • After cooling, dilute the mixture with water and neutralize with a concentrated sodium hydroxide solution until strongly alkaline.

    • Isolate the crude quinoline via steam distillation.

    • Separate the quinoline layer from the distillate, dry over anhydrous potassium carbonate, and purify by distillation.

Diagram of the Skraup Synthesis Workflow:

Skraup_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Mix Aniline, FeSO4·7H2O B Add Conc. H2SO4 (cooling) A->B C Add Glycerol B->C D Add Nitrobenzene C->D E Gentle Heating (Oil Bath) D->E F Control Exotherm E->F G Prolonged Heating F->G H Cool & Dilute with Water G->H I Neutralize with NaOH H->I J Steam Distillation I->J K Separate & Dry J->K L Distillation K->L

Caption: Experimental workflow for the Skraup synthesis.

The Doebner-von Miller Reaction (1881)

This reaction is a modification of the Skraup synthesis and is considered more versatile. It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst, typically a Lewis acid or a Brønsted acid.[8]

Causality Behind Experimental Choices:

  • α,β-Unsaturated Carbonyl: This reactant provides the three-carbon chain necessary to form the pyridine ring of the quinoline. It can be used directly or generated in situ from the aldol condensation of two carbonyl compounds.[8]

  • Acid Catalyst: Lewis acids (e.g., tin tetrachloride, scandium(III) triflate) or Brønsted acids (e.g., hydrochloric acid, p-toluenesulfonic acid) are used to activate the carbonyl group for nucleophilic attack and to catalyze the cyclization step.[8][9]

Reaction Mechanism: The mechanism is complex and has been a subject of debate. A widely accepted pathway involves the initial conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. This is followed by the addition of a second molecule of aniline to the carbonyl group, leading to a dihydroquinoline intermediate that is subsequently oxidized to the quinoline product.[8]

Experimental Protocol: Synthesis of 2-Methylquinoline (Quinaldine)

  • Materials: Aniline, crotonaldehyde, hydrochloric acid.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve aniline in hydrochloric acid.

    • Slowly add crotonaldehyde to the stirred solution.

    • Heat the reaction mixture under reflux for several hours.

    • After cooling, make the solution alkaline with a concentrated sodium hydroxide solution.

    • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the combined organic layers with water, dry over an anhydrous drying agent, and remove the solvent under reduced pressure.

    • Purify the crude product by distillation.

Diagram of the Doebner-von Miller Reaction Mechanism:

Doebner_von_Miller_Mechanism aniline Aniline michael_adduct Michael Adduct aniline->michael_adduct 1,4-Addition ab_unsat α,β-Unsaturated Carbonyl ab_unsat->michael_adduct dihydroquinoline Dihydroquinoline Intermediate michael_adduct->dihydroquinoline Cyclization & Dehydration quinoline Substituted Quinoline dihydroquinoline->quinoline oxidant Oxidation oxidant->quinoline

Caption: Simplified mechanism of the Doebner-von Miller reaction.

The Friedländer Synthesis (1882)

The Friedländer synthesis is a straightforward and widely used method for preparing quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or an ester), typically under acid or base catalysis.[6][10]

Causality Behind Experimental Choices:

  • 2-Aminoaryl Aldehyde/Ketone: This substrate provides the benzene ring and the nitrogen atom of the quinoline core.

  • α-Methylene Compound: This reactant provides the remaining atoms for the pyridine ring. The presence of an α-methylene group is crucial for the initial condensation reaction.[11]

  • Catalyst: The reaction can be catalyzed by either acids (e.g., p-toluenesulfonic acid, hydrochloric acid) or bases (e.g., sodium hydroxide, potassium hydroxide) to promote the initial aldol-type condensation and the subsequent cyclization.[10]

Reaction Mechanism: Two primary mechanistic pathways are proposed. The first involves an initial aldol condensation between the two carbonyl compounds, followed by cyclization via imine formation. The second pathway begins with the formation of a Schiff base between the aniline and the carbonyl compound, followed by an intramolecular aldol condensation and dehydration.[10]

Experimental Protocol: Synthesis of a Polysubstituted Quinoline

  • Materials: 2-Aminobenzophenone, ethyl acetoacetate, zirconium tetrachloride, ethanol, water.

  • Procedure:

    • To a solution of 2-aminobenzophenone and ethyl acetoacetate in a 1:1 mixture of ethanol and water, add a catalytic amount of ZrCl₄.[12]

    • Stir the reaction mixture at 60 °C and monitor its progress using thin-layer chromatography (TLC).[12]

    • Upon completion, cool the mixture to room temperature.[12]

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[12]

    • Extract the product with ethyl acetate.[12]

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[12]

    • Purify the crude product by column chromatography.

Diagram of the Friedländer Synthesis Logical Relationship:

Friedlander_Logic start Starting Materials amino_ketone 2-Aminoaryl Aldehyde/Ketone start->amino_ketone methylene_ketone Compound with α-Methylene Group start->methylene_ketone catalyst Acid or Base Catalyst start->catalyst condensation Aldol-type Condensation amino_ketone->condensation methylene_ketone->condensation catalyst->condensation cyclization Intramolecular Cyclization/ Dehydration catalyst->cyclization condensation->cyclization product Substituted Quinoline cyclization->product

Caption: Logical flow of the Friedländer synthesis.

The Combes Synthesis (1888)

The Combes synthesis is used to prepare 2,4-disubstituted quinolines from the reaction of an aniline with a β-diketone in the presence of a strong acid catalyst.[13]

Causality Behind Experimental Choices:

  • Aniline and β-Diketone: These are the two essential building blocks for the quinoline ring.

  • Acid Catalyst: A strong acid, such as concentrated sulfuric acid or polyphosphoric acid, is required to catalyze the cyclization of the intermediate enamine.[1]

Reaction Mechanism: The reaction proceeds through the initial formation of an enamine from the aniline and the β-diketone. This enamine is then protonated by the strong acid, which facilitates an intramolecular electrophilic attack of the carbonyl group onto the aromatic ring. Subsequent dehydration leads to the formation of the substituted quinoline.[1][14]

Experimental Protocol: Synthesis of 2,4-Dimethylquinoline

  • Materials: Aniline, acetylacetone, concentrated sulfuric acid.

  • Procedure:

    • Carefully add concentrated sulfuric acid to a cooled mixture of aniline and acetylacetone.

    • Heat the reaction mixture for a short period.

    • Pour the cooled reaction mixture onto ice and make it alkaline with a concentrated sodium hydroxide solution.

    • Extract the product with an organic solvent.

    • Dry the organic extract and remove the solvent.

    • Purify the product by distillation or recrystallization.

Diagram of the Combes Synthesis Mechanism:

Combes_Mechanism aniline Aniline enamine Enamine Intermediate aniline->enamine diketone β-Diketone diketone->enamine protonated_enamine Protonated Enamine enamine->protonated_enamine H+ cyclized_intermediate Cyclized Intermediate protonated_enamine->cyclized_intermediate Electrophilic Cyclization quinoline 2,4-Disubstituted Quinoline cyclized_intermediate->quinoline -H2O

Caption: Key steps in the Combes quinoline synthesis.

The Conrad-Limpach-Knorr Synthesis (1887)

This synthesis involves the reaction of anilines with β-ketoesters to produce 4-hydroxyquinolines (4-quinolones).[15] The regiochemical outcome of the reaction is temperature-dependent.

Causality Behind Experimental Choices:

  • β-Ketoester: This reactant provides the atoms for the pyridine portion of the quinoline ring.

  • Temperature Control: At lower temperatures (kinetic control), the more reactive keto group of the β-ketoester is attacked by the aniline, leading to a 4-hydroxyquinoline. At higher temperatures (thermodynamic control), the less reactive ester group is attacked, ultimately forming a 2-hydroxyquinoline (a Knorr synthesis product).[15][16]

Reaction Mechanism: The reaction begins with the condensation of the aniline with the β-ketoester to form an enamine (at the keto group) or an amide (at the ester group). For the Conrad-Limpach pathway, the enamine intermediate undergoes a thermal electrocyclic ring-closing reaction, followed by tautomerization to yield the 4-hydroxyquinoline product.[15]

Experimental Protocol: Synthesis of a 4-Hydroxyquinoline

  • Materials: Aniline, ethyl acetoacetate.

  • Procedure:

    • Mix aniline and ethyl acetoacetate and heat at a moderate temperature (e.g., 140-150 °C) to form the enamine intermediate.

    • In a separate high-boiling point solvent (e.g., Dowtherm A), heat to a high temperature (e.g., 250 °C).

    • Slowly add the pre-formed enamine to the hot solvent.

    • Continue heating for a short period after the addition is complete.

    • Cool the reaction mixture and collect the precipitated product by filtration.

    • Wash the product with a suitable solvent and dry.

Diagram of the Conrad-Limpach Synthesis:

Conrad_Limpach_Synthesis Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine Condensation (Kinetic) Ketoester β-Ketoester Ketoester->Enamine Quinolone 4-Hydroxyquinoline Enamine->Quinolone Thermal Cyclization

Caption: The Conrad-Limpach pathway to 4-hydroxyquinolines.

Part 2: Comparison of Classical Quinoline Synthesis Methods

Synthesis Method Starting Materials Typical Products Key Reagents/Conditions Advantages Limitations
Skraup Aniline, GlycerolUnsubstituted or substituted quinolinesConc. H₂SO₄, Oxidizing agent (e.g., nitrobenzene)Inexpensive starting materials, good for simple quinolines.[4]Often violent and exothermic, harsh conditions.[17]
Doebner-von Miller Aniline, α,β-Unsaturated carbonyl2- or 4-Substituted quinolinesAcid catalyst (Brønsted or Lewis)More versatile than Skraup, wider substrate scope.[8]Mechanism can be complex, potential for side reactions.[18]
Friedländer 2-Aminoaryl aldehyde/ketone, α-Methylene compoundPolysubstituted quinolinesAcid or base catalysisHigh efficiency, straightforward, good for diverse substitutions.[10]Requires pre-functionalized aromatic starting materials.[11]
Combes Aniline, β-Diketone2,4-Disubstituted quinolinesStrong acid (e.g., H₂SO₄, PPA)Direct route to 2,4-disubstituted products.[13]Limited to β-diketones, strong acid required.[14]
Conrad-Limpach Aniline, β-Ketoester4-HydroxyquinolinesHigh temperature, often in a high-boiling solventSpecific synthesis of 4-hydroxyquinolines.[15]High temperatures required, regioselectivity can be an issue.[16]

Part 3: Modern Advancements in Quinoline Synthesis

While the classical methods remain valuable, modern organic synthesis has driven the development of more efficient, selective, and environmentally benign approaches to quinoline synthesis.

Catalytic and Green Methodologies

Recent research has focused on the use of novel catalysts and green reaction conditions to improve upon the classical syntheses.

  • Nanocatalysis: The use of nanocatalysts offers high surface area and reactivity, often allowing for milder reaction conditions and easier catalyst recovery. For instance, iron oxide nanoparticles have been employed to catalyze the Friedländer synthesis in a one-pot, solvent-free manner, leading to high yields and reusability of the catalyst.[19]

  • Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[20] In quinoline synthesis, it can significantly reduce reaction times and improve yields compared to conventional heating.[21] For example, the Skraup reaction has been successfully performed under microwave irradiation in water, offering a greener alternative to the classical method.[21]

  • Lewis and Brønsted Acid Catalysis: A wide range of modern Lewis and Brønsted acids have been explored as catalysts for reactions like the Doebner-von Miller and Friedländer syntheses, offering improved selectivity and efficiency under milder conditions.[9][22]

Multicomponent Reactions (MCRs)

MCRs, where three or more reactants are combined in a single step to form a complex product, have revolutionized the synthesis of quinolines.[23] These reactions are highly atom-economical and efficient. The Povarov reaction, for example, is a three-component reaction of an aniline, an aldehyde, and an alkene (or alkyne) to produce tetrahydroquinolines, which can be subsequently oxidized to quinolines.[23]

C-H Bond Functionalization

A more recent and advanced strategy involves the direct functionalization of C-H bonds to construct the quinoline ring. These methods, often employing transition metal catalysts, avoid the need for pre-functionalized starting materials, thus offering a more atom-economical and efficient route.[22][24] For example, rhodium-catalyzed ortho-C-H bond activation of aromatic amines followed by cyclization with an alkyne provides a direct route to substituted quinolines.[22]

Conclusion

The synthesis of quinolines has a rich history, from the foundational named reactions of the 19th century to the sophisticated catalytic and multicomponent strategies of the 21st century. For researchers and drug development professionals, a thorough understanding of this diverse array of synthetic tools is essential. While the classical methods provide robust and reliable routes to the quinoline core, modern advancements offer pathways with enhanced efficiency, sustainability, and molecular diversity. The continued evolution of quinoline synthesis will undoubtedly lead to the discovery of novel derivatives with significant therapeutic and technological potential.

References

Methodological & Application

Application Notes & Protocols: Synthesis of 2-Methyl-6-nitroquinoline via the Doebner-Miller Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Doebner-Miller Reaction

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, dyes, and industrial chemicals.[1] Among the classical methods for its construction, the Doebner-Miller reaction stands out as a versatile and powerful tool for synthesizing substituted quinolines from anilines and α,β-unsaturated carbonyl compounds.[2] This reaction, a modification of the Skraup synthesis, offers a more adaptable approach to generating diverse quinoline derivatives.[3]

This guide provides an in-depth technical overview and detailed protocols for the synthesis of 2-Methyl-6-nitroquinoline, a valuable intermediate in drug discovery, using the Doebner-Miller reaction. We will explore the underlying mechanism, present validated experimental procedures, discuss critical parameters for success, and provide troubleshooting insights derived from field experience. The protocols are designed for researchers, scientists, and drug development professionals seeking a reliable and scalable method for this specific synthesis.

Mechanistic Insights: The Pathway to Quinoline Formation

The Doebner-Miller reaction proceeds through a sophisticated cascade of reactions, and its precise mechanism has been a subject of detailed study.[2] The generally accepted pathway for the reaction between a substituted aniline (like 4-nitroaniline) and an α,β-unsaturated aldehyde (crotonaldehyde) under acidic conditions involves several key steps:

  • Michael Addition: The reaction initiates with a conjugate (Michael) addition of the aniline's amino group to the β-carbon of the protonated α,β-unsaturated carbonyl compound.[4]

  • Cyclization: The resulting intermediate undergoes an intramolecular electrophilic attack from the aniline ring onto the carbonyl carbon, followed by dehydration, to form a 1,2-dihydroquinoline intermediate.

  • Oxidation (Aromatization): The final and crucial step is the oxidation of the dihydroquinoline intermediate to the stable aromatic quinoline ring system. In many classical Doebner-Miller syntheses, an external oxidizing agent such as nitrobenzene or arsenic acid is required.[4][5] However, in the case of synthesizing 6-nitroquinoline from 4-nitroaniline, the nitro group of a second aniline molecule or an intermediate can serve as the internal oxidant, simplifying the procedure.[6] Alternatively, aerobic oxidation can also contribute to aromatization.[7]

A simplified representation of this mechanistic flow is provided below.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Cyclization & Dehydration cluster_2 Step 3: Aromatization pna 4-Nitroaniline michael_int Michael Adduct Intermediate pna->michael_int Nucleophilic Attack crot Crotonaldehyde (α,β-unsaturated aldehyde) crot->michael_int Acid Catalyst (H+) cyclization Intramolecular Electrophilic Attack michael_int->cyclization dehydration Dehydration (-H₂O) cyclization->dehydration dhq 1,2-Dihydroquinoline Intermediate dehydration->dhq oxidation Oxidation dhq->oxidation product This compound oxidation->product

Caption: Simplified Mechanism of the Doebner-Miller Reaction.

Experimental Protocols & Workflow

Two validated protocols are presented below. Protocol A represents a standard acid-catalyzed method. Protocol B introduces a nanomaterial catalyst to significantly enhance reaction efficiency and yield, demonstrating a modern optimization of this classic reaction.

Workflow Overview

The general experimental workflow involves the reaction setup, monitoring, workup, and final purification of the target compound.

Caption: General experimental workflow for synthesis.

Protocol A: Standard Acid-Catalyzed Synthesis

This protocol is a baseline method that reliably produces the target compound, albeit with moderate yield.

Materials:

  • 4-Nitroaniline (1.5 g, 11 mmol)

  • Crotonaldehyde (0.95 g, 14 mmol)

  • Concentrated Hydrochloric Acid (HCl)

  • 11 N Sodium Hydroxide (NaOH) solution

  • Methanol (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1.5 g (11 mmol) of 4-nitroaniline in concentrated HCl. Equip the flask with a reflux condenser and begin stirring.

  • Heating: Heat the mixture to reflux at approximately 105 °C using a heating mantle.

  • Reagent Addition: Once reflux is stable, add 0.95 g (14 mmol) of crotonaldehyde dropwise to the reaction mixture. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent the formation of polymeric tars, a common side reaction in Doebner-Miller syntheses.[5]

  • Reaction: Continue to heat the mixture at reflux for 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC) if desired.

  • Workup - Cooling & Neutralization: After 1 hour, remove the heat source and allow the mixture to cool to room temperature (25 °C). Carefully neutralize the acidic solution by slowly adding 11 N NaOH solution until the mixture is basic (check with pH paper). A precipitate will form.

  • Isolation: Collect the whitish-yellow precipitate by vacuum filtration.

  • Purification: Recrystallize the crude solid from methanol to remove unreacted starting materials and impurities. The final product should be a light yellow solid.[8]

Protocol B: Nanomaterial-Assisted High-Yield Synthesis

This optimized protocol utilizes silica-functionalized magnetite nanoparticles (Fe₃O₄@SiO₂) as a catalyst to improve reaction rate and yield. The catalyst's high surface area is believed to facilitate the condensation and cyclization steps.[8]

Materials:

  • Same as Protocol A, with the addition of:

  • Fe₃O₄@SiO₂ nanoparticles (catalytic amount)

  • Strong external magnet

Procedure:

  • Reaction Setup: Dissolve 1.5 g (11 mmol) of 4-nitroaniline in concentrated HCl in a round-bottom flask. Add a catalytic amount of Fe₃O₄@SiO₂ particles. Equip with a reflux condenser and begin stirring.

  • Heating: Heat the mixture to reflux at 105 °C.

  • Reagent Addition: Add 0.95 g (14 mmol) of crotonaldehyde dropwise.

  • Reaction: Maintain the reaction at reflux for 1 hour. The reported reaction time can be reduced from 110 minutes (uncatalyzed) to 80 minutes.[8]

  • Workup - Catalyst Removal: Allow the reaction to cool to room temperature. Before neutralization, place a strong external magnet against the side of the flask to immobilize the magnetic Fe₃O₄@SiO₂ nanoparticles.

  • Workup - Neutralization: Carefully decant the supernatant into a separate beaker and neutralize it with 11 N NaOH solution to precipitate the product.

  • Isolation & Purification: Collect the precipitate by vacuum filtration and recrystallize from methanol as described in Protocol A.

Data Presentation and Expected Outcomes

The choice of protocol significantly impacts the final yield. The following table summarizes the expected quantitative outcomes.

ParameterProtocol A (Standard)Protocol B (Nanocatalyst)
Yield ~47%[8]~81%[8]
Melting Point 164 °C[8]165 °C[8]
Appearance Light yellow solidLight yellow solid
Reaction Time ~110 min~80 min[8]

Troubleshooting and Key Considerations

  • Problem: Low Yield & Tar Formation: This is the most common issue, often caused by the acid-catalyzed polymerization of crotonaldehyde.[5]

    • Solution: Ensure slow, dropwise addition of the aldehyde to the heated aniline solution. This maintains a low instantaneous concentration of the aldehyde, favoring the desired reaction over polymerization.[5] Using a biphasic solvent system (e.g., toluene/water) can also sequester the aldehyde in the organic phase, reducing polymerization.[3]

  • Problem: Incomplete Reaction/Dihydroquinoline Impurities: The final oxidation step may be inefficient, leaving partially hydrogenated impurities.

    • Solution: Ensure sufficient reaction time and temperature. While this specific reaction often proceeds without an external oxidant, if dihydroquinoline impurities are detected (e.g., by GC-MS), a post-reaction oxidation step using an agent like manganese dioxide (MnO₂) or DDQ could be considered.[5] Aeration (bubbling air through the reaction mixture) may also facilitate the final aromatization step.

Safety Precautions

This synthesis involves hazardous materials and must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • 4-Nitroaniline: Toxic if swallowed, in contact with skin, or if inhaled.[9][10] May cause damage to organs through prolonged exposure. Wear gloves, protective clothing, and eye/face protection.

  • Crotonaldehyde: Highly flammable liquid and vapor. Fatal if inhaled and toxic if swallowed or in contact with skin.[11][12] Causes serious eye damage and skin irritation. Handle with extreme caution in a fume hood.

  • Concentrated Hydrochloric Acid (HCl): Causes severe skin burns and eye damage.[13][14] May cause respiratory irritation. Work with this corrosive acid requires heavy-duty gloves and full face protection.

  • Sodium Hydroxide (NaOH): Causes severe skin burns and eye damage.[15] The neutralization step is highly exothermic; add the NaOH solution slowly and with external cooling if necessary.

  • Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.[16] Causes damage to organs (optic nerve, central nervous system).

Always consult the full Safety Data Sheet (SDS) for each chemical before beginning work.

References

Application Note & Protocol: Synthesis of 2-Methyl-6-nitroquinoline via Skraup Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Significance of the Quinoline Scaffold

Quinoline and its derivatives are a cornerstone class of heterocyclic compounds in medicinal chemistry and materials science.[1][2] These scaffolds are integral to a wide array of therapeutic agents, demonstrating antimicrobial, antimalarial, anticancer, and anti-inflammatory properties.[1][2][3] 2-Methyl-6-nitroquinoline, in particular, serves as a crucial intermediate for building more complex heterocyclic structures. The nitro group at the 6-position can be readily reduced to an amine, providing a reactive handle for further derivatization in the development of novel drug candidates. This guide provides a detailed, field-proven protocol for the synthesis of this compound using a modified Skraup reaction, emphasizing safety, mechanistic understanding, and reproducibility.

Principle of the Reaction: The Skraup Synthesis

The Skraup synthesis is a classic and versatile method for preparing quinolines.[4][5] In this specific application, this compound is synthesized via the acid-catalyzed cyclization reaction between 4-nitroaniline and crotonaldehyde.[1]

The generally accepted mechanism proceeds through several key steps:

  • Michael Addition: The aromatic amine (4-nitroaniline) acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated aldehyde (crotonaldehyde) in a Michael addition.

  • Cyclization: Under the strong acidic conditions provided by concentrated hydrochloric acid, the intermediate undergoes an intramolecular electrophilic substitution, leading to the closure of the heterocyclic ring.

  • Dehydration & Aromatization: The resulting dihydroquinoline intermediate is unstable and readily undergoes dehydration and subsequent oxidation to form the stable, aromatic quinoline ring system. In this specific reaction, an external oxidizing agent is not explicitly required as the reaction conditions facilitate the final aromatization step.

Recent research has demonstrated that catalysts, such as silica-functionalized magnetite nanoparticles, can significantly enhance reaction yields and reduce reaction times by stabilizing unstable intermediates.[1]

CRITICAL SAFETY PROTOCOL

This synthesis involves highly corrosive, reactive, and toxic chemicals. A thorough risk assessment must be conducted before commencing. This protocol must be performed inside a certified chemical fume hood by personnel trained in handling hazardous reagents.

  • Acid Handling: Concentrated hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and nitric acid (HNO₃) are extremely corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[6][7][8][9][10][11] Always wear acid-resistant gloves (e.g., butyl rubber or Viton), chemical splash goggles, a face shield, and a chemical-resistant lab coat.[6][7] An eyewash station and safety shower must be immediately accessible.[6][9]

  • Exothermic Reactions: Mixing strong acids can generate significant heat.[12] Reactions involving nitrating agents are highly exothermic and can lead to thermal runaway if not properly controlled.[13]

  • Toxic Fumes: The reaction may produce toxic vapors.[6][8][11] Concentrated HCl is volatile and its fumes are highly irritating. Sodium hydroxide (NaOH) solutions are also corrosive. All steps must be performed in a well-ventilated fume hood.

  • Waste Disposal: Acidic and basic aqueous waste, as well as organic solvent waste, must be segregated and disposed of according to institutional and local environmental regulations.[14] Do not mix nitric acid waste with other waste streams.[14]

Materials and Reagents

Reagent/MaterialFormula/TypeM. Wt. ( g/mol )CAS No.Key Hazards
4-NitroanilineC₆H₆N₂O₂138.12100-01-6Toxic, Carcinogen Suspect
CrotonaldehydeC₄H₆O70.094170-30-3Flammable, Toxic, Corrosive
Hydrochloric Acid (conc.)HCl36.467647-01-0Corrosive, Respiratory Irritant
Sodium HydroxideNaOH40.001310-73-2Corrosive
MethanolCH₃OH32.0467-56-1Flammable, Toxic
Round-bottom flask250 mL---
Reflux condenser----
Dropping funnel100 mL---
Magnetic stirrer/hotplate----
Buchner funnel & flask----
Standard glasswareBeakers, cylinders---

Experimental Protocol: Step-by-Step Methodology

This protocol is adapted from a published procedure for the bulk synthesis of this compound.[1]

Step 1: Reaction Setup

  • Place a 250 mL round-bottom flask equipped with a magnetic stir bar on a heating mantle.

  • Fit the flask with a reflux condenser.

  • In the flask, add 1.5 g (11 mmol) of 4-nitroaniline.

  • Carefully add 50 mL of concentrated hydrochloric acid. Causality: The strong acid serves as the catalyst for the cyclization and protonates the aniline, making it soluble and activating the reaction.

Step 2: Addition of Crotonaldehyde

  • Begin stirring the mixture and heat it to reflux (approximately 105 °C).

  • In a dropping funnel, place 0.95 g (14 mmol) of crotonaldehyde.

  • Add the crotonaldehyde dropwise to the refluxing reaction mixture over a period of approximately 30 minutes. Causality: Slow, dropwise addition is critical to control the exothermic nature of the initial Michael addition and to prevent polymerization of the aldehyde.

  • Once the addition is complete, continue heating the mixture under reflux for an additional hour to ensure the reaction goes to completion.[1]

Step 3: Work-up and Isolation

  • Turn off the heat and allow the reaction mixture to cool to room temperature (25 °C).

  • Carefully transfer the cooled mixture to a beaker placed in an ice bath for further cooling.

  • Slowly neutralize the acidic mixture by adding a concentrated sodium hydroxide solution (e.g., 11 N NaOH) with constant stirring. Monitor the pH with litmus paper or a pH meter until it becomes neutral or slightly basic. Causality: Neutralization deprotonates the quinoline product, causing it to become insoluble in the aqueous solution and precipitate out.

  • A whitish-yellow precipitate of crude this compound will form.[1][15]

Step 4: Purification by Recrystallization

  • Collect the crude solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold deionized water to remove any residual salts.

  • Transfer the crude product to a beaker and add a minimal amount of hot methanol to dissolve it completely. Causality: Recrystallization purifies the product. The compound is soluble in hot methanol but less soluble at cooler temperatures, allowing impurities to remain in the solution as pure crystals form upon cooling.

  • Allow the methanol solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified, light-yellow solid crystals by vacuum filtration.

  • Dry the product in a vacuum oven or desiccator. The expected melting point is approximately 164 °C.[1][15] The reported yield for this procedure is around 47%.[1][15]

Visualization of the Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purification Purification A 1. Dissolve 4-Nitroaniline in conc. HCl B 2. Heat to Reflux (~105 °C) A->B C 3. Add Crotonaldehyde (dropwise) B->C D 4. Reflux for 1 hour C->D E 5. Cool to RT D->E F 6. Neutralize with NaOH (Precipitation) E->F G 7. Vacuum Filter (Collect Crude Product) F->G H 8. Recrystallize from Methanol G->H I 9. Filter & Dry H->I J Pure this compound I->J

Caption: Workflow diagram for the synthesis of this compound.

References

catalytic methods for synthesizing 2-Methyl-6-nitroquinoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers

Introduction: The Significance of the 2-Methyl-6-nitroquinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous pharmaceuticals with a wide array of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2] Specifically, this compound is a critical intermediate, serving as a versatile building block for more complex molecules.[3][4] The presence of the nitro group at the 6-position allows for straightforward reduction to an amine, providing a synthetic handle for further derivatization and the construction of diverse compound libraries.[3]

However, the synthesis of quinoline derivatives, particularly those bearing electron-withdrawing groups like the nitro moiety, can be challenging. Traditional methods often suffer from harsh reaction conditions, low yields, and limited substrate scope.[5][6] The development of efficient catalytic methods is therefore paramount to overcoming these limitations, enabling scalable and environmentally benign access to these valuable compounds. This guide provides an in-depth analysis of key catalytic strategies, complete with detailed experimental protocols and mechanistic insights, to empower researchers in their synthetic endeavors.

Strategic Overview: Selecting a Catalytic Pathway

The choice of a synthetic route depends on several factors, including starting material availability, desired substitution patterns, and scalability. The following diagram outlines a decision-making workflow for selecting an appropriate catalytic method for quinoline synthesis.

G Start Define Target: this compound Derivative Substrate Assess Starting Material Availability Start->Substrate Aniline Substituted Aniline Available? (e.g., 4-nitroaniline) Substrate->Aniline Yes oNitro o-Nitroaryl Carbonyl Available? Substrate->oNitro No Method1 Doebner-Miller Reaction Aniline->Method1 oAmino o-Aminoaryl Carbonyl Available? oNitro->oAmino No Method2 Domino Nitro Reduction-Friedländer oNitro->Method2 Yes Method3 Classic Friedländer Synthesis oAmino->Method3 Yes

Caption: Decision workflow for selecting a synthetic strategy.

Method 1: The Doebner-Miller Reaction

The Doebner-Miller reaction is a robust and widely used method for synthesizing 2-substituted quinolines.[6] It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound under acid catalysis.[7][8] For the synthesis of this compound, 4-nitroaniline is reacted with crotonaldehyde.

Causality and Mechanistic Insight

The reaction mechanism proceeds through a series of well-defined steps. The acid catalyst plays a crucial role in activating the carbonyl group of the α,β-unsaturated aldehyde for nucleophilic attack.

  • Michael Addition: The reaction initiates with a conjugate (Michael) addition of the aniline to the protonated α,β-unsaturated carbonyl compound.[7]

  • Cyclization: The resulting intermediate undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring, followed by dehydration to form a dihydroquinoline intermediate.

  • Oxidation: The dihydroquinoline is then oxidized to the aromatic quinoline product. This oxidation can occur via an external oxidizing agent or, in many cases, by another molecule of the Schiff base intermediate acting as a hydride acceptor.

G cluster_0 Doebner-Miller Mechanism A 4-Nitroaniline + Crotonaldehyde B Michael Addition (Acid Catalyzed) A->B C Intermediate Adduct B->C D Intramolecular Cyclization C->D E Dihydroquinoline Intermediate D->E F Dehydration & Oxidation E->F G This compound F->G

Caption: Key stages of the Doebner-Miller reaction.

Protocol 1: Nanoparticle-Catalyzed Synthesis of this compound

Recent advancements have shown that silica-functionalized magnetite nanoparticles (Fe₃O₄@SiO₂) can significantly enhance this reaction.[5] The acidic surface of the silica coating appears to stabilize unstable intermediates, doubling the reaction yield and reducing the reaction time compared to conventional methods.[5]

Materials:

  • 4-nitroaniline (1.5 g, 11 mmol)

  • Concentrated Hydrochloric Acid (HCl)

  • Crotonaldehyde (0.95 g, 14 mmol)

  • Fe₃O₄@SiO₂ nanoparticles (40 nm size)

  • 11 N Sodium Hydroxide (NaOH) solution

  • Methanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.5 g of 4-nitroaniline and a catalytic amount of Fe₃O₄@SiO₂ particles in a minimal amount of concentrated HCl.

  • Addition of Aldehyde: Heat the mixture to reflux at 105°C. Add 0.95 g of crotonaldehyde dropwise over a period of time.[5]

  • Reflux: Maintain the reflux for approximately 80 minutes.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Catalyst Removal: Cool the reaction mixture to room temperature. Isolate the magnetic Fe₃O₄@SiO₂ nanoparticles using a strong external magnet.[5]

  • Work-up and Isolation: Carefully neutralize the remaining solution with 11 N NaOH solution until a whitish-yellow precipitate forms.

  • Purification: Collect the precipitate by filtration. Recrystallize the crude product from methanol to obtain pure, light-yellow crystals of this compound.[5]

Method 2: Domino Nitro Reduction-Friedländer Annulation

The Friedländer synthesis is another cornerstone of quinoline chemistry, typically involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[9][10] A significant limitation is the often-limited availability of the required 2-aminoaryl carbonyl precursors.[11]

A modern and highly efficient alternative is a domino (or tandem) reaction that begins with a 2-nitroaryl carbonyl. The nitro group is reduced in situ to an amine, which then immediately undergoes a Friedländer cyclization without the need to isolate the intermediate.[11]

Causality and Mechanistic Insight

This one-pot strategy offers superior efficiency by combining two distinct transformations. The choice of reducing agent is critical; it must be effective for the nitro group reduction while being compatible with the subsequent condensation reaction partners. A combination of iron powder in acetic acid (Fe/AcOH) is a mild and effective system for this purpose.[11]

  • Nitro Reduction: Iron in acetic acid reduces the 2-nitroaryl carbonyl to the corresponding 2-aminoaryl carbonyl.

  • Knoevenagel Condensation: The newly formed amine and the ketone functionality of the starting material react with an active methylene compound (e.g., a β-ketoester or β-diketone). This proceeds via an initial Knoevenagel condensation.[11]

  • Cyclization & Aromatization: The intermediate then undergoes intramolecular addition of the amino group to the carbonyl, followed by dehydration to yield the final, aromatized quinoline ring.[11]

G cluster_1 Domino Friedländer Mechanism A 2-Nitroaryl Ketone + Active Methylene Compound B Step 1: In Situ Nitro Reduction (e.g., Fe/AcOH) A->B C Intermediate 2-Aminoaryl Ketone (Not Isolated) B->C D Step 2: Friedländer Condensation & Cyclization C->D E Substituted Quinoline D->E

Caption: Pathway for the one-pot nitro reduction-Friedländer synthesis.

Protocol 2: General Procedure for Domino Synthesis

This protocol describes a general method for producing highly substituted quinolines, which can be adapted for precursors of this compound.

Materials:

  • Substituted 2-nitrobenzaldehyde or 2-nitroacetophenone (1.0 mmol)

  • Active methylene compound (e.g., ethyl acetoacetate, 1.2 mmol)

  • Iron powder (Fe, ~3.0 mmol)

  • Glacial Acetic Acid (AcOH)

  • Ethanol (EtOH)

Procedure:

  • Reaction Setup: To a solution of the 2-nitroaryl carbonyl (1.0 mmol) and the active methylene compound (1.2 mmol) in a mixture of EtOH and AcOH, add iron powder (3.0 mmol).

  • Reaction: Heat the mixture to reflux. The reaction is typically complete within a few hours, as monitored by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired quinoline derivative.

Comparative Data of Catalytic Systems

The selection of a catalyst is critical for optimizing reaction efficiency. While classic named reactions often rely on stoichiometric acid or base catalysts, modern methods leverage transition metals and heterogeneous catalysts for milder conditions and improved yields.

Synthesis MethodCatalyst SystemTypical SubstratesTemp (°C)Typical Yield (%)Reference
Doebner-Miller Brønsted/Lewis Acid (HCl, ZnCl₂)Aniline, α,β-Unsaturated Carbonyl100 - 14040 - 90[7][12]
Doebner-Miller Fe₃O₄@SiO₂ Nanoparticles4-Nitroaniline, Crotonaldehyde105~94 (doubled)[5]
Friedländer Acid (p-TsOH) or Base (KOH)o-Aminoaryl Ketone, Carbonyl80 - 22077 - 95[9][12]
Friedländer Gold (III) Chloride (AuCl₃)o-Aminoaryl Carbonyl, KetoneRoom Tempup to 89[13]
Palladium-Catalyzed Pd(OAc)₂2-Bromoanilines, CyclopropanolsReflux60 - 90[14]
Palladium-Catalyzed Pd(OAc)₂Allyl Alcohols, Anilines10070 - 95[15][16]

Note: Yields are highly dependent on the specific substrates and reaction conditions used.

Conclusion

The synthesis of this compound derivatives is accessible through several robust catalytic methods. The classic Doebner-Miller reaction provides a direct route from readily available anilines, and its efficiency can be dramatically improved with modern heterogeneous catalysts like Fe₃O₄@SiO₂ nanoparticles. For more complex substitution patterns or when starting from nitroaromatics, the domino nitro reduction-Friedländer annulation offers an elegant and powerful one-pot solution. By understanding the underlying mechanisms and leveraging the appropriate catalytic system, researchers can efficiently access this important class of molecules for applications in drug discovery and materials science.

References

Application Note: A Validated Recrystallization Protocol for the Purification of 2-Methyl-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Methyl-6-nitroquinoline is a pivotal heterocyclic building block in medicinal chemistry and materials science, often utilized in the synthesis of novel therapeutic agents and functional materials[1][2]. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in subsequent structural and functional analyses. This application note provides a comprehensive, validated protocol for the purification of this compound using single-solvent recrystallization. We delve into the scientific principles governing solvent selection, provide a step-by-step methodology for both solvent screening and bulk purification, and outline methods for post-purification validation. This guide is designed to equip researchers with a robust and reproducible method to achieve high-purity this compound.

Introduction and Core Principles

Recrystallization is a fundamental purification technique for solid organic compounds.[3] The process hinges on the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but exhibit high solubility at its boiling point.[3][4] As the saturated hot solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form. Soluble impurities, ideally present in smaller concentrations, remain in the cooled solvent, known as the mother liquor.[4]

For this compound, a compound with moderate polarity due to the nitro group and the quinoline nitrogen, polar protic solvents like alcohols are often effective. Indeed, literature precedents confirm the successful recrystallization of this compound from methanol, yielding a product with a distinct melting point of 164-165°C.[1]

Physicochemical Properties of this compound

A summary of the key properties of this compound is presented below for reference.

PropertyValueSource(s)
CAS Number 613-30-9[5][6]
Molecular Formula C₁₀H₈N₂O₂[5][6]
Molecular Weight 188.19 g/mol [7]
Appearance Yellow to brown crystalline powder[5]
Melting Point (Crude) 162-167°C[5]
Melting Point (Purified) 164-166°C[1]
Water Solubility Very low (20.5 µg/mL at pH 7.4)[6]

Protocol Part I: Systematic Solvent Selection

Causality: The success of any recrystallization is critically dependent on the choice of solvent. A systematic screening process is the most reliable method for identifying the optimal solvent for a specific batch of crude material, which may contain different impurities. This protocol ensures that the chosen solvent provides a high recovery of pure product.

Materials and Equipment
  • Crude this compound

  • Test tubes (e.g., 13x100 mm) and a test tube rack

  • Sand bath or heating mantle

  • Pasteur pipettes

  • Candidate solvents: Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate

  • Ice-water bath

Screening Procedure
  • Preparation: Place approximately 20-30 mg of crude this compound into five separate test tubes.

  • Cold Solubility Test: To each tube, add 0.5 mL of a different candidate solvent at room temperature. Agitate the mixture. Record whether the compound dissolves completely, partially, or not at all. A suitable solvent should show low solubility at this stage.

  • Hot Solubility Test: For the solvents in which the compound was poorly soluble when cold, gently heat the test tubes in a sand bath. Add the same solvent dropwise (up to a total of ~1.5 mL) with agitation until the solid just dissolves. Record the approximate volume of solvent required. An effective solvent will dissolve the compound completely near its boiling point.

  • Crystallization Test: Once a saturated solution is formed, remove the test tube from the heat and allow it to cool slowly to room temperature. Observe for the formation of crystals.

  • Cooling: If crystallization is slow or incomplete at room temperature, place the test tube in an ice-water bath for 15-20 minutes.

  • Evaluation: Assess the quality and quantity of the crystals formed. The ideal solvent is one that dissolves the compound completely when hot but yields a large crop of well-formed crystals upon cooling.

Data Interpretation Table
SolventSolubility (Cold)Solubility (Hot)Crystal Formation upon CoolingAssessment
MethanolLowHighAbundant, well-formed crystalsExcellent
EthanolLowHighGood crystal formationGood
IsopropanolVery LowModerateSlower crystallizationFair
AcetoneModerateHighMay require significant coolingFair
Ethyl AcetateLowModerateOiling out may occurPoor

Protocol Part II: Validated Bulk Recrystallization (Methanol)

Rationale: Based on both literature evidence and typical screening results, methanol is the solvent of choice for purifying this compound.[1] This protocol details the scaled-up procedure.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Aromatic nitro compounds can be hazardous; handle with care and consult the Safety Data Sheet (SDS).[8]

  • Avoid open flames when working with flammable solvents like methanol. Use a heating mantle or steam bath.

Recrystallization Workflow Diagram

Recrystallization_Workflow Figure 1. Recrystallization Workflow cluster_input Inputs cluster_process Purification Steps cluster_output Outputs Crude Crude Product Dissolve 1. Dissolution Crude->Dissolve Solvent Hot Methanol Solvent->Dissolve HotFilter 2. Hot Filtration Dissolve->HotFilter Crystallize 3. Crystallization (Slow Cooling) HotFilter->Crystallize Impurities Insoluble Impurities HotFilter->Impurities Isolate 4. Isolation (Vacuum Filtration) Crystallize->Isolate MotherLiquor Mother Liquor (Soluble Impurities) Isolate->MotherLiquor Pure Pure Crystals Isolate->Pure

Caption: Recrystallization workflow for this compound.

Detailed Step-by-Step Methodology
  • Dissolution: Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask. Add a magnetic stir bar. Add approximately 80-100 mL of methanol and, while stirring, heat the mixture to a gentle boil using a heating mantle. Continue to add methanol in small portions until all the solid has just dissolved. Causality: Using the minimum amount of hot solvent is crucial for maximizing the recovery of the purified product upon cooling.[4]

  • Decolorization (Optional): If the solution is dark or intensely colored, remove it from the heat and allow it to cool slightly. Add a small amount (approx. 0.1-0.2 g) of activated charcoal. Re-heat the solution to boiling for 2-3 minutes. Causality: Activated charcoal has a high surface area that effectively adsorbs high-molecular-weight colored impurities.[4]

  • Hot Filtration: If charcoal was used, or if insoluble impurities are visible, perform a hot filtration. Place a funnel with fluted filter paper over a clean, pre-warmed Erlenmeyer flask. Pour the hot solution quickly through the filter paper. Causality: Pre-warming the glassware prevents premature crystallization of the product in the funnel, which would decrease the final yield.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of larger, more perfect crystals, which are less likely to trap impurities within their lattice structure.[4] Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with two small portions (5-10 mL each) of ice-cold methanol. Causality: Using ice-cold solvent minimizes the re-dissolving of the purified product while effectively rinsing away any remaining mother liquor containing impurities.[4]

  • Drying: Continue to draw air through the crystals for 10-15 minutes to partially dry them. Transfer the crystalline solid to a watch glass and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 50-60°C).

Purity Assessment and Protocol Validation

To validate the success of the purification, the following analytical techniques should be employed.

TechniquePurposeExpected Result for Pure Product
Melting Point Analysis Assess purity. Impurities depress and broaden the melting range.A sharp melting point in the range of 164-166°C, consistent with literature values.[1]
Thin-Layer Chromatography (TLC) Check for the presence of impurities.A single, distinct spot. The crude material may show multiple spots or streaking.
Spectroscopy (¹H NMR, GC-MS) Confirm chemical structure and assess purity.The spectrum should match the known structure of this compound and show no significant impurity peaks.

Troubleshooting Common Issues

ProblemProbable Cause(s)Suggested Solution(s)
No Crystals Form Too much solvent was used; solution is not saturated.Boil off some of the solvent to concentrate the solution and attempt to cool again. If still unsuccessful, scratch the inside of the flask with a glass rod or add a seed crystal.
"Oiling Out" The boiling point of the solvent is higher than the melting point of the solute; the compound is precipitating from a supersaturated solution too quickly.Re-heat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool much more slowly. Consider a solvent with a lower boiling point.
Low Recovery Too much solvent used; crystals washed with warm solvent; premature crystallization during hot filtration.Ensure minimal hot solvent is used. Always wash crystals with ice-cold solvent. Ensure filtration apparatus is pre-warmed.
Colored Crystals Colored impurities were not fully removed.Repeat the recrystallization, ensuring the use of activated charcoal during the procedure.

References

Application Notes & Protocols: 2-Methyl-6-nitroquinoline as a Versatile Precursor for the Synthesis of Antimalarial and Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in the architecture of therapeutic agents. Its rigid structure and ability to intercalate with DNA and interact with various enzymatic targets have made it a "privileged scaffold" in drug discovery.[1][2] From the historical significance of quinine in combating malaria to modern kinase inhibitors in oncology, quinoline derivatives have demonstrated a remarkable breadth of pharmacological activity.[3]

This guide focuses on a key synthetic intermediate, 2-methyl-6-nitroquinoline (CAS No: 613-30-9)[4][5]. The strategic placement of the methyl group at the 2-position and the nitro group at the 6-position makes this molecule a highly versatile precursor. The nitro group, an electron-withdrawing moiety, can be readily reduced to an amino group, providing a crucial handle for subsequent chemical modifications. This transformation is the gateway to constructing the pharmacophores essential for both antimalarial and anticancer activities.

This document serves as a technical guide, providing not only step-by-step protocols but also the underlying scientific rationale for the synthesis and application of this compound in the development of potent therapeutic agents.

Part 1: Synthesis of the Precursor: this compound

The most common and industrially scalable method for synthesizing quinoline scaffolds is the Skraup synthesis. This reaction involves the cyclization of an aniline derivative with glycerol in the presence of an acid and an oxidizing agent. For this compound, the synthesis starts from 4-nitroaniline and utilizes crotonaldehyde (which forms in situ from glycerol or can be added directly) to introduce the methyl group at the 2-position.

A recent study has demonstrated the use of silica-functionalized magnetite nanoparticles (Fe₃O₄@SiO₂) to catalyze this reaction, significantly improving the yield and reducing reaction time, making it a valuable consideration for bulk synthesis.[6]

Protocol 1: Nanoparticle-Catalyzed Synthesis of this compound[8]

This protocol is adapted from a nanoparticle-assisted methodology that has been shown to double the reaction yield compared to traditional methods.[6]

Reaction Scheme: 4-Nitroaniline + Crotonaldehyde --(HCl, Fe₃O₄@SiO₂)--> this compound

Materials and Reagents:

  • 4-Nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Crotonaldehyde

  • Fe₃O₄@SiO₂ nanoparticles (~40 nm)

  • Sodium Hydroxide (NaOH) solution (11 N)

  • Methanol

  • Distilled Water

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Dropping funnel

  • External magnet

  • Büchner funnel and filtration flask

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1.5 g (11 mmol) of 4-nitroaniline in concentrated HCl under reflux at 105 °C. Add a catalytic amount of Fe₃O₄@SiO₂ nanoparticles.

  • Addition of Aldehyde: Slowly add 0.95 g (14 mmol) of crotonaldehyde dropwise using a dropping funnel.

  • Reflux: Once the addition is complete, continue to heat the reaction mixture under reflux for approximately 80 minutes.[6] The nanoparticle catalyst helps stabilize the unstable intermediate, accelerating the cyclization.[6]

  • Catalyst Removal: Cool the reaction mixture to room temperature. Place a strong external magnet against the side of the flask to immobilize the Fe₃O₄@SiO₂ nanoparticles. Carefully decant the supernatant into a separate beaker.

  • Neutralization and Precipitation: Neutralize the supernatant with 11 N NaOH solution. The product, this compound, will precipitate as a whitish-yellow solid.

  • Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water. Recrystallize the crude product from methanol to obtain pure, light-yellow crystals.

  • Characterization: The final product should have a melting point of approximately 164 °C.[6] Confirm the structure using standard analytical techniques (¹H NMR, ¹³C NMR, MS).

Visualization: Synthesis Workflow

cluster_start Starting Materials cluster_reagents Catalyst & Reagents cluster_process Process cluster_end Final Product A 4-Nitroaniline P1 Dissolve & Reflux (105°C, 80 min) A->P1 B Crotonaldehyde B->P1 C Fe3O4@SiO2 NPs C->P1 D Conc. HCl D->P1 P2 Magnetic Separation of Catalyst P1->P2 P3 Neutralization (NaOH) & Precipitation P2->P3 P4 Recrystallization (Methanol) P3->P4 E This compound P4->E

Caption: Workflow for nanoparticle-catalyzed synthesis of this compound.

Part 2: Application in Antimalarial Agent Synthesis

Mechanistic Insight: How Quinoline Antimalarials Work

Quinoline-based antimalarials, most notably chloroquine, function by disrupting a critical detoxification process within the malaria parasite, Plasmodium falciparum.[7][8][9] Inside its acidic food vacuole, the parasite digests host hemoglobin, releasing large quantities of toxic free heme.[9][10] The parasite protects itself by polymerizing this heme into an inert crystalline substance called hemozoin.[7][10][11]

As weak bases, 4-aminoquinolines like chloroquine become protonated and trapped within the acidic vacuole, accumulating to high concentrations.[8][9] Here, they cap the growing hemozoin crystal, preventing further polymerization.[10][11] The resulting buildup of toxic free heme leads to oxidative stress and membrane damage, ultimately killing the parasite.[9][10]

Synthetic Pathway to a 4-Aminoquinoline Antimalarial Precursor

The conversion of this compound into a viable antimalarial agent involves several key transformations. The primary step is the reduction of the 6-nitro group to 6-amino, which is then transformed into a 7-chloro group, mimicking the structure of highly potent drugs like chloroquine and amodiaquine.[12][13][14] The final step involves nucleophilic substitution at the 4-position with a suitable diamine side chain.

Protocol 2: Synthesis of a 7-Chloro-4-aminoquinoline Analog

This multi-step protocol outlines a representative pathway from this compound to a key intermediate analogous to those used in chloroquine synthesis.

Step 1: Reduction of the Nitro Group

  • Reaction: this compound → 6-Amino-2-methylquinoline

  • Procedure: Dissolve this compound in ethanol. Add a catalytic amount of Palladium on Carbon (Pd/C, 10%). The reduction can be carried out under a hydrogen atmosphere (catalytic hydrogenation) or using a transfer hydrogenation agent like ammonium formate.[15][16] Monitor the reaction by TLC until the starting material is consumed. Filter off the catalyst and evaporate the solvent to yield 6-amino-2-methylquinoline.

Step 2: Sandmeyer Reaction to Introduce Chlorine

  • Reaction: 6-Amino-2-methylquinoline → 6-Chloro-2-methylquinoline

  • Procedure: Cool a solution of 6-amino-2-methylquinoline in aqueous HCl to 0-5 °C. Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt. In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated HCl. Slowly add the cold diazonium salt solution to the CuCl solution. Allow the reaction to warm to room temperature and stir for several hours. Extract the product with an organic solvent, wash, dry, and purify by chromatography.

Step 3: Oxidation and Chlorination at C4

  • Reaction: 6-Chloro-2-methylquinoline → 4,6-Dichloro-2-methylquinoline

  • Procedure: This step is analogous to the synthesis of 4,7-dichloroquinoline.[12][14] The 6-chloro-2-methylquinoline is first oxidized to form the N-oxide, followed by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) to introduce a chlorine atom at the 4-position. This reaction must be performed under anhydrous conditions and with extreme caution in a fume hood.

Step 4: Nucleophilic Aromatic Substitution (SNAr)

  • Reaction: 4,6-Dichloro-2-methylquinoline + Diamine Side Chain → Final Antimalarial Analog

  • Procedure: Condense the 4,6-dichloro-2-methylquinoline intermediate with a desired nucleophilic amine side chain, such as 5-(diethylamino)pentan-2-amine (used for chloroquine).[14][17] The reaction is typically carried out in a high-boiling point solvent like phenol or N-methyl-2-pyrrolidone (NMP) at elevated temperatures. The greater reactivity of the C4-chloro group allows for selective substitution. Purify the final product by column chromatography or recrystallization.

Visualization: Antimalarial Synthesis Workflow

A This compound B 6-Amino-2-methylquinoline A->B Catalytic Reduction (e.g., H2/Pd-C) C 6-Chloro-2-methylquinoline B->C Sandmeyer Reaction (NaNO2, CuCl/HCl) D 4,6-Dichloro-2-methylquinoline C->D Oxidation & Chlorination (e.g., POCl3) E Final 4-Aminoquinoline Antimalarial Analog D->E SNAr with Diamine Side Chain

Caption: Synthetic pathway from this compound to an antimalarial analog.

Part 3: Application in Anticancer Agent Synthesis

Mechanistic Insight: Quinoline Derivatives in Oncology

The anticancer activity of quinoline derivatives is often multifactorial.[18] Many act as inhibitors of protein kinases, which are critical enzymes in signaling pathways that become dysregulated in cancer.[18] A prominent target is the PI3K/Akt/mTOR pathway , a central regulator of cell growth, proliferation, and survival.[18][19] By inhibiting kinases in this pathway, quinoline compounds can halt uncontrolled cell division.

Furthermore, many quinoline derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[18][20] This can occur through mechanisms such as the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of p53-dependent apoptotic pathways.[18][20]

Structure-Activity Relationship (SAR) Insights

SAR studies provide crucial information for designing potent anticancer agents. For quinoline derivatives, specific substitutions dramatically influence biological activity.

PositionSubstituent TypeImpact on Anticancer ActivityRationale / Example
C2 Methyl (CH₃)Generally well-tolerated; can be a point for further functionalization.The 2-methyl group is a common feature in many active quinoline scaffolds.[1]
C4 Amino Side ChainsCrucial for activity. Length and nature of the chain affect potency.Long, flexible, and aminated side chains often enhance DNA intercalation and target binding. A linker of two CH₂ units is often favorable.[20]
C6/C7 Nitro, Halogen, Bulky AlkoxyCan significantly enhance potency.Electron-withdrawing groups (NO₂, Cl) and bulky groups (e.g., benzyloxy) can improve binding affinity and modulate electronic properties.[18][20]
C8 NitroPotentially enhances cytotoxic activity.8-Nitroquinoline derivatives are being investigated as inhibitors of transcription factors like FoxM1, which is overexpressed in cancer.[1]
Protocol 3: Synthesis of a Quinoline-Based Kinase Inhibitor Analog

This protocol describes the synthesis of a hypothetical anticancer agent by modifying 6-amino-2-methylquinoline (from Protocol 2, Step 1) to incorporate features known to impart antiproliferative activity.

Step 1: Synthesis of 6-Amino-2-methylquinoline

  • Follow Protocol 2, Step 1 to reduce this compound.

Step 2: Buchwald-Hartwig Amination

  • Reaction: 6-Amino-2-methylquinoline + Aryl Halide → 6-(Arylamino)-2-methylquinoline

  • Rationale: This modern cross-coupling reaction allows for the precise installation of an aryl group at the 6-amino position, a common strategy to build kinase inhibitor scaffolds.

  • Procedure: In a glovebox or under an inert atmosphere, combine 6-amino-2-methylquinoline, a suitable aryl halide (e.g., 4-fluorobromobenzene), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in an anhydrous solvent like toluene or dioxane. Heat the mixture under reflux until the starting materials are consumed (monitor by TLC/LC-MS). After cooling, perform an aqueous workup, extract the product, and purify by column chromatography.

Step 3: Functionalization at the 2-Methyl Group (Optional)

  • Reaction: Condensation with an Aldehyde

  • Rationale: The methyl group at the C2 position is acidic and can be deprotonated to react with aldehydes, forming styrylquinoline derivatives, which have shown promising anticancer activity.[21]

  • Procedure: Treat the product from Step 2 with a strong base like n-butyllithium at low temperature to deprotonate the 2-methyl group. Then, add an aromatic aldehyde (e.g., 4-(dimethylamino)benzaldehyde). Quench the reaction, perform an aqueous workup, and purify the resulting vinyl-linked compound.

Visualization: Anticancer Synthesis & Signaling Pathway

A 6-Amino-2-methylquinoline (from Protocol 2, Step 1) B 6-(Arylamino)-2-methylquinoline A->B Buchwald-Hartwig Amination C Final Kinase Inhibitor Analog (Styrylquinoline) B->C C2-Methyl Condensation Aryl Aryl Halide Aryl->B

Caption: Synthetic pathway for a quinoline-based anticancer agent.

RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Growth & Survival mTOR->Proliferation Inhibitor Quinoline-Based Inhibitor Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition Inhibitor->mTOR Inhibition

Caption: Postulated inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline agents.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling quinoline derivatives and the reagents used in their synthesis.

  • Ventilation: All procedures, especially those involving volatile solvents, corrosive acids (HCl, H₂SO₄), or toxic reagents (POCl₃), must be performed in a certified chemical fume hood.

  • Toxicity: this compound and its derivatives should be treated as toxic upon inhalation, ingestion, and skin contact. Avoid generating dust or aerosols.

  • Exothermic Reactions: Nitration and chlorination reactions are highly exothermic. Strict temperature control using ice baths is critical to prevent runaway reactions. Reagents should always be added slowly and in a controlled manner.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

Application Notes and Protocols for the Synthesis of Fluorescent Molecules and Sensors from 2-Methyl-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Quinoline Scaffold

Quinoline and its derivatives are a cornerstone in the development of functional organic molecules, with applications ranging from medicinal chemistry to materials science.[1][2][3] Their rigid, aromatic structure provides a robust platform for the construction of fluorophores. Among the vast family of quinoline compounds, 2-methyl-6-nitroquinoline stands out as a particularly useful and commercially available starting material for the synthesis of novel fluorescent probes and sensors.[4][5][6]

The strategic placement of the methyl group at the 2-position and the nitro group at the 6-position offers two distinct and reactive handles for chemical modification. The electron-withdrawing nature of the nitro group and the acidic protons of the methyl group allow for a variety of chemical transformations, enabling the rational design of "push-pull" systems.[1][7] These systems, characterized by electron-donating and electron-accepting moieties at opposite ends of a conjugated system, are fundamental to the design of many fluorescent molecules with desirable photophysical properties such as high quantum yields and solvatochromism.[1][7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of fluorescent molecules and sensors derived from this compound. We will delve into the core synthetic strategies, provide detailed experimental protocols, and discuss the application of these novel compounds as fluorescent sensors.

Core Synthetic Strategies: Unlocking the Potential of this compound

The journey from the non-fluorescent this compound to a highly fluorescent derivative primarily involves two key transformations: the reduction of the 6-nitro group to a 6-amino group and the functionalization of the 2-methyl group.

Pathway A: Reduction of the 6-Nitro Group

The conversion of the 6-nitro group to a 6-amino group is a pivotal step. The resulting 6-aminoquinoline derivative possesses a strong electron-donating amino group, which is essential for creating the "push" component of a push-pull fluorophore. This transformation significantly influences the photophysical properties of the molecule, often leading to the emergence of fluorescence.[8][9]

A common and effective method for this reduction is the use of tin(II) chloride in the presence of a strong acid, such as hydrochloric acid.

Protocol 1: Synthesis of 6-Amino-2-methylquinoline

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution (e.g., 10 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (5.0 eq) to the solution.

  • Slowly add concentrated hydrochloric acid (a sufficient amount to dissolve the tin salt and maintain an acidic environment) while stirring.

  • Attach a reflux condenser and heat the reaction mixture at reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 10). This will precipitate tin salts.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to yield pure 6-amino-2-methylquinoline.

Pathway B: Functionalization of the 2-Methyl Group

The methyl group at the 2-position of the quinoline ring is activated by the adjacent nitrogen atom, making its protons acidic. This allows for deprotonation and subsequent condensation reactions with various aldehydes, a reaction known as the Doebner-von Miller reaction.[10] This strategy is a powerful tool for extending the π-conjugated system and introducing an electron-accepting group, thus completing the "push-pull" architecture.

Protocol 2: Synthesis of a Styryl-Quinoline Dye

This protocol describes the synthesis of a fluorescent styryl dye from 6-amino-2-methylquinoline (synthesized in Protocol 1) and an aromatic aldehyde.

Materials:

  • 6-Amino-2-methylquinoline

  • Aromatic aldehyde (e.g., 4-(dimethylamino)benzaldehyde)

  • Piperidine or another suitable base catalyst

  • Ethanol or another suitable solvent

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

Procedure:

  • In a round-bottom flask, dissolve 6-amino-2-methylquinoline (1.0 eq) and the chosen aromatic aldehyde (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (a few drops).

  • Attach a reflux condenser and heat the reaction mixture at reflux for 6-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid product by filtration and wash with cold ethanol.

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting crude product can be purified by recrystallization or column chromatography.

Synthetic Workflow and Sensing Mechanism

The following diagram illustrates the overall synthetic strategy and a general mechanism for how the synthesized fluorescent molecule can act as a sensor.

G cluster_synthesis Synthetic Pathway cluster_sensing Sensing Mechanism (e.g., pH Sensor) Start This compound Intermediate 6-Amino-2-methylquinoline Start->Intermediate Reduction (e.g., SnCl2/HCl) Product Fluorescent Styryl-Quinoline Dye Intermediate->Product Condensation Aldehyde Aromatic Aldehyde Aldehyde->Product Fluorophore_LowH Fluorophore (Deprotonated) High Fluorescence Fluorophore_HighH Fluorophore (Protonated) Low Fluorescence Fluorophore_LowH->Fluorophore_HighH Binds H+ Fluorophore_HighH->Fluorophore_LowH Releases H+ Analyte_H H+ Analyte_H->Fluorophore_LowH

Caption: Synthetic route from this compound and a representative sensing mechanism.

Application as a Fluorescent Sensor for pH

Many quinoline-based fluorophores exhibit pH-dependent fluorescence, making them excellent candidates for pH sensors.[11] The nitrogen atom in the quinoline ring can be protonated under acidic conditions. This protonation alters the electronic properties of the fluorophore, often leading to a change in the fluorescence emission. This "on-off" or ratiometric response can be used to determine the pH of a solution.

The sensing mechanism often relies on processes like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT).[12] For instance, in the deprotonated state, the molecule might be highly fluorescent. Upon protonation, the electron density distribution changes, which can quench the fluorescence.

Characterization and Data Presentation

The synthesized fluorescent molecules should be thoroughly characterized to confirm their structure and evaluate their photophysical properties.

Structural Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the synthesized compounds.

  • Mass Spectrometry (MS): To determine the molecular weight of the products.

Photophysical Characterization:

  • UV-Visible Absorption Spectroscopy: To determine the wavelength of maximum absorption (λ_abs).

  • Fluorescence Spectroscopy: To determine the wavelength of maximum emission (λ_em) and the fluorescence intensity.

  • Quantum Yield (Φ_F) Measurement: To quantify the efficiency of the fluorescence process.

Table 1: Representative Photophysical Data for a Synthesized Styryl-Quinoline Dye

CompoundSolventλ_abs (nm)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φ_F)
SQD-1 Ethanol4505801300.65
SQD-1 Toluene4355501150.82
SQD-1 (pH 4)Water460590 (quenched)-<0.01
SQD-1 (pH 9)Water4455751300.45

(Note: Data is hypothetical and for illustrative purposes only)

Conclusion

This compound is a readily accessible and versatile starting material for the synthesis of a diverse library of fluorescent molecules and sensors. The synthetic strategies outlined in this application note, focusing on the modification of the nitro and methyl groups, provide a clear pathway for the rational design of novel fluorophores with tailored properties. The resulting compounds have significant potential for applications in various scientific disciplines, including cell imaging, environmental monitoring, and as diagnostic tools in drug development.[1][3]

References

Application Note: Comprehensive Analytical Characterization of 2-Methyl-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Here is a detailed application note and protocol for the analytical characterization of 2-Methyl-6-nitroquinoline.

Introduction: The Imperative for Rigorous Characterization

This compound, a derivative of the quinoline scaffold, is a compound of significant interest in medicinal chemistry and materials science. The presence of the nitro group, a potent electron-withdrawing moiety, and the methyl group dramatically influences the molecule's electronic properties, reactivity, and potential biological activity. For researchers and drug development professionals, establishing an unambiguous identity, purity, and stability profile for this molecule is a non-negotiable prerequisite for its use in further applications, from synthetic intermediate to active pharmaceutical ingredient (API) candidate.

This guide provides a multi-faceted analytical strategy, leveraging orthogonal techniques to build a comprehensive and reliable characterization dossier for this compound. The protocols herein are designed not merely as procedural steps but as self-validating systems, explaining the causality behind experimental choices to ensure robust and reproducible data.

Physicochemical and Structural Identifiers

A foundational step in any characterization is the compilation of its key identifiers and properties.

PropertyValue / IdentifierSource
IUPAC Name This compound[1]
Synonyms 6-Nitroquinaldine[1]
CAS Number 613-30-9[2]
Molecular Formula C₁₀H₈N₂O₂[2]
Molecular Weight 188.18 g/mol [1]
Monoisotopic Mass 188.0586 Da[1]
Melting Point 162-167 °C[3]
Appearance Yellow to brown crystalline powder[3]

Spectroscopic Elucidation: Confirming Molecular Structure

Spectroscopic techniques provide fingerprint-level information about the molecular structure, confirming the arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the carbon-hydrogen framework. While specific experimental spectra for this compound are not widely published, its ¹H and ¹³C NMR spectra can be reliably predicted based on the known effects of its constituent functional groups on the quinoline core.[4][5]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a spectral width sufficient to cover the aromatic (~7-9 ppm) and aliphatic (~2-3 ppm) regions.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak as an internal reference.

Predicted Spectral Data and Interpretation

The electron-withdrawing nitro group at the 6-position will deshield nearby protons and carbons, shifting their signals downfield. Conversely, the methyl group at the 2-position is weakly electron-donating.

¹H NMR Predicted Shifts (in CDCl₃) ¹³C NMR Predicted Shifts (in CDCl₃)
~2.7 ppm (s, 3H): Methyl (CH₃) protons.~25 ppm: Methyl (CH₃) carbon.
~7.4-8.7 ppm (m, 5H): Aromatic protons on the quinoline ring. Protons nearest the nitro group (H5, H7) are expected to be the most downfield.~120-160 ppm: Ten distinct signals corresponding to the quinoline ring carbons. Carbons bonded to nitrogen (C2) and the nitro group (C6) will be significantly affected.
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. The spectrum of this compound is dominated by vibrations from the nitro group and the aromatic quinoline system.[1][2]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the crystalline powder directly onto the ATR crystal.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the key absorption bands and compare them to reference values.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeSignificance
~3100-3000 Aromatic C-H StretchConfirms the presence of the aromatic quinoline ring.[6]
~1600-1450 Aromatic C=C and C=N StretchCharacteristic "fingerprint" region for the quinoline core.[7]
~1550-1500 Asymmetric NO₂ StretchStrong and characteristic absorption confirming the nitro group.[7]
~1360-1300 Symmetric NO₂ StretchStrong and characteristic absorption confirming the nitro group.[7]

Chromatographic Analysis: Assessing Purity and Potency

Chromatographic techniques are essential for separating the target compound from impurities, byproducts, or degradants, thereby enabling accurate purity assessment and quantification (assay).

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is the premier method for determining the purity of non-volatile, chromophoric compounds like this compound.[8] The nitroquinoline structure possesses a strong UV chromophore, making it highly suitable for this technique.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Prepare Mobile Phase (e.g., ACN/H₂O with 0.1% TFA) a1 Equilibrate HPLC System with initial mobile phase p1->a1 System Readiness p2 Accurately weigh sample (~10 mg) p3 Dissolve in Diluent (e.g., 50:50 ACN/H₂O) p4 Dilute to working conc. (~0.1 mg/mL) p5 Filter through 0.45 µm syringe filter a2 Inject Sample (10 µL) p5->a2 Injectable Sample a1->a2 a3 Run Gradient Program a2->a3 a4 Detect at λmax (e.g., 254 nm or 348 nm) a3->a4 d1 Integrate Chromatogram a4->d1 d2 Calculate Area % of Main Peak d1->d2 d3 Report Purity d2->d3

Caption: Workflow for HPLC Purity Determination.

Detailed HPLC Protocol

  • Sample Preparation:

    • Accurately weigh ~10 mg of this compound.

    • Dissolve in 10 mL of a 50:50 (v/v) acetonitrile/water mixture to create a 1 mg/mL stock solution.

    • Dilute this stock solution with the mobile phase to a final concentration of ~0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

ParameterRecommended ValueRationale
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)Industry standard for retaining non-polar to moderately polar compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape.
Mobile Phase B Acetonitrile (ACN)Common organic modifier with good UV transparency.
Gradient 5% to 95% B over 20 minutesA broad gradient ensures elution of the main peak and any potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µL
Detection UV at 254 nm or determined λmax254 nm is a common wavelength for aromatic compounds; determining the specific λmax will improve sensitivity.
  • Data Analysis: Purity is calculated by the area percentage of the main peak relative to the total area of all integrated peaks in the chromatogram.

Gas Chromatography (GC)

For compounds that are both volatile and thermally stable, GC offers high resolution and is often coupled with mass spectrometry. Given its melting point of ~165°C, this compound is suitable for GC analysis.[3]

Detailed GC Protocol

  • Sample Preparation: Prepare a ~1 mg/mL solution in a suitable solvent like Dichloromethane or Ethyl Acetate.

  • GC Conditions:

ParameterRecommended ValueRationale
Column DB-5 or HP-5MS (30 m x 0.25 mm, 0.25 µm)A non-polar column is a good starting point for aromatic compounds.
Carrier Gas Helium or Hydrogen
Inlet Temp. 250 °CEnsures rapid volatilization of the sample.
Injection Mode Split (e.g., 50:1)Prevents column overloading and ensures sharp peaks.
Oven Program Start at 100°C, ramp at 10°C/min to 280°C, hold for 5 minSeparates components based on boiling point.
Detector Flame Ionization Detector (FID)Universal detector for organic compounds, providing quantitative data.
Detector Temp. 300 °C

Mass Spectrometry: Unambiguous Identity Confirmation

Mass spectrometry (MS) provides the exact molecular weight and fragmentation patterns, which serve as a definitive confirmation of the compound's identity.

Workflow for GC-MS Identity Confirmation

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation p1 Prepare dilute solution (~1 mg/mL in DCM/EtOAc) a1 Inject into GC p1->a1 a2 Chromatographic Separation a1->a2 a3 Elute to MS Source a2->a3 a4 Ionization (EI, 70 eV) a3->a4 a5 Mass Analysis a4->a5 d1 Identify Molecular Ion Peak (M⁺) at m/z 188 a5->d1 d2 Analyze Fragmentation Pattern d1->d2 d3 Compare with Library/Reference Spectra d2->d3 d4 Confirm Identity d3->d4

References

Application Note: GC-MS Analysis Protocol for 2-Methyl-6-nitroquinoline Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the identification and analysis of 2-Methyl-6-nitroquinoline and its related reaction products using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key intermediate in the synthesis of various pharmaceuticals and functional materials. Monitoring the purity and byproduct profile of its synthesis is critical for ensuring final product quality and optimizing reaction conditions. This guide is designed for researchers, scientists, and drug development professionals, offering detailed methodologies from sample preparation to data analysis, grounded in established scientific principles to ensure robust and reliable results.

Introduction and Scientific Principles

The synthesis of substituted quinolines, such as this compound, is often accomplished through classic reactions like the Doebner-von Miller synthesis, an acid-catalyzed reaction involving an aromatic amine and α,β-unsaturated carbonyl compounds.[1] A common pathway involves reacting 4-nitroaniline with crotonaldehyde.[1] These reactions, while effective, can generate a variety of side products, including isomers, unreacted starting materials, and intermediates.

Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical method of choice for this application due to its superior separation capabilities and definitive identification power.[2] The technique is ideal for analyzing volatile and semi-volatile compounds like quinoline derivatives.[3][4] The gas chromatograph separates the components of the reaction mixture based on their boiling points and affinity for the GC column's stationary phase.[2] Subsequently, the mass spectrometer fragments the eluted compounds into characteristic ions, generating a unique mass spectrum that acts as a chemical fingerprint for unambiguous identification, often by comparison to spectral libraries like the NIST Mass Spectral Library.[5][6]

Experimental Workflow Overview

A successful analysis hinges on a systematic workflow. The process begins with careful preparation of the crude reaction sample, followed by injection into the GC-MS system, and concludes with rigorous data analysis to identify and, if necessary, quantify the target compound and its impurities.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Crude Reaction Mixture Quench Reaction Quenching (e.g., with NaHCO3 soln.) Sample->Quench 1. Neutralize Acid Extract Liquid-Liquid Extraction (e.g., Dichloromethane) Quench->Extract 2. Isolate Organics Dry Drying & Concentration (Na2SO4, N2 stream) Extract->Dry 3. Remove Water & Solvent Dilute Dilution & Filtration (Final Sample for GC-MS) Dry->Dilute 4. Prepare for Injection GCMS GC-MS Injection & Data Acquisition Dilute->GCMS Process Chromatogram Processing (Peak Integration) GCMS->Process Identify Compound Identification (Mass Spectral Library Search) Process->Identify Identify Peaks Report Reporting & Interpretation Identify->Report Final Analysis

Caption: High-level workflow for GC-MS analysis of reaction products.

Materials, Reagents, and Instrumentation

3.1. Reagents and Consumables

  • Solvents: Dichloromethane (DCM), Ethyl Acetate, Hexane (GC or HPLC grade). Volatile organic solvents are required for GC-MS analysis.[2][3]

  • Standards: Analytical standard of this compound (CAS 613-30-9)[5][6][7] for retention time and mass spectrum confirmation.

  • Reagents: Sodium bicarbonate (saturated aqueous solution), Anhydrous sodium sulfate.

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.[3]

3.2. Instrumentation

  • Gas Chromatograph: Agilent 7890B GC system (or equivalent) equipped with a split/splitless injector.

  • Mass Spectrometer: Agilent 5977B Mass Selective Detector (MSD) (or equivalent) with an Electron Ionization (EI) source.

  • GC Column: A non-polar or medium-polarity column is recommended. A DB-5MS or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) is a robust choice for separating aromatic and nitroaromatic compounds.[8][9][10]

Detailed Protocols

4.1. Sample Preparation: Liquid-Liquid Extraction

The goal of sample preparation is to isolate the analytes of interest from the crude reaction matrix (which may contain acids, bases, and non-volatile materials) and prepare a clean, dilute sample suitable for injection.[4][11]

  • Quenching: Carefully take a 100 µL aliquot of the crude reaction mixture. Quench it by adding it to 5 mL of a saturated sodium bicarbonate solution in a separatory funnel to neutralize the acid catalyst. Causality: This step is crucial to prevent further reaction and to ensure the analytes are in their neutral form for efficient extraction into an organic solvent.

  • Extraction: Add 5 mL of dichloromethane (DCM) to the separatory funnel. Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.[2][11]

  • Collection: Drain the lower organic (DCM) layer into a clean flask. Repeat the extraction of the aqueous layer with a fresh 5 mL portion of DCM. Combine the organic extracts.

  • Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extracts to remove residual water. Swirl and let it stand for 5 minutes.

  • Concentration & Dilution: Decant the dried organic solution into a clean vial. If necessary, gently evaporate the solvent under a stream of nitrogen to a volume of ~1 mL.[12] Do not evaporate to complete dryness. Dilute the sample to a final concentration of approximately 10-50 µg/mL with ethyl acetate. Causality: Proper dilution prevents column overloading and detector saturation, ensuring sharp chromatographic peaks and accurate mass spectra.[3]

  • Filtration: Filter the final diluted sample through a 0.45 µm PTFE syringe filter into a GC vial.[9]

4.2. GC-MS Instrumental Method

The following parameters are a validated starting point and may be optimized for specific instruments and impurity profiles.

Parameter Setting Justification
GC Inlet
Injection ModeSplitlessMaximizes sensitivity for trace-level byproducts. A split injection (e.g., 50:1) can be used for highly concentrated samples.[12]
Inlet Temperature280 °CEnsures rapid and complete vaporization of quinoline derivatives without thermal degradation.[8]
Injection Volume1.0 µLStandard volume for capillary columns to avoid peak distortion.
Column & Carrier Gas
ColumnDB-5MS (30 m x 0.25 mm, 0.25 µm)Industry-standard, robust column providing excellent separation for a wide range of semi-volatile compounds.[8][9]
Carrier GasHeliumInert carrier gas providing good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm ID column to balance resolution and analysis time.
Oven Program
Initial Temperature80 °C, hold for 2 minAllows for proper focusing of analytes at the head of the column.
Ramp 115 °C/min to 280 °CA moderate ramp rate to effectively separate compounds with different boiling points.
Final HoldHold at 280 °C for 5 minEnsures that all high-boiling point compounds are eluted from the column, preventing carryover.[8]
Mass Spectrometer
Ion SourceElectron Ionization (EI)Standard ionization technique for creating reproducible, library-searchable mass spectra.
Ionization Energy70 eVUniversal standard for EI-MS, maximizing fragmentation and creating stable, comparable spectra.[10]
Source Temperature230 °CStandard temperature to prevent analyte condensation while minimizing thermal degradation.
Quadrupole Temp.150 °CStandard temperature for maintaining mass accuracy.
Mass Scan Range40 - 450 amuCovers the molecular ion of the target compound (m/z 188.18)[5][6] and potential fragments or byproducts.
Solvent Delay4 minutesPrevents the high-intensity solvent peak from entering and saturating the MS detector.

Data Analysis and Interpretation

5.1. Compound Identification

  • Peak Integration: Process the total ion chromatogram (TIC) to identify and integrate all significant peaks.

  • Mass Spectrum Analysis: For each peak, examine the corresponding mass spectrum. The primary product, this compound, should exhibit a strong molecular ion peak (M+) at m/z 188.[5][6]

  • Library Search: Compare the experimental mass spectrum of each peak against the NIST/EPA/NIH Mass Spectral Library. A match quality score above 80 generally indicates a high-confidence identification.

5.2. Potential Byproducts and Impurities The synthesis of this compound from 4-nitroaniline and an α,β-unsaturated carbonyl source can lead to several impurities. Understanding the reaction mechanism is key to predicting these byproducts.

Reaction_Pathway cluster_reactants Starting Materials cluster_products Reaction Products pna 4-Nitroaniline (Unreacted) MainProd This compound (Target Product) pna->MainProd Reacts with crot Crotonaldehyde (Unreacted/Polymerized) crot->MainProd Reacts with SideProd1 Isomeric Byproducts (e.g., 2-Methyl-8-nitroquinoline) MainProd->SideProd1 Side Reaction SideProd2 Reduced Products (e.g., 2-Methyl-6-aminoquinoline) MainProd->SideProd2 Over-reduction SideProd3 Intermediates (e.g., Dihydroquinolines) MainProd->SideProd3 Incomplete Oxidation

Caption: Potential products in this compound synthesis.

  • Unreacted Starting Materials: Residual 4-nitroaniline.

  • Isomers: Depending on reaction conditions, other isomers such as 2-Methyl-8-nitroquinoline or 4-Methyl-6-nitroquinoline could form.

  • Reduced Species: If the oxidizing agent is not fully effective or if reducing conditions are present, the nitro group could be reduced to an amino group, forming 2-Methyl-6-aminoquinoline.

  • Intermediates: Incomplete oxidation during the cyclization step can leave dihydroquinoline intermediates.[13][14]

Conclusion

This application note details a robust and reliable GC-MS protocol for the qualitative analysis of this compound reaction products. The methodology, from sample preparation using liquid-liquid extraction to the optimized instrumental parameters, provides a solid foundation for process monitoring in pharmaceutical and chemical synthesis. By understanding the potential side reactions and utilizing the full spectral identification capabilities of mass spectrometry, researchers can gain deep insights into reaction purity, helping to optimize synthetic routes and ensure the quality of the final product.

References

Troubleshooting & Optimization

Technical Support Center: Quinoline Synthesis via Skraup Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in quinoline synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for navigating the classic yet notoriously vigorous Skraup reaction. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested insights to ensure your syntheses are not only successful but also safe and reproducible.

Troubleshooting Guide: Taming the Skraup Reaction

The Skraup synthesis, while powerful, is infamous for its highly exothermic nature.[1][2] This section addresses the most common challenges encountered during the experiment in a direct question-and-answer format.

Issue 1: The reaction is proceeding too violently and is difficult to control.

Question: My Skraup reaction is extremely exothermic and appears to be heading towards a runaway. What immediate steps should I take, and how can I prevent this in the future?

Answer: A runaway Skraup reaction is a critical safety hazard that must be managed decisively.[3][4]

Immediate Actions:

  • If it is safe to do so, immediately immerse the reaction flask in a prepared ice-water bath to rapidly reduce the internal temperature.[3]

  • Ensure the reaction is being conducted behind a blast shield and in a well-ventilated fume hood.[3][5]

  • Be prepared for a potential pressure increase and ensure the apparatus has a proper vent.[3]

Preventative Measures & Scientific Rationale:

Preventative MeasureScientific Principle & Explanation
Use of a Moderator The addition of ferrous sulfate (FeSO₄) is the most critical step to moderate the reaction's exothermicity.[6][7][8] The violent heat is generated during the final oxidation step. Ferrous sulfate is believed to act as an oxygen carrier, slowing down this oxidation and distributing the heat release over a longer period, thus preventing a sudden, violent surge.[3][9] Boric acid has also been used for this purpose.[1][10]
Controlled Reagent Addition The order of reagent addition is crucial. The recommended sequence is: aniline, ferrous sulfate, glycerol, and then slowly and carefully, with external cooling (e.g., an ice bath), add the concentrated sulfuric acid .[1][3][9] Adding the strong acid last to the cooled mixture prevents a premature and uncontrolled start to the reaction.
Gradual & Managed Heating Begin heating the mixture gently. As soon as the reaction initiates (often indicated by vigorous boiling), remove the external heat source .[3][11] The reaction's own exotherm should be sufficient to sustain reflux for a period. Only reapply heat after this initial, intense phase has subsided to drive the reaction to completion.[3]
Alternative Oxidizing Agents While nitrobenzene is the classic oxidizing agent, it contributes to the reaction's violence.[6] Using arsenic acid is known to result in a less vigorous reaction.[3][6][12] Other milder alternatives that have been explored include iodine .[3][13]
Issue 2: The yield of my quinoline product is consistently low.

Question: I am following a standard Skraup protocol with moderation, but my yields are significantly lower than reported values. What factors could be responsible?

Answer: Low yields can be frustrating and often point to several potential issues beyond reaction control.

Troubleshooting Low Yields:

  • Incomplete Reaction: After the initial exothermic phase subsides, a prolonged period of gentle reflux (e.g., 3-4 hours) is often necessary to ensure the reaction goes to completion.[3][11] Insufficient heating time is a common cause of low conversion.

  • Substituent Effects: The electronic nature of the starting aniline is highly influential. Electron-donating groups (like methoxy or methyl) on the aromatic ring generally facilitate the reaction. Conversely, strong electron-withdrawing groups (like a nitro group) deactivate the ring, making the crucial cyclization step more difficult and often requiring harsher conditions, which can lead to lower yields and increased side products.[3][14]

  • Purity of Reagents: The Skraup reaction is sensitive to the water content in the glycerol. Using "dynamite" grade glycerol (containing less than 0.5% water) is recommended over U.S.P. grade (which can contain 5% water), as excess water can significantly lower the yield.[9]

  • Inefficient Work-up: The product is often trapped within a thick, tarry residue.[1][15] An efficient work-up, typically involving steam distillation, is essential for isolating the quinoline from this non-volatile tar.[3][5] Incomplete extraction from the tar will artificially depress your final yield.

Issue 3: I am observing significant tar and polymer formation, making purification difficult.

Question: My reaction mixture turns into a black, unworkable goo, and isolating the product is a major challenge. How can I minimize this?

Answer: Tar formation is an inherent side reaction in the Skraup synthesis, primarily due to the polymerization of the acrolein intermediate under the harsh, high-temperature, and strongly acidic conditions.[8][15]

Strategies to Minimize Tarring:

  • Moderation is Key: As with controlling the exotherm, using a moderator like ferrous sulfate helps prevent localized overheating, which is a major contributor to polymerization.[1][8]

  • Avoid Excess Acrolein Precursor: Using the correct stoichiometry is important. An excess of glycerol can lead to the formation of more acrolein than can be consumed by the aniline, promoting its self-polymerization into a rubbery solid.[15]

  • Efficient Stirring: Good agitation helps to dissipate heat evenly throughout the reaction mixture, preventing localized "hot spots" where polymerization is most likely to occur.[1]

  • Optimized Work-up: Do not attempt to purify directly from the tar. The standard and most effective method is to make the cooled reaction mixture strongly alkaline with sodium hydroxide and then perform a steam distillation .[3][11] Quinoline is steam-volatile, while the tarry polymers are not, allowing for a clean separation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Skraup reaction? A1: The reaction proceeds in several key steps:

  • Dehydration: Concentrated sulfuric acid dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein.[16][17]

  • Michael Addition: The amino group of the aniline performs a conjugate (Michael) addition to the acrolein.[18]

  • Cyclization & Dehydration: The resulting intermediate undergoes an acid-catalyzed electrophilic cyclization onto the aromatic ring, followed by the loss of a water molecule to form a dihydroquinoline.[18]

  • Oxidation: The oxidizing agent (e.g., nitrobenzene) removes hydrogen from the dihydroquinoline intermediate to yield the final aromatic quinoline product. This final step is highly exothermic.[18][19]

Skraup_Mechanism Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein -2H₂O (H₂SO₄) Michael_Adduct Michael Adduct Acrolein->Michael_Adduct + Aniline Aniline Aniline Aniline->Michael_Adduct Cyclized_Int Cyclized Intermediate Michael_Adduct->Cyclized_Int Acid-catalyzed Cyclization Dihydroquinoline 1,2-Dihydroquinoline Cyclized_Int->Dihydroquinoline -H₂O Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation (e.g., Nitrobenzene) Troubleshooting_Workflow Start Skraup Reaction Issue Violent Reaction Too Violent? Start->Violent LowYield Low Yield? Violent->LowYield No Sol_Violent Implement Controls: - Add FeSO₄ Moderator - Slow H₂SO₄ Addition (cold) - Gradual Initial Heating Violent->Sol_Violent Yes Tar Excessive Tar? LowYield->Tar No Sol_LowYield Troubleshoot Yield: - Increase Reflux Time - Check Reagent Purity (Glycerol) - Consider Substituent Effects - Optimize Steam Distillation LowYield->Sol_LowYield Yes End Optimized Reaction Tar->End No Sol_Tar Minimize Tar: - Use FeSO₄ Moderator - Ensure Efficient Stirring - Correct Stoichiometry - Purify via Steam Distillation Tar->Sol_Tar Yes Sol_Violent->LowYield Sol_LowYield->Tar Sol_Tar->End

References

Navigating the Labyrinth of the Doebner-Miller Synthesis: A Technical Guide to Identifying and Mitigating Side Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Doebner-Miller reaction, a cornerstone in the synthesis of quinolines, is a powerful tool for constructing this privileged heterocyclic scaffold.[1] However, like many classic name reactions, it can be accompanied by a host of side reactions that lead to a complex mixture of products, reducing the yield of the desired quinoline and complicating purification. This technical support center provides a comprehensive guide to identifying and troubleshooting the formation of common and unexpected side products in the Doebner-Miller synthesis.

Troubleshooting Guide: From Tar to Unexpected Isomers

This section addresses specific issues you might encounter during your Doebner-Miller synthesis in a question-and-answer format, providing insights into the root causes and actionable solutions.

Question 1: My reaction has turned into an intractable black tar. What's happening and how can I prevent it?

Answer:

This is the most common issue in the Doebner-Miller synthesis and is primarily due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound .[2] Under the strongly acidic and often high-temperature conditions of the reaction, these starting materials can readily self-condense to form high molecular weight polymers, resulting in the characteristic tarry residue.

Causality and Mitigation Strategies:

  • Slow and Controlled Addition: The rate of polymerization is highly dependent on the concentration of the α,β-unsaturated carbonyl. A slow, dropwise addition of the carbonyl compound to the heated acidic solution of the aniline keeps its instantaneous concentration low, favoring the desired reaction with the aniline over self-polymerization.[2]

  • Two-Phase System: A highly effective strategy is to employ a biphasic solvent system, such as water/toluene. The aniline hydrochloride resides in the aqueous phase, while the α,β-unsaturated carbonyl is dissolved in the organic phase. This sequesters the carbonyl compound, dramatically reducing its self-polymerization in the acidic aqueous phase.[2]

  • In Situ Generation (Beyer Method): An elegant approach is to generate the α,β-unsaturated carbonyl compound in situ from an aldol condensation of two simpler carbonyl compounds (the Beyer method).[1] This ensures a consistently low concentration of the reactive α,β-unsaturated species, thereby minimizing polymerization.

  • Catalyst and Temperature Optimization: The choice and concentration of the acid catalyst are critical. While a strong acid is necessary, overly harsh conditions can accelerate tar formation. Experiment with different Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find the optimal balance for your specific substrates. Similarly, while heat is often required, use the lowest effective temperature to achieve a reasonable reaction rate without promoting excessive polymerization.

Question 2: My NMR and Mass Spec data show the presence of non-aromatic quinoline derivatives. What are they and how do I get rid of them?

Answer:

You are likely observing the presence of dihydroquinoline and/or tetrahydroquinoline intermediates. The final step of the Doebner-Miller synthesis is the oxidation of a 1,2-dihydroquinoline intermediate to the fully aromatic quinoline. Incomplete oxidation is a common reason for the presence of these reduced byproducts.

Identification and Remediation:

  • Spectroscopic Signatures:

    • ¹H NMR: Dihydro- and tetrahydroquinolines will show characteristic aliphatic proton signals (typically in the 1.5-3.5 ppm range) that are absent in the fully aromatic quinoline product. The aromatic region will also show shifts and potentially different coupling patterns compared to the desired product.

    • Mass Spectrometry: The molecular ion peaks for dihydro- and tetrahydroquinolines will be at M+2 and M+4, respectively, compared to the desired quinoline (M).

  • Troubleshooting Incomplete Oxidation:

    • Choice of Oxidant: The Doebner-Miller reaction often relies on an in-situ generated Schiff base or an external oxidizing agent. If you are consistently isolating reduced products, consider adding a mild oxidizing agent such as nitrobenzene, arsenic acid, or even air (oxygen) to drive the final aromatization step.[3]

    • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration at a temperature that facilitates the oxidation step. Monitoring the reaction by TLC for the disappearance of the less polar, UV-active dihydroquinoline intermediate is recommended.

    • Post-Reaction Oxidation: If you have already isolated a mixture containing reduced quinolines, it may be possible to oxidize the mixture in a separate step using an oxidizing agent like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

Question 3: I've isolated a product with the correct mass, but the NMR spectrum doesn't match the expected quinoline isomer. What could be the cause?

Answer:

The formation of unexpected isomers can occur, particularly with certain substitution patterns on the aniline or the α,β-unsaturated carbonyl compound. One possibility is a reversal of the expected regiochemistry .

Mechanistic Insight and Characterization:

  • Regiochemical Scrambling: While the Doebner-Miller reaction is generally regioselective, a "fragmentation-recombination" mechanism has been proposed and supported by isotopic labeling studies.[1][4] This involves the initial conjugate addition of the aniline to the α,β-unsaturated carbonyl, followed by a retro-aldol-type fragmentation. The resulting fragments can then recombine in different orientations before the final cyclization and aromatization, leading to a mixture of isomers.

  • Substrate-Dependent Isomers: The substitution pattern of your starting materials can influence the stability of intermediates and the propensity for rearrangement. For example, certain electron-donating or withdrawing groups on the aniline ring can direct the cyclization to an alternative position.

  • Thorough Characterization is Key: To definitively identify the unexpected isomer, a full suite of analytical techniques is essential. This includes 1D and 2D NMR spectroscopy (COSY, HSQC, HMBC) to establish the connectivity of protons and carbons, as well as high-resolution mass spectrometry to confirm the molecular formula.[5] In some cases, single-crystal X-ray diffraction may be necessary for unambiguous structure determination.

Question 4: My reaction has produced a significant amount of a high-melting, fluorescent solid that is not my target quinoline. What could it be?

Answer:

Under certain conditions, particularly at high temperatures and with prolonged reaction times, the Doebner-Miller reaction can lead to the formation of acridine derivatives . This is mechanistically related to the Bernthsen acridine synthesis , which involves the condensation of a diarylamine with a carboxylic acid in the presence of a Lewis acid like zinc chloride.[6][7]

Plausible Formation Pathway:

In the Doebner-Miller reaction mixture, the aniline starting material can react with intermediates to form diarylamine-like structures. These can then undergo further condensation and cyclization, especially if a carboxylic acid or a precursor is present or formed under the reaction conditions, to yield the thermodynamically stable, extended aromatic system of an acridine.

Identification:

  • Physical Properties: Acridines are often yellow, crystalline solids with characteristic fluorescence.

  • Spectroscopic Analysis:

    • ¹H and ¹³C NMR: The spectra will show a highly deshielded aromatic region consistent with the larger, more electron-deficient aromatic system of acridine compared to quinoline.

    • Mass Spectrometry: The molecular ion peak will correspond to the mass of the acridine derivative.

Question 5: I'm seeing an additional aromatic byproduct with a higher molecular weight than my expected quinoline. What might this be?

Answer:

You may be observing the formation of phenyl-substituted quinolines or other arylated byproducts. This can occur through several potential pathways.

Potential Mechanisms of Formation:

  • Reaction with Aniline: A second molecule of aniline can act as a nucleophile and add to an intermediate in the reaction cascade. Subsequent elimination and aromatization can lead to the incorporation of an additional phenyl group.

  • Self-Condensation of Intermediates: Reactive intermediates can potentially dimerize or react with each other in complex ways, leading to larger, poly-aromatic structures.

Characterization:

  • NMR Spectroscopy: The presence of an additional set of aromatic proton and carbon signals in the NMR spectra is a key indicator. The integration of the proton signals will reveal the ratio of the quinoline core to the additional phenyl substituent.[8][9][10][11][12]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the addition of a phenyl group (or other aryl fragment) to the expected quinoline structure.[13][14][15][16]

FAQs: Understanding the Nuances of the Doebner-Miller Synthesis

Q1: What is the currently accepted mechanism for the Doebner-Miller reaction?

A1: The exact mechanism has been a subject of debate, but significant evidence from carbon isotope scrambling experiments points towards a fragmentation-recombination mechanism .[1][4] This involves the initial conjugate addition of the aniline to the α,β-unsaturated carbonyl, followed by fragmentation into an imine and a saturated ketone. These fragments then recombine to form a new conjugated imine, which undergoes cyclization and oxidation to yield the final quinoline product.[1]

Q2: How does the choice of acid catalyst affect the reaction outcome?

A2: The acid catalyst plays a crucial role in several steps of the reaction, including the initial activation of the carbonyl group, the cyclization, and the dehydration. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., SnCl₄, ZnCl₂, Sc(OTf)₃) can be used.[1] The strength and type of acid can influence the reaction rate, the yield, and the prevalence of side reactions, particularly tar formation. Milder Lewis acids may be preferable in some cases to minimize polymerization.

Q3: Can I use substituted anilines in the Doebner-Miller reaction?

A3: Yes, substituted anilines are widely used. However, the electronic nature of the substituent can significantly impact the reaction. Electron-donating groups on the aniline ring generally facilitate the reaction, while strong electron-withdrawing groups can deactivate the ring towards the electrophilic cyclization step, leading to lower yields.

Q4: What are the key differences between the Doebner-Miller and Skraup syntheses?

A4: The Doebner-Miller reaction is a modification of the Skraup synthesis. The primary difference lies in the starting materials. The Skraup synthesis typically uses glycerol, which dehydrates in situ to form acrolein (the simplest α,β-unsaturated aldehyde).[17] The Doebner-Miller reaction is more versatile as it directly employs a pre-formed α,β-unsaturated aldehyde or ketone, allowing for the synthesis of a wider variety of substituted quinolines.[1]

Experimental Protocols

General Procedure for the Doebner-Miller Synthesis of 2-Methylquinoline (to minimize tar formation):

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Heat the mixture to reflux.

  • In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in a suitable organic solvent like toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

  • After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Data Presentation

Table 1: Common Side Products in the Doebner-Miller Synthesis and their Mass Spectral Signatures.

Side ProductStructureMolecular Weight Change from Product (M)Key MS Fragmentation Patterns
DihydroquinolineAromatic ring with one double bond in the N-containing ringM + 2Loss of H, retro-Diels-Alder fragmentation
TetrahydroquinolineFully saturated N-containing ringM + 4Loss of alkyl fragments from the saturated ring
Acridine DerivativeTricyclic aromatic structureVariesStable molecular ion, fragmentation of substituents
Phenyl-substituted QuinolineQuinoline with an additional phenyl groupM + 76Fragmentation of the quinoline and phenyl rings

Visualization of Reaction Pathways

Doebner_Miller_Pathways Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Conjugate Addition Phenyl_Quinoline Phenyl-substituted Quinoline Aniline->Phenyl_Quinoline Reaction with Intermediates Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Michael_Adduct Tar Tar/Polymer Carbonyl->Tar Acid-Catalyzed Polymerization Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Cyclization Acridine Acridine Byproducts Michael_Adduct->Acridine Further Condensation & Cyclization Michael_Adduct->Phenyl_Quinoline Dihydroquinoline Dihydroquinoline Cyclized_Intermediate->Dihydroquinoline Dehydration Quinoline Desired Quinoline Product Dihydroquinoline->Quinoline Oxidation Reduced_Byproducts Reduced Byproducts (Dihydro/Tetrahydroquinolines) Dihydroquinoline->Reduced_Byproducts Incomplete Oxidation or Reduction

References

Technical Support Center: Green Chemistry Alternatives for Traditional Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Green Quinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the transition from classical quinoline synthesis methods—such as the Skraup, Doebner-von Miller, and Friedländer reactions—to more sustainable and environmentally benign alternatives. Traditional methods, while historically significant, often suffer from harsh reaction conditions, the use of toxic reagents, and poor atom economy.[1][2]

This resource provides practical, field-tested insights in a question-and-answer format to directly address the specific experimental challenges you may encounter. We will delve into the causality behind experimental choices, offering troubleshooting guides and frequently asked questions to ensure your successful adoption of greener synthetic protocols.

Part 1: Troubleshooting Guide for Green Quinoline Synthesis

This section addresses specific problems that may arise during the implementation of green quinoline synthesis methodologies.

Issue 1: Low or No Product Yield in Microwave-Assisted Synthesis

Question: I am attempting a microwave-assisted quinoline synthesis, but I am observing very low to no product formation. What are the potential causes and how can I resolve this?

Answer:

Microwave-assisted synthesis is a powerful tool for accelerating quinoline synthesis, often leading to dramatically reduced reaction times and improved yields.[3][4] However, several factors can contribute to poor performance.

Potential Causes & Solutions:

  • Inefficient Microwave Absorption: The reaction mixture may not be efficiently absorbing microwave irradiation.

    • Solution: Add a small amount of a polar solvent like DMF, ethanol, or even ionic liquids to improve energy absorption.[5][6] For solvent-free reactions, ensure the reactants themselves have sufficient polarity to couple with the microwave field.

  • Incorrect Temperature Control: Relying solely on power settings can be misleading. The actual reaction temperature is the critical parameter.

    • Solution: Use a dedicated scientific microwave reactor with direct temperature monitoring.[5] This allows for precise control, preventing decomposition at excessively high temperatures and ensuring the reaction has enough energy to proceed.[5]

  • Substrate Reactivity: The electronic properties of your aniline or carbonyl starting materials can significantly impact reactivity.

    • Solution: For less reactive substrates (e.g., those with electron-withdrawing groups), you may need to increase the reaction temperature or extend the irradiation time.[5] Conversely, for highly reactive substrates, reducing the temperature can minimize side product formation.

  • Decomposition of Reactants or Products: The high energy input from microwaves can sometimes lead to the degradation of your starting materials or desired quinoline product.

    • Solution: Lower the target reaction temperature and incrementally increase the irradiation time.[5] Also, verify that your chosen solvent is stable under the applied microwave conditions.

Issue 2: Catalyst Deactivation in Heterogeneous Catalytic Systems

Question: My heterogeneous catalyst (e.g., a supported metal or solid acid) shows good activity initially but then stalls before the reaction is complete. What could be causing this deactivation?

Answer:

Catalyst deactivation is a common challenge in continuous or batch reactions.[7][8] Understanding the cause is key to restoring and maintaining catalytic activity.

Potential Causes & Solutions:

  • Catalyst Poisoning: Impurities in your starting materials, solvents, or even reagents can bind to the active sites of the catalyst, rendering them inactive.[7]

    • Solution: Ensure the purity of all reactants and solvents. Pre-treating your starting materials to remove potential poisons (e.g., sulfur or nitrogen compounds for metal catalysts) can be beneficial.

  • Fouling or Coking: The deposition of carbonaceous materials (coke) or polymeric byproducts on the catalyst surface can block active sites and pores.[8]

    • Solution: Modifying reaction conditions, such as lowering the temperature or adjusting the reactant ratios, can minimize coke formation. A regeneration step, such as calcination in air to burn off carbon deposits, may be necessary.[8]

  • Sintering: At high temperatures, small catalyst particles can agglomerate into larger ones, reducing the active surface area.[8]

    • Solution: Operate at the lowest effective temperature. The choice of support material for your catalyst can also play a crucial role in preventing sintering.

  • Leaching of Active Species: The active catalytic species may be dissolving from the solid support into the reaction medium.

    • Solution: This indicates instability of the catalyst under the reaction conditions. Consider using a different solvent or modifying the catalyst to improve the anchoring of the active species.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader conceptual and practical questions regarding green quinoline synthesis.

Q1: What are the primary advantages of using ultrasound-assisted synthesis for quinoline derivatives?

A1: Ultrasound-assisted synthesis utilizes acoustic cavitation to enhance chemical reactivity. This offers several advantages over conventional heating methods, including:

  • Increased Reaction Rates: Ultrasound can significantly shorten reaction times, often from hours to minutes.[9][10]

  • Higher Yields and Purity: The improved mass and heat transfer often lead to higher product yields and reduced side reactions.[11][12]

  • Milder Conditions: Reactions can often be carried out at lower temperatures, preserving thermally sensitive functional groups.[10]

  • Energy Efficiency: Ultrasound is an energy-saving technique compared to prolonged conventional heating.[10]

Q2: Are there truly "catalyst-free" green methods for synthesizing quinolines?

A2: Yes, several methods that operate under catalyst-free conditions have been developed, representing a significant advancement in green chemistry. These often rely on alternative energy sources or benign reaction media to drive the reaction. For example, the Friedländer synthesis can be effectively performed in water at elevated temperatures without any added catalyst.[13][14][15] Similarly, some microwave-assisted syntheses can proceed efficiently in the absence of a traditional catalyst.[16] These approaches are highly desirable as they simplify product purification and eliminate concerns about catalyst toxicity and cost.

Q3: When should I consider a solvent-free approach, and what are the main challenges?

A3: Solvent-free, or "neat," reactions are an excellent green chemistry strategy as they eliminate solvent waste, which is a major contributor to the environmental impact of chemical processes.[17][18] This approach is particularly well-suited for reactions where the starting materials are liquids or low-melting solids.

However, there are challenges to consider:

  • Insufficient Mixing: In the absence of a solvent, ensuring intimate contact between solid reactants is crucial. Manual grinding or ball milling may be necessary.[17]

  • Localized Overheating: Without a solvent to dissipate heat, localized "hot spots" can form, potentially leading to the decomposition of reactants or products.[17]

  • Viscosity: As the reaction proceeds, the mixture can become highly viscous or solidify, impeding mixing and heat transfer.

Q4: How do ionic liquids (ILs) and deep eutectic solvents (DESs) contribute to greener quinoline synthesis?

A4: Both ionic liquids and deep eutectic solvents are considered greener solvent alternatives to volatile organic compounds (VOCs).

  • Ionic Liquids (ILs): These are salts with low melting points that can act as both the solvent and the catalyst.[6][11] Their negligible vapor pressure reduces air pollution and exposure risks. Furthermore, many ILs can be recycled, improving the overall sustainability of the process.[19]

  • Deep Eutectic Solvents (DESs): DESs are mixtures of two or more components that form a eutectic with a melting point much lower than the individual components.[11] They are often biodegradable, non-toxic, and prepared from inexpensive starting materials, making them a highly attractive green solvent option.

Part 3: Data Summaries and Experimental Protocols

Comparative Data on Green Quinoline Synthesis Methods

The following table summarizes representative quantitative data for various green synthesis methods compared to a traditional approach.

MethodCatalystSolventTemp (°C)TimeYield (%)Reference
Traditional Skraup H₂SO₄, OxidantGlycerol>150Several hoursVariable, often low[1][2]
Microwave-Assisted Catalyst-FreeDMF125-1358-20 minHigh[16]
Ultrasound-Assisted SnCl₂·2H₂OWaterAmbient15-20 minGood to Excellent[20]
Solvent-Free P₂O₅/SiO₂None8015 minup to 93%[18]
Water-Mediated KHSO₄Water703 hoursGood[14][15]
Ionic Liquid α-Chymotrypsin[Bmim][BF₄]/H₂O4512 hoursExcellent[21]
Detailed Experimental Protocols

Protocol 1: Microwave-Assisted, Catalyst-Free Synthesis of Dihydropyrido[2,3-d]pyrimidines [16]

  • In a microwave-safe vessel, combine equimolar amounts of a formyl-quinoline derivative (0.05 mmol), an aminopyrimidine (0.05 mmol), and a cyclic 1,3-diketone (0.05 mmol).

  • Add DMF (1.0 mL) as the solvent.

  • Seal the vessel and place it in a scientific microwave reactor.

  • Irradiate the mixture at 125–135 °C for 8–20 minutes, with the power set to 250 W and a pressure of 30 PSI.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Collect the solid product by filtration, wash with ethanol, and dry.

Protocol 2: Ultrasound-Assisted Synthesis of 2-Substituted Quinolines in Water [20]

  • To a mixture of an aniline (1 mmol) and an aldehyde (1 mmol) in water (5 mL), add SnCl₂·2H₂O (10 mol%).

  • Place the reaction flask in an ultrasonic bath.

  • Irradiate the mixture at room temperature for the time specified in your experimental design (typically 15-20 minutes).

  • Monitor the reaction progress by TLC.

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Part 4: Visualizations and Workflows

Diagram 1: General Workflow for Green Quinoline Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Select Green Method (Microwave, Ultrasound, etc.) reactants Prepare High-Purity Starting Materials start->reactants reaction_setup Set Up Reaction (Vessel, Solvent, Catalyst) reactants->reaction_setup energy_input Apply Energy Source (e.g., Microwaves, Sonication) reaction_setup->energy_input monitoring Monitor Progress (TLC, LC-MS) energy_input->monitoring workup Product Isolation (Extraction/Filtration) monitoring->workup purification Purify Crude Product (Chromatography/Recrystallization) workup->purification characterization Characterize Final Product (NMR, MS, etc.) purification->characterization end end characterization->end Final Product

Caption: A generalized experimental workflow for green quinoline synthesis.

Diagram 2: Troubleshooting Logic for Low Product Yield

G cluster_solutions Potential Solutions start Low or No Product Yield check_conditions Verify Reaction Conditions (Temp, Time, Power) start->check_conditions check_reagents Assess Reagent Purity & Reactivity start->check_reagents check_catalyst Investigate Catalyst Activity start->check_catalyst sol_conditions Optimize Temperature & Time Add Polar Co-Solvent check_conditions->sol_conditions sol_reagents Purify Starting Materials Modify Substrates check_reagents->sol_reagents sol_catalyst Regenerate/Replace Catalyst Screen New Catalysts check_catalyst->sol_catalyst end end sol_conditions->end Re-run Experiment sol_reagents->end sol_catalyst->end

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Optimization of Catalysts for 2-Methyl-6-nitroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Methyl-6-nitroquinoline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and enhance your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound, and what are its main challenges?

The most common and industrially relevant method for synthesizing this compound is a variation of the classic Skraup-Doebner-von Miller reaction.[1][2] This involves the reaction of p-nitroaniline with an α,β-unsaturated aldehyde, typically crotonaldehyde, in the presence of an acid catalyst.

The primary challenges are:

  • Low Yields: The presence of the electron-withdrawing nitro group on the aniline starting material deactivates the aromatic ring, making the crucial electrophilic cyclization step more difficult and often resulting in low product yields.[1]

  • Harsh Reaction Conditions: Traditional methods often employ strong acids like concentrated HCl or H₂SO₄ at high temperatures (reflux at ~105°C).[1] These conditions can lead to side reactions and product degradation.

  • Exothermic Reaction: The Skraup synthesis is notoriously exothermic and can become violent if not carefully controlled, posing a significant safety risk.[3][4]

Q2: Why is catalyst selection so critical for this specific synthesis?

Catalyst selection is paramount because it directly addresses the main challenges of the reaction. An ideal catalyst should:

  • Enhance Reaction Rate & Yield: It must be active enough to promote the cyclization of the deactivated aromatic ring.

  • Improve Selectivity: It should minimize the formation of side products, simplifying purification.

  • Allow for Milder Conditions: A highly efficient catalyst can lower the required reaction temperature, reducing energy consumption and the risk of thermal degradation.

  • Be Reusable and Stable: For industrial applications and sustainable chemistry, the ability to recover and reuse the catalyst is a significant advantage.

Q3: What are the advantages of using a novel catalyst like Fe₃O₄@SiO₂ nanoparticles over traditional acid catalysts?

Recent research has demonstrated that using silica-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂) as a catalyst offers substantial advantages over traditional concentrated HCl.[1]

  • Dramatically Increased Yield: The nanoparticle catalyst has been shown to increase the yield from a modest 47% (with HCl) to an impressive 81%.[1] This is attributed to the high surface area of the nanoparticles, which provides more active sites for the condensation and cyclization steps.

  • Reduced Reaction Time: The reaction time can be shortened from 110 minutes to 80 minutes, improving throughput.[1]

  • Ease of Separation: The magnetic nature of the Fe₃O₄ core allows for simple and efficient catalyst recovery using an external magnet, eliminating the need for filtration of fine particles.[1]

  • Reusability: These catalysts have shown good stability and can be reused for multiple cycles, which is both cost-effective and environmentally friendly.[5]

Troubleshooting Guide

Problem: My reaction yield is consistently low (<50%). What are the likely causes and solutions?

Low yield is the most common issue in this synthesis. Let's break down the potential causes and their corresponding solutions.

Cause 1: Insufficient Catalytic Activity The deactivating effect of the nitro group requires a highly active catalyst.[1] If you are using a traditional Brønsted acid like HCl, you may be reaching the upper limit of its effectiveness for this substrate.

  • Solution: Switch to a more active, heterogeneous catalyst. Silica-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂) are a proven alternative to significantly boost yield.[1] Other Lewis acids or solid acid catalysts could also be explored, but Fe₃O₄@SiO₂ has specific published success with this molecule.

Cause 2: Incomplete Reaction The reaction may not be reaching completion due to insufficient time or temperature.

  • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material (p-nitroaniline) is still present after the recommended reaction time, consider extending the reflux time in 30-minute increments. However, be aware that prolonged heating can lead to degradation. If using the Fe₃O₄@SiO₂ catalyst, a reaction time of 80-90 minutes at 105°C should be sufficient.[1]

Cause 3: Product Loss During Workup The product is isolated by neutralization and precipitation.[1] Improper pH adjustment or insufficient cooling can lead to loss of product in the filtrate.

  • Solution: After cooling the reaction mixture to room temperature, ensure the pH is fully neutralized with a strong base (e.g., 11 N NaOH) to precipitate the product.[1] Check the pH of the mother liquor after initial precipitation to ensure it is neutral or slightly basic. Cool the mixture in an ice bath for at least 30 minutes to maximize precipitation before filtration.

Data Summary: Catalyst Performance Comparison
Catalyst SystemYield (%)Reaction Time (min)Temperature (°C)Key AdvantageReference
Concentrated HCl47%~110105Standard Method[1]
Fe₃O₄@SiO₂ Nanoparticles81% ~80 105High Yield, Reusable[1]
Problem: The reaction is proceeding too violently. How can I moderate it?

This is a critical safety issue characteristic of the Skraup synthesis.[3] The reaction is highly exothermic, particularly during the initial stages.

  • Solution 1: Controlled Reagent Addition: The α,β-unsaturated carbonyl component (crotonaldehyde) should be added dropwise to the heated solution of the aniline in acid.[1] A slow, controlled addition rate (e.g., over 30-45 minutes) allows the heat to dissipate and prevents a dangerous thermal runaway. Never add the reagents all at once.

  • Solution 2: Use of a Moderator: In classic Skraup reactions, moderators like ferrous sulfate (FeSO₄) are used to make the reaction less violent by spreading the oxidative process over a longer period.[4] While the synthesis from p-nitroaniline and crotonaldehyde does not typically require an external oxidizing agent (the nitro group can act as one), ensuring good stirring and controlled heating is vital.

  • Solution 3: Adequate Cooling: Have an ice bath ready to place the reaction flask in if the temperature begins to rise too quickly.

Problem: My reusable catalyst (Fe₃O₄@SiO₂) is losing activity after a few cycles. What's happening?

Catalyst deactivation is a known phenomenon and can occur through several mechanisms.[6]

Cause 1: Coking/Fouling Organic molecules, including reactants, intermediates, or products, can adsorb strongly onto the catalyst surface or polymerize to form "coke," blocking active sites.[6]

  • Solution: After each cycle, wash the recovered catalyst thoroughly. A typical procedure involves washing with methanol and then water to remove any adsorbed organic species. Dry the catalyst completely (e.g., at 120°C overnight) before reusing it.[1]

Cause 2: Leaching or Sintering While the silica shell provides stability, extremely harsh conditions could potentially lead to the degradation of the support or the agglomeration (sintering) of nanoparticles, reducing the active surface area.

  • Solution: Ensure the reaction temperature does not significantly exceed the recommended 105°C. Avoid unnecessarily strong acids or bases during workup and cleaning that could etch the silica surface.

Diagram: General Experimental Workflow

The following diagram outlines the key steps for the synthesis using the reusable magnetic nanoparticle catalyst.

G cluster_prep Reaction Setup cluster_workup Product Isolation cluster_purify Purification Reactants 1. Add p-nitroaniline, conc. HCl, and Fe3O4@SiO2 to flask Heat 2. Heat to Reflux (105°C) Reactants->Heat Addition 3. Add Crotonaldehyde dropwise Heat->Addition Reflux 4. Reflux for 80 min Addition->Reflux Cool 5. Cool to RT Reflux->Cool Catalyst_Rec 6. Remove Catalyst (External Magnet) Cool->Catalyst_Rec Neutralize 7. Neutralize with NaOH to precipitate product Catalyst_Rec->Neutralize Filter 8. Filter & Wash Precipitate Neutralize->Filter Recrystallize 9. Recrystallize from Methanol Filter->Recrystallize Product Pure this compound Recrystallize->Product

Caption: Workflow for this compound synthesis.

Diagram: Simplified Skraup-Doebner-von Miller Mechanism

Understanding the mechanism helps in diagnosing side reactions. The key steps are conjugate addition, cyclization, and oxidation/aromatization.

G A p-Nitroaniline + Crotonaldehyde B Michael Addition (Conjugate Addition) A->B + H+ Catalyst C Intermediate Adduct B->C D Electrophilic Attack (Cyclization) C->D E Dihydroquinoline Intermediate D->E F Dehydration & Oxidation (Aromatization) E->F G This compound F->G

Caption: Key steps in the synthesis mechanism.

Experimental Protocols

Protocol 1: Synthesis of this compound using Fe₃O₄@SiO₂ Catalyst

This protocol is adapted from the procedure described in Nanomaterial assisted bulk synthesis of this compound.[1]

Materials:

  • p-Nitroaniline (1.5 g, 11 mmol)

  • Crotonaldehyde (0.95 g, 14 mmol)

  • Concentrated HCl

  • Fe₃O₄@SiO₂ nanoparticles (see preparation below or purchase commercially)

  • 11 N NaOH solution

  • Methanol

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add p-nitroaniline (1.5 g) and a catalytic amount of Fe₃O₄@SiO₂ nanoparticles.

  • Add enough concentrated HCl to dissolve the p-nitroaniline.

  • Heat the mixture to reflux at 105°C with vigorous stirring.

  • Once refluxing, add crotonaldehyde (0.95 g) dropwise over a period of 30-45 minutes.

  • Maintain the reaction at reflux for 80 minutes, monitoring by TLC if desired.

  • After the reaction is complete, cool the flask to room temperature.

  • Place a strong external magnet against the side of the flask to immobilize the catalyst particles. Decant the supernatant into a separate beaker.

  • Wash the catalyst with a small amount of methanol, and decant the washing into the beaker with the reaction mixture. The recovered catalyst can now be cleaned for reuse.

  • Slowly neutralize the reaction mixture with 11 N NaOH solution while stirring in an ice bath. A whitish-yellow precipitate will form.

  • Continue adding NaOH until the solution is neutral or slightly basic.

  • Filter the precipitate using a Büchner funnel and wash the solid with cold water.

  • Recrystallize the crude product from methanol to obtain pure, light-yellow crystals of this compound.

  • Expected Result: A yield of approximately 81% with a melting point of 164-165°C.[1]

Protocol 2: Preparation of Fe₃O₄@SiO₂ Nanoparticles

This is a representative procedure for synthesizing the catalyst.[1]

Materials:

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Sodium nitrate (NaNO₃)

  • Sodium hydroxide (NaOH)

  • Tetraethyl orthosilicate (TEOS)

  • Ethanol

  • Ammonia solution

Procedure:

  • Fe₃O₄ Core Synthesis: Prepare an aqueous solution of FeSO₄·7H₂O and NaNO₃. Under inert atmosphere, add a solution of NaOH dropwise with vigorous stirring to precipitate black Fe₃O₄ nanoparticles.

  • Silica Coating: Isolate and wash the magnetic nanoparticles. Disperse them in an ethanol/water mixture.

  • Add ammonia solution, followed by the dropwise addition of TEOS.

  • Allow the reaction to proceed for several hours to form a silica (SiO₂) shell around the magnetic cores.

  • Isolate the resulting Fe₃O₄@SiO₂ nanoparticles by magnetic separation, wash extensively with water and ethanol, and dry overnight at 120°C before use.

References

Technical Support Center: Purification of 2-Methyl-6-nitroquinoline by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Methyl-6-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for achieving high purity of this compound through recrystallization.

Introduction to Recrystallization of this compound

Recrystallization is a powerful technique for purifying solid organic compounds based on differences in solubility.[1][2] The fundamental principle is that the solubility of most solids, including this compound, increases with temperature. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.[1][3][4] Upon cooling, the solution becomes supersaturated, and the desired compound crystallizes out, leaving impurities behind in the solution (mother liquor).[2][5]

For this compound (C₁₀H₈N₂O₂), a quinoline derivative, successful recrystallization is crucial for removing by-products and unreacted starting materials from its synthesis, which often involves reactions like the Doebner-von Miller synthesis.[6] Common impurities can include unreacted 4-nitroaniline, various isomers, and polymeric side products.

Troubleshooting Guide: Question & Answer Format

This section addresses specific issues you may encounter during the recrystallization of this compound.

Issue 1: The Compound "Oils Out" Instead of Forming Crystals.

Question: I've dissolved my crude this compound in a hot solvent, but upon cooling, it separates as an oily liquid instead of solid crystals. What's happening, and how can I fix it?

Answer: This phenomenon, known as "oiling out," occurs when the dissolved compound comes out of solution at a temperature above its melting point.[7][8] The resulting oil is often a good solvent for impurities, which can become trapped upon eventual solidification, defeating the purpose of recrystallization.[9][10]

Causality and Solutions:

  • High Impurity Level: Significant amounts of impurities can depress the melting point of your compound, making it more prone to oiling out.[7]

    • Solution: Consider a preliminary purification step, such as a quick filtration through a short plug of silica gel, to remove gross impurities. If colored impurities are present, a treatment with activated charcoal in the hot solution before filtration can be effective.[7][9]

  • Rapid Cooling: Cooling the solution too quickly can lead to a high degree of supersaturation, favoring the formation of an oil over an ordered crystal lattice.[11][12]

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote slower cooling.[8]

  • Inappropriate Solvent Choice: The boiling point of your solvent might be too high, causing the compound to precipitate at a temperature above its melting point.

    • Solution: Select a solvent with a lower boiling point. Alternatively, using a mixed solvent system can modulate the solubility and promote crystallization.[5][8] For this compound, methanol has been successfully used.[6] If using a mixed solvent, ensure the two solvents are miscible.[13]

Immediate Remediation for an "Oiled Out" Solution:

  • Reheat the solution until the oil redissolves.

  • Add a small amount of additional hot solvent to decrease the saturation level.[7][8]

  • Allow the solution to cool much more slowly.

  • If possible, add a seed crystal of pure this compound to induce crystallization.[8]

  • Gently scratching the inside of the flask with a glass rod at the liquid's surface can also provide nucleation sites for crystal growth.[9][12]

Issue 2: Poor or No Crystal Yield.

Question: After cooling my solution, I've obtained very few or no crystals of this compound. What went wrong?

Answer: A low yield is a common issue in recrystallization and can stem from several factors.[7][14]

Causality and Solutions:

  • Excess Solvent: Using too much solvent is the most frequent cause of low yield.[8][14] The solution may not become sufficiently saturated upon cooling for crystals to form.

    • Solution: If you suspect you've used too much solvent, you can gently boil off some of the solvent to concentrate the solution and then attempt to cool it again.[7] In the future, add the hot solvent portion-wise, just until the solid dissolves.[13]

  • Premature Filtration: Collecting the crystals before crystallization is complete will naturally lead to a lower yield.

    • Solution: Ensure the solution has been thoroughly cooled, typically in an ice bath, for a sufficient amount of time to maximize crystal formation.[9]

  • High Solubility in Cold Solvent: The chosen solvent may still have a relatively high solubility for this compound even at low temperatures.

    • Solution: Re-evaluate your solvent choice. A good recrystallization solvent should have very low solubility for the compound at low temperatures.[3] Consider a different solvent or a mixed-solvent system. For instance, if your compound is soluble in methanol, adding a miscible anti-solvent like water can decrease its solubility and improve the yield.[12]

Issue 3: Crystals Form Too Quickly.

Question: As soon as I remove my flask from the heat, a large amount of solid crashes out of the solution. Is this a problem?

Answer: Yes, rapid crystallization can be problematic as it tends to trap impurities within the crystal lattice, leading to a less pure final product.[7] The goal is slow and steady crystal growth.[7][15]

Causality and Solutions:

  • Insufficient Solvent: Using the absolute minimum amount of hot solvent can lead to the solution being highly supersaturated immediately upon slight cooling.

    • Solution: Reheat the solution and add a small excess of hot solvent (e.g., 1-2 mL per 100 mg of solid) to slightly decrease the saturation.[7] This will allow for a more gradual cooling and crystallization process.

  • Inappropriate Solvent: The solvent may have a very steep solubility curve, meaning a small change in temperature causes a drastic change in solubility.

    • Solution: Consider a different solvent or a mixed solvent system to achieve a more gradual change in solubility with temperature.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound? A1: Based on documented synthesis, methanol is a suitable solvent for the recrystallization of this compound.[6] However, the ideal solvent should always be determined experimentally on a small scale. A good solvent will dissolve the compound when hot but not at room temperature.[1][4] Other potential solvents to test include ethanol, isopropanol, or acetone, possibly in combination with water as an anti-solvent.[12][16]

Q2: My purified this compound is still colored. How can I remove the color? A2: Colored impurities can often be removed by adding a small amount of activated charcoal (decolorizing carbon) to the hot solution before filtration.[9] Use a spatula tip's worth of charcoal, heat the solution for a few minutes, and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities. Be cautious not to add charcoal to a boiling solution as it can cause it to boil over.[9]

Q3: How do I perform a hot gravity filtration correctly? A3: Hot gravity filtration is used to remove insoluble impurities or activated charcoal. To prevent premature crystallization in the funnel:

  • Use a stemless funnel.

  • Place a piece of fluted filter paper in the funnel.

  • Heat the receiving flask with a small amount of the recrystallization solvent to create a vapor atmosphere that keeps the funnel warm.[9]

  • Pour the hot solution through the filter paper in portions.[9]

Q4: How can I induce crystallization if it doesn't start on its own? A4: If your cooled solution is supersaturated but no crystals have formed, you can try the following:

  • Scratching: Gently scratch the inner surface of the flask at the meniscus with a glass stirring rod.[8][14]

  • Seeding: Add a tiny crystal of pure this compound to the solution.[8]

  • Further Cooling: If using an ice bath doesn't work, a colder bath (e.g., salt-ice) may be effective, but be mindful of the solvent's freezing point.[9]

Experimental Protocol: Recrystallization of this compound from Methanol

This protocol is a general guideline based on established procedures for this compound.[6]

1. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a magnetic stir bar or a boiling chip.

  • Heat methanol in a separate beaker on a hot plate.

  • Add the hot methanol to the crude solid in portions, with stirring and gentle heating, until the solid just dissolves. Avoid adding a large excess of solvent.[13]

2. Hot Filtration (if necessary):

  • If there are insoluble impurities or if you have used decolorizing charcoal, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

3. Cooling and Crystallization:

  • Cover the flask with a watch glass and allow it to cool slowly to room temperature.

  • Once the flask is at room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[9][15]

4. Crystal Collection:

  • Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Wash the crystals with a small amount of ice-cold methanol to rinse away any remaining impurities.[5][14]

5. Drying:

  • Allow the crystals to dry on the filter paper with the vacuum running for several minutes.

  • Transfer the crystals to a watch glass and allow them to air dry completely. The melting point of pure this compound is reported to be around 164-165°C.[6]

Quantitative Data Summary Table
ParameterRecommended Value/RangeRationale
Compound This compoundTarget for purification.
Recrystallization Solvent MethanolDocumented successful solvent.[6]
Dissolution Temperature Near boiling point of methanol (~65°C)Maximizes solubility of the compound.
Cooling Protocol Slow cooling to RT, then ice bath (0-4°C)Promotes large, pure crystal formation and maximizes yield.[9][15]
Washing Solvent Ice-cold MethanolRinses impurities without significantly dissolving the product crystals.[14]

Visual Workflow and Diagrams

Troubleshooting "Oiling Out"

G start Oiling Out Observed (Liquid droplets form) q1 Is the solution highly supersaturated due to rapid cooling? start->q1 q2 Is the impurity level high, causing melting point depression? q1->q2 No sol1 Solution: 1. Reheat to redissolve oil. 2. Add a small amount of   additional hot solvent. 3. Cool SLOWLY. q1->sol1 Yes q3 Is the solvent's boiling point too high? q2->q3 No sol2 Solution: Consider pre-purification or charcoal treatment. q2->sol2 Yes sol3 Solution: Choose a solvent with a lower boiling point or use a mixed-solvent system. q3->sol3 Yes end Successful Crystallization q3->end No (Re-evaluate problem) sol1->end sol2->start Retry Recrystallization sol3->start Retry Recrystallization

Caption: A decision-making workflow for troubleshooting "oiling out" during recrystallization.

References

methods for removing unreacted 4-nitroaniline from synthesis product

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the effective removal of unreacted 4-nitroaniline from synthesis products. As a common starting material in the synthesis of dyes, pharmaceuticals, and other high-value organic compounds, residual 4-nitroaniline can compromise the purity, yield, and biological activity of the final product.[1] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven troubleshooting advice and protocols in a direct question-and-answer format. We will explore the causality behind experimental choices to empower you to adapt these methods to your specific synthetic context.

Critical Safety Advisory: Handling 4-Nitroaniline

Before commencing any procedure, it is imperative to consult the Safety Data Sheet (SDS). 4-Nitroaniline is a toxic substance with significant health risks.

  • Hazard Classification: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure.[2][3][4]

  • Required Personal Protective Equipment (PPE): Wear chemical-resistant gloves (inspect before use), safety glasses with side shields or goggles, and a lab coat.[2] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of the dust.[3][5]

  • Disposal: Dispose of contaminated materials and chemical waste in accordance with local, regional, and national regulations.[2][6]

Part 1: Initial Diagnosis & Method Selection (FAQs)

This section helps you identify the problem and select the most appropriate purification strategy based on the properties of your desired product.

Question: How can I confirm the presence of residual 4-nitroaniline in my crude product?

Answer: The most common method is Thin-Layer Chromatography (TLC). Spot your crude reaction mixture, your purified product, and a co-spot (crude mixture and a 4-nitroaniline standard on the same spot) on a silica gel plate. If a yellow spot in your crude lane matches the Retention Factor (Rf) of the 4-nitroaniline standard, it is likely present. The yellow color of 4-nitroaniline itself can often be a visual indicator.[7] For quantitative analysis, ¹H NMR or HPLC can be used.

Question: Which purification method is right for my experiment?

Answer: The optimal method depends on the properties of your desired product relative to 4-nitroaniline. Use the following decision-making framework.

MethodSelection Start Is your desired product... Product_Solid A Solid? Start->Product_Solid Product_Liquid A Liquid / Oil? Start->Product_Liquid Acid_Stable Stable to Acid (e.g., 1M HCl)? Product_Solid->Acid_Stable Acid_Unstable Unstable in Acid? Product_Solid->Acid_Unstable Product_Liquid->Acid_Stable Product_Liquid->Acid_Unstable Extraction Primary Method: Acid-Base Extraction Acid_Stable->Extraction Yes Solubility_Diff Different solubility profile from 4-nitroaniline? Acid_Unstable->Solubility_Diff Polarity_Diff Significantly different polarity from 4-nitroaniline? Acid_Unstable->Polarity_Diff Solubility_Diff->Polarity_Diff No Recrystallize Primary Method: Recrystallization Solubility_Diff->Recrystallize Yes Solubility_Similar Similar solubility profile? Chromatography Primary Method: Column Chromatography Polarity_Diff->Chromatography Yes ExtractionWorkflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase (Waste) Dissolve 1. Dissolve Crude Product in Organic Solvent Wash_HCl 2. Wash with 1M HCl (x3) Dissolve->Wash_HCl Wash_Bicarb 4. Wash with NaHCO₃ Wash_HCl->Wash_Bicarb Aqueous_HCl 3. Aqueous HCl Layer (contains 4-nitroanilinium salt) Wash_HCl->Aqueous_HCl 4-Nitroaniline transfers Wash_Brine 5. Wash with Brine Wash_Bicarb->Wash_Brine Dry 6. Dry (Na₂SO₄) & Filter Wash_Brine->Dry Evaporate 7. Evaporate Solvent Dry->Evaporate Product Pure Product Evaporate->Product

References

Technical Support Center: Scaling Up the Synthesis of 2-Methyl-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the synthesis of 2-Methyl-6-nitroquinoline. This heterocyclic compound is a valuable building block in medicinal chemistry and materials science.[1] The laboratory-scale synthesis, typically achieved through a Doebner-von Miller reaction between 4-nitroaniline and crotonaldehyde, presents a unique set of challenges when transitioning to pilot plant or industrial-scale production.[2][3] Yields that are acceptable at the bench can plummet, reaction control can become precarious, and purification can evolve into a significant bottleneck.

This guide is designed for researchers, process chemists, and drug development professionals. It moves beyond simple procedural outlines to provide in-depth, field-proven insights into the causality behind common scale-up failures. Here, we offer a structured troubleshooting guide and a series of frequently asked questions to help you navigate the complexities of scaling this important synthesis, ensuring safety, efficiency, and reproducibility.

Troubleshooting Guide: From Lab Bench to Reactor

This section addresses specific, critical issues encountered during the scale-up of the this compound synthesis in a direct question-and-answer format.

Issue 1: Declining Yields and Inconsistent Performance at Larger Scales

Question: My lab-scale Doebner-von Miller synthesis consistently provides a 45-50% yield. However, upon increasing the batch size five-fold, my yield has dropped to below 30% and is inconsistent. What are the primary causes, and how can I rectify this?

Answer: This is a classic scale-up challenge stemming from changes in physical and chemical parameters that are negligible at the bench. The root causes are typically multifactorial:

  • Inefficient Heat Transfer: The surface-area-to-volume ratio decreases dramatically as the reactor size increases.[4] This leads to inefficient heat dissipation, creating localized hot spots where byproducts and tars can form, consuming your starting materials and complicating purification.

  • Poor Mixing and Mass Transfer: In the lab, a magnetic stir bar provides adequate agitation. In a large reactor, inadequate mixing can lead to a non-homogenous reaction mixture. This means reactants are not encountering each other at the optimal rate, slowing the desired reaction while allowing side reactions to occur.

  • Sub-optimal Reagent Addition: The rate of crotonaldehyde addition is critical. At a larger scale, a slow, controlled addition is necessary to manage the reaction's exotherm. Dumping it in too quickly, a common lab practice, can lead to an uncontrolled temperature spike and byproduct formation.[2]

  • Catalyst Efficiency (If Used): If you are employing a catalyst, such as the silica-functionalized magnetite nanoparticles reported to significantly boost yields, its efficiency can be highly dependent on proper dispersion.[1][2] Poor mixing at scale will prevent the catalyst from being effectively distributed throughout the reaction medium.

Actionable Solutions:

  • Characterize Thermal Behavior: Before any scale-up, perform reaction calorimetry (e.g., using an RC1 calorimeter) to understand the heat of reaction, heat flow, and the potential for thermal accumulation.[5][6] This data is non-negotiable for safe and efficient scaling.

  • Optimize Agitation: Switch from simple stirring to an overhead mechanical stirrer with an appropriately designed impeller (e.g., a pitched-blade turbine or anchor stirrer) to ensure homogeneity in the larger vessel.

  • Implement Controlled Dosing: Use a syringe pump or a dosing pump for the dropwise addition of crotonaldehyde. Link the addition rate to the internal reaction temperature to maintain a stable thermal profile. A rate of 100 mL/2hr has been successfully used in catalyzed batch processes.[2]

  • Consider a Catalytic Approach: The traditional uncatalyzed reaction has inherently low yields.[2] Investing in a catalytic process, such as the one using Fe₃O₄@SiO₂ nanoparticles which doubled the yield to 81%, can provide a much more efficient and robust process for scaling.[1][2]

Issue 2: Severe Exotherm and Risk of Thermal Runaway

Question: The reaction is vigorously exothermic, even at the 100g scale. I am concerned about safety and the potential for a thermal runaway in our pilot plant reactor. What are the critical control strategies?

Answer: Your concern is well-founded. Both the Doebner-von Miller and the related Skraup synthesis are notoriously exothermic and can pose significant safety risks if not properly managed.[7][8] The primary hazard stems from a rapid, uncontrolled increase in temperature that can accelerate decomposition reactions, leading to a dangerous pressure build-up and potential vessel failure.[4][6]

Critical Control Strategies:

  • Hazard Evaluation is Mandatory: Use techniques like Differential Scanning Calorimetry (DSC) and Adiabatic Accelerating Rate Calorimetry (ARC) on your reaction mixture.[9] These analyses will determine critical safety parameters like the onset temperature of decomposition and the maximum temperature of the synthesis reaction (MTSR).[6] A reaction is considered high risk if the MTSR is close to or exceeds the decomposition temperature of the reaction components.

  • Reverse Addition Protocol: Instead of adding crotonaldehyde to the acidic solution of 4-nitroaniline, consider adding the 4-nitroaniline solution to a mixture of the acid and crotonaldehyde. This "reverse addition" can sometimes help to better control the concentration of the reactive intermediate.

  • Utilize a Semi-Batch Process: At scale, never mix all reactants at once. A semi-batch approach, where one reactant (usually crotonaldehyde) is added slowly over time, is the standard industrial practice. This ensures that the rate of heat generation never exceeds the reactor's cooling capacity.

  • Ensure an Adequate Cooling System: The reactor must have a sufficiently powerful cooling jacket. The cooling fluid should be at a low enough temperature to act as an effective heat sink. A "quench" plan, involving the rapid addition of a cold, inert solvent, should be in place for emergencies.

  • Moderating Agents: While more common in the classic Skraup synthesis, the use of a moderator like ferrous sulfate (FeSO₄) can be explored to temper the reaction's violence.[8][10]

Issue 3: Product Isolation and Difficult Purification

Question: On a larger scale, my product precipitates as an oily, dark solid after neutralization, and simple recrystallization from methanol is no longer effective, resulting in significant product loss and low purity. How can I develop a more robust purification strategy?

Answer: The formation of tarry byproducts is a hallmark of this type of acid-catalyzed condensation and cyclization, especially when temperature control is suboptimal.[8] These impurities can interfere with crystallization and contaminate your final product.

Scalable Purification Strategies:

  • Controlled Neutralization & Precipitation: The neutralization step with a base (e.g., 11 N NaOH) is critical for precipitating the product.[2] Instead of a rapid, bulk neutralization, add the base slowly while monitoring the pH. This can lead to a more crystalline and less oily precipitate. Cooling the mixture during neutralization can also improve the particle size and filterability of the product.

  • Anti-Solvent Crystallization: After neutralization and initial isolation, dissolve the crude product in a suitable solvent (e.g., toluene or dichloromethane) and then add an "anti-solvent" (e.g., hexane or heptane) in a controlled manner to force the purer product to crystallize out, leaving many of the tarry impurities in the mother liquor.

  • Activated Carbon Treatment: Before the final crystallization, dissolving the crude product in a solvent and treating it with activated carbon can be highly effective at removing colored, high-molecular-weight impurities.[8]

  • Solvent Washes/Trituration: After initial filtration, washing the crude solid cake with a solvent in which the product is poorly soluble but the impurities are moderately soluble (e.g., cold isopropanol or methyl tert-butyl ether) can significantly improve purity before a final recrystallization step.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for a scalable synthesis of this compound?

A1: The Doebner-von Miller reaction using 4-nitroaniline and crotonaldehyde in the presence of a strong acid like concentrated HCl is the most direct and commonly cited route.[2][11] For improved scalability and yield, recent literature strongly supports the integration of a recyclable heterogeneous catalyst, such as silica-functionalized magnetite nanoparticles (Fe₃O₄@SiO₂), which has been shown to double the yield and reduce reaction times.[1][2]

Q2: What are the primary safety hazards associated with the key reagents?

A2:

  • 4-Nitroaniline: Toxic and a suspected carcinogen. Avoid inhalation of dust and skin contact.

  • Crotonaldehyde: Highly flammable, toxic, and corrosive. It is a lachrymator and must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Concentrated Acids (HCl, H₂SO₄): Severely corrosive. Generate heat upon dilution. Always add acid to water, never the other way around.

  • Nitrated Products: Organic nitro compounds are energetic materials and can be thermally unstable.[4][5] They should be handled with care, and their thermal stability should be assessed before drying at elevated temperatures.

Q3: What analytical techniques are essential for monitoring this reaction at scale?

A3:

  • In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) is the gold standard for monitoring the consumption of starting materials and the formation of the product. Thin-Layer Chromatography (TLC) can be used for rapid qualitative checks.

  • Thermal Monitoring: As discussed, reaction calorimetry is crucial for safety and process understanding during development.[9] In the plant, temperature probes and pressure transducers are essential for monitoring and control.

  • Product Quality Control: For the final product, use HPLC for purity assessment, ¹H NMR and ¹³C NMR for structural confirmation, Mass Spectrometry for molecular weight verification, and Melting Point for identity and purity confirmation.[2]

Protocols and Data

Table 1: Comparison of Laboratory-Scale Synthesis Protocols
ParameterTraditional Method[2]Nanoparticle-Catalyzed Method[1][2]
Starting Material 4-nitroaniline (11 mmol)4-nitroaniline (11 mmol)
Reagent Crotonaldehyde (14 mmol)Crotonaldehyde (14 mmol)
Acid/Solvent Concentrated HClConcentrated HCl
Catalyst NoneFe₃O₄@SiO₂ nanoparticles
Temperature Reflux (105 °C)Reflux (105 °C)
Reaction Time ~110 minutes~80 minutes
Reported Yield 47% 81%
Workup Neutralization, RecrystallizationMagnetic separation of catalyst, Neutralization, Recrystallization
Experimental Protocol: Nanomaterial-Assisted Synthesis of this compound[2]

This protocol is adapted from the literature and should be performed with a thorough prior risk assessment.

  • Reactor Setup: In a properly sized reactor equipped with an overhead stirrer, reflux condenser, and a dosing pump inlet, charge 1.5 g (11 mmol) of 4-nitroaniline and the Fe₃O₄@SiO₂ catalyst.

  • Acidification: Add concentrated HCl and begin stirring to dissolve the 4-nitroaniline. Heat the mixture to reflux (approx. 105 °C).

  • Controlled Addition: Using a dosing pump, add 0.95 g (14 mmol) of crotonaldehyde dropwise over a period of time determined by your calorimetry data to maintain a controlled reflux.

  • Reaction: After the addition is complete, maintain the reflux for 1 hour, monitoring the reaction progress by TLC or HPLC.

  • Cooldown & Catalyst Removal: Cool the reaction mixture to room temperature. If using a magnetic catalyst, it can be removed at this stage using a strong external magnet.

  • Neutralization: Carefully and slowly neutralize the acidic mixture with 11 N NaOH solution. The product will precipitate out. This step is exothermic and requires cooling.

  • Isolation: Filter the resulting whitish-yellow precipitate and wash the filter cake with deionized water.

  • Purification: Recrystallize the crude solid from methanol to yield the pure this compound.

  • Drying: Dry the final product under vacuum at a temperature determined to be safe by DSC analysis.

Visualized Workflows and Logic

Diagram 1: General Workflow for Scaled Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep Reactor Setup & Inerting charge Charge 4-Nitroaniline, Catalyst & Acid prep->charge heat Heat to Reflux (105 °C) charge->heat addition Controlled Dosing of Crotonaldehyde heat->addition reflux Maintain Reflux (1-2 hours) addition->reflux cool Cool to RT reflux->cool neutralize Controlled Neutralization (NaOH) & Precipitation cool->neutralize filtration Filter Crude Product neutralize->filtration recrystal Recrystallization (e.g., Methanol) filtration->recrystal dry Vacuum Drying recrystal->dry end end dry->end Final Product

Caption: A typical workflow for the scaled synthesis of this compound.

Diagram 2: Scale-Up Safety Assessment Logic

cluster_params Determine Critical Thermal Parameters cluster_controls Control Measures start Proposed Scale-Up calorimetry Step 1: Perform Reaction Calorimetry (DSC, RC1) start->calorimetry dhr Heat of Reaction (ΔHr) calorimetry->dhr dtad Adiabatic Temp Rise (ΔTad) calorimetry->dtad mtsr MTSR calorimetry->mtsr td24 TD24 calorimetry->td24 risk Step 2: Assess Risk (e.g., Stoessel Criticality) dhr->risk dtad->risk mtsr->risk td24->risk low_risk Low Risk (Proceed with Standard Engineering Controls) risk->low_risk ΔTad < 50°C MTSR << T_decomp high_risk High Risk (Runaway Potential) risk->high_risk ΔTad > 100°C MTSR ≈ T_decomp end Safe Scaled Process low_risk->end controls Step 3: Implement Enhanced Controls for High-Risk Process high_risk->controls dosing Limit Addition Rate controls->dosing cooling Improve Cooling Capacity controls->cooling concentration Reduce Concentration controls->concentration dosing->end cooling->end concentration->end

Caption: Decision logic for assessing thermal hazards during process scale-up.

References

exploring solvent-free reaction conditions for quinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for solvent-free quinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are exploring or optimizing quinoline synthesis under solvent-free conditions. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to troubleshoot common issues and enhance your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of conducting quinoline synthesis under solvent-free conditions?

A1: The main drivers for adopting solvent-free, or "neat," reaction conditions are rooted in the principles of green chemistry. Key advantages include:

  • Reduced Environmental Impact: Eliminates the use of often hazardous and volatile organic solvents, minimizing chemical waste.[1][2]

  • Increased Reaction Efficiency: Higher concentration of reactants can lead to significantly shorter reaction times and often higher product yields.[3][4][5]

  • Simplified Work-up: The absence of a solvent simplifies product isolation, often requiring only filtration or recrystallization.[6]

  • Improved Safety: Reduces the risk of accidents associated with flammable and toxic solvents.[7]

Q2: Which classic named reactions for quinoline synthesis are most amenable to solvent-free conditions?

A2: Several foundational methods for quinoline synthesis have been successfully adapted to solvent-free protocols. The most common include:

  • Friedländer Annulation: This is one of the most straightforward and widely used methods, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[8][9] It is frequently performed solvent-free, often with acid or base catalysis.[8][9]

  • Combes Synthesis: This reaction condenses an aniline with a β-diketone, followed by acid-catalyzed cyclization.[10][11]

  • Doebner-von Miller Reaction: This method involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[12][13][14]

Q3: Is microwave irradiation necessary for solvent-free quinoline synthesis?

A3: While not strictly necessary, microwave irradiation is a powerful tool that is often coupled with solvent-free conditions to great effect.[3][15][16] The efficient and direct heating provided by microwaves can dramatically reduce reaction times from hours to minutes and improve yields.[15][16][17] However, successful syntheses can also be achieved using conventional heating methods like a preheated oil bath, though they may require longer reaction times.[6][15] It is not recommended to use a domestic microwave oven due to the lack of precise temperature and pressure control, which can lead to poor reproducibility and safety hazards.[16]

Q4: What types of catalysts are effective in solvent-free quinoline synthesis?

A4: A wide range of catalysts can be employed, and the choice depends on the specific reaction and substrates. Common catalysts include:

  • Brønsted Acids: p-Toluenesulfonic acid (p-TsOH), sulfuric acid, and hydrochloric acid are frequently used.[18][19]

  • Lewis Acids: Metal salts like zinc chloride (ZnCl2), tin(II) chloride (SnCl2), and neodymium(III) nitrate are effective.[15]

  • Solid Acid Catalysts: Reusable and environmentally friendly options like silica-propylsulfonic acid, Nafion, and zeolites are gaining popularity.[6][20]

  • Ionic Liquids: These can act as both the catalyst and a non-volatile reaction medium.[3][19][21]

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Low or No Product Yield

Q: I've mixed my reactants and heated them, but my TLC analysis shows mostly starting material, even after an extended period. What's going wrong?

A: Low conversion is a frequent challenge in solvent-free reactions. The issue often stems from insufficient mixing, incorrect temperature, or catalyst problems.

Potential Causes & Solutions:

  • Insufficient Mixing of Reactants: In the absence of a solvent, achieving intimate contact between solid reactants is critical.[22]

    • Solution: Manually grind the reactants together using a mortar and pestle before heating.[22] For larger-scale reactions, consider using a ball mill to ensure homogeneity.

  • Incorrect Reaction Temperature: The optimal temperature is crucial. Too low, and the reaction rate will be negligible; too high, and you risk decomposition.[22]

    • Solution: Consult the literature for recommended temperatures for your specific substrates and catalyst.[22] If no data is available, perform small-scale test reactions at a range of temperatures (e.g., 80°C, 100°C, 120°C) to determine the optimum.

  • Catalyst Inactivity or Insufficient Amount: The catalyst may be deactivated by air or moisture, or you may not be using enough.[22]

    • Solution: Ensure your catalyst is stored under appropriate conditions (e.g., in a desiccator or under an inert atmosphere). Verify the catalytic loading; while only a catalytic amount is needed, too little will result in a sluggish reaction.[22] For instance, in some Friedländer syntheses, increasing the catalyst loading from 5 mol% to 10 mol% can significantly improve the yield.[5]

  • Reversible Reaction Equilibrium: Some quinoline syntheses, like the Friedländer reaction, produce water as a byproduct. In a closed system, this can inhibit the reaction from reaching completion.

    • Solution: If feasible, perform the reaction under a vacuum or with a gentle stream of an inert gas to remove volatile byproducts. Alternatively, adding a dehydrating agent like anhydrous MgSO4 or molecular sieves can be effective.[15]

Problem 2: Formation of Side Products and Tar

Q: My reaction produces the desired quinoline, but it's contaminated with significant side products, and I'm observing some charring or tar formation.

A: The formation of side products and tar is often due to localized overheating or competing reaction pathways.

Potential Causes & Solutions:

  • Self-Condensation of Carbonyl Compounds: Enolizable ketones can react with themselves, a common side reaction.[22]

    • Solution: Optimizing the reaction temperature or using a more active catalyst can sometimes favor the desired intermolecular reaction.[22]

  • Decomposition from Overheating: Without a solvent to dissipate heat, localized "hot spots" can form in the reaction mixture, leading to the decomposition of starting materials or the product.[22]

    • Solution: Ensure uniform heating by using a well-stirred oil bath or a heating mantle with good thermal contact. If using a microwave, ensure the vessel is placed in a consistent position within the cavity for reproducible energy absorption.[16] Consider lowering the temperature and extending the reaction time.[22]

  • Oxidation: Some starting materials or intermediates may be sensitive to oxidation at elevated temperatures.

    • Solution: If you suspect oxidation is an issue, run the reaction under an inert atmosphere, such as nitrogen or argon.[22]

Experimental Protocols
General Procedure for Solvent-Free Friedländer Annulation via Conventional Heating
  • Preparation: In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and the chosen catalyst (e.g., p-TsOH, 10 mol%).

  • Mixing: Thoroughly mix the reactants by grinding them together with a glass rod or by using a vortex mixer.[22]

  • Reaction: Heat the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100-120 °C) for the specified time (e.g., 1-3 hours).[22]

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[22]

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add a suitable organic solvent (e.g., ethyl acetate) to dissolve the product.[22]

  • Purification: Filter the mixture to remove any insoluble catalyst. Wash the organic layer with a saturated NaHCO3 solution and then with brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

General Procedure for Microwave-Assisted Solvent-Free Friedländer Annulation
  • Preparation: In a microwave-safe vessel, combine the 2-aminoaryl aldehyde or ketone (1.0 mmol), the enolizable ketone (1.2 mmol), and the catalyst (e.g., SnCl2·2H2O).[15]

  • Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 105°C) or power (e.g., 250 W) for a short duration (e.g., 5-10 minutes).[4][15]

  • Work-up: After irradiation, allow the vessel to cool to room temperature. Render the reaction mixture basic (pH 8) with a 10% NaHCO3 solution and extract the product with ethyl acetate.[15]

  • Purification: Wash the organic layer with brine, dry it over anhydrous Na2SO4, and evaporate the solvent. Purify the crude product by column chromatography over silica gel.[15]

Data Presentation

Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for a Solvent-Free Friedländer Synthesis.[15]

EntryHeating MethodTemperature (°C)TimeYield (%)
1Microwave1055 min85-95
2Oil Bath1055 min1-3
Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants (2-aminoaryl ketone, α-methylene ketone) B Add Catalyst A->B C Thorough Mixing (Grinding/Vortex) B->C D Heating (Oil Bath or Microwave) C->D E Monitor by TLC D->E F Cool to RT E->F Reaction Complete G Dissolve in Solvent F->G H Aqueous Wash G->H I Purify (Chromatography/ Recrystallization) H->I J Characterize Final Product (NMR, MS, etc.) I->J

Caption: General experimental workflow for solvent-free quinoline synthesis.

Troubleshooting Logic

G Start Low Yield or Incomplete Reaction Q1 Is the mixture homogeneous? Start->Q1 A1 Grind/Mill Reactants for Better Mixing Q1->A1 No Q2 Is the temperature optimal? Q1->Q2 Yes A1->Q2 A2 Optimize Temperature (Literature/Test Reactions) Q2->A2 No Q3 Is the catalyst active & sufficient? Q2->Q3 Yes A2->Q3 A3 Use Fresh Catalyst/ Optimize Loading Q3->A3 No End Improved Yield Q3->End Yes A3->End

Caption: Troubleshooting flowchart for low-yield solvent-free reactions.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of 2-Methyl-6-nitroquinoline using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. In this guide, we delve into the comprehensive 2D NMR analysis of 2-Methyl-6-nitroquinoline, a substituted quinoline of interest in medicinal chemistry.[1] This document moves beyond a simple recitation of steps, offering insights into the strategic choices and data interpretation that underpin a robust structural elucidation workflow. We will compare the power of 2D NMR with other analytical techniques, providing a clear perspective on its advantages for resolving complex molecular architectures.

The Challenge: Unambiguous Structure Confirmation

This compound presents a classic challenge for structural analysis. While 1D ¹H and ¹³C NMR provide initial data, the quinoline core's aromatic protons often exhibit complex splitting patterns and signal overlap, making definitive assignments difficult. Furthermore, confirming the precise positions of the methyl and nitro substituents requires evidence of long-range connectivity within the molecule. This is where the power of two-dimensional NMR spectroscopy becomes indispensable.

The 2D NMR Approach: A Multi-faceted Analysis

A comprehensive 2D NMR analysis for a molecule like this compound typically involves a suite of experiments, each providing a unique piece of the structural puzzle. The primary techniques employed are:

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is invaluable for tracing out spin systems within the molecule.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons to which they are attached, providing a clear map of C-H one-bond connections.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two or three bonds. This is the key experiment for piecing together the molecular skeleton and placing substituents.

The logical workflow for this analysis is depicted in the following diagram:

G cluster_0 1D NMR Analysis cluster_1 2D NMR Correlation cluster_2 Structure Elucidation 1H_NMR ¹H NMR (Proton Chemical Shifts & Multiplicities) COSY ¹H-¹H COSY (H-H Connectivity) 1H_NMR->COSY Identifies Spin Systems HSQC ¹H-¹³C HSQC (Direct C-H Bonds) 1H_NMR->HSQC Proton Dimension HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) 1H_NMR->HMBC Proton Dimension 13C_NMR ¹³C NMR (Carbon Chemical Shifts) 13C_NMR->HSQC Carbon Dimension 13C_NMR->HMBC Carbon Dimension Structure Final Structure of This compound COSY->Structure Fragment Assembly HSQC->Structure Assigns Protonated Carbons HMBC->Structure Connects Fragments & Places Quaternary Carbons

Caption: Workflow for 2D NMR-based structure elucidation.

Predicted NMR Data for this compound

Based on published data, the following ¹H and ¹³C NMR chemical shifts are expected for this compound in CDCl₃.

Atom # ¹H Chemical Shift (ppm) Multiplicity ¹³C Chemical Shift (ppm)
2-CH₃2.80s25.9
38.23d123.1
48.13d137.9
58.75d124.1
78.45dd124.5
87.45d130.6
2--163.5
4a--150.2
6--145.2
8a--77.3

Note: The assignment of quaternary carbons (C-2, C-4a, C-6, C-8a) is provisional and will be confirmed by HMBC data.

Step-by-Step 2D NMR Data Interpretation

¹H-¹H COSY Analysis: Delineating the Spin Systems

The COSY spectrum reveals which protons are coupled to each other. For this compound, we expect to see two distinct spin systems:

  • Aromatic Protons on the Nitro-substituted Ring: Correlations between H-5, H-7, and H-8.

  • Aromatic Protons on the Pyridine Ring: A correlation between H-3 and H-4.

The methyl protons at 2.80 ppm will appear as a singlet and will not show any COSY correlations.

Correlating Protons Interpretation
H-7 / H-8Confirms the ortho relationship between these protons.
H-7 / H-5Confirms the meta relationship.
H-3 / H-4Confirms the ortho relationship.
¹H-¹³C HSQC Analysis: Assigning Protonated Carbons

The HSQC spectrum directly links each proton to its attached carbon. This allows for the unambiguous assignment of all protonated carbons.

¹H (ppm) ¹³C (ppm) Assignment
2.8025.92-CH₃
8.23123.1C-3
8.13137.9C-4
8.75124.1C-5
8.45124.5C-7
7.45130.6C-8
¹H-¹³C HMBC Analysis: Assembling the Molecular Skeleton

The HMBC spectrum is the final and most crucial piece of the puzzle. It reveals long-range correlations (typically 2-3 bonds) between protons and carbons, allowing us to connect the spin systems identified in the COSY and to place the quaternary carbons and the methyl group.

The following diagram illustrates the key expected HMBC correlations that would confirm the structure of this compound:

G cluster_0 Key HMBC Correlations mol H_Me H(Me) C2 C2 H_Me->C2 C3 C3 H_Me->C3 H3 H3 H3->C2 C4a C4a H3->C4a H4 H4 H4->C2 H4->C4a C5 C5 H4->C5 H5 H5 C4 C4 H5->C4 C7 C7 H5->C7 C8a C8a H5->C8a H7 H7 H7->C5 C6 C6 H7->C6 H7->C8a H8 H8 H8->C4a H8->C6 H8->C7 C8 C8 C_Me C(Me)

Caption: Expected key HMBC correlations for this compound.

Key Expected HMBC Correlations and Their Significance:

Proton Correlates to Carbon(s) Significance
2-CH₃C-2, C-3Confirms the attachment of the methyl group at the C-2 position.
H-3C-2, C-4aConnects the pyridine ring to the fused ring system.
H-4C-2, C-4a, C-5Links the two aromatic rings.
H-5C-4, C-7, C-8aFurther confirms the connectivity between the two rings and places H-5 adjacent to the ring junction.
H-7C-5, C-6, C-8aThe correlation to C-6 is crucial as it places the nitro group at this position.
H-8C-4a, C-6, C-7Reinforces the position of the nitro group at C-6.

Through this systematic analysis of the COSY, HSQC, and HMBC spectra, every proton and carbon in this compound can be unambiguously assigned, leading to the confident elucidation of its structure.

Experimental Protocols

Sample Preparation:

  • Weigh 5-10 mg of purified this compound.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Cap the NMR tube and invert several times to ensure complete dissolution and homogeneity.

NMR Data Acquisition:

All spectra should be acquired on a 400 MHz (or higher) NMR spectrometer.

¹H-¹H COSY:

  • Acquire a standard 1D ¹H spectrum to determine the spectral width.

  • Load a standard COSY pulse sequence (e.g., cosygpqf on Bruker systems).

  • Set the spectral width in both dimensions to encompass all proton signals.

  • Set the number of data points to 2048 in the direct dimension (F2) and 256-512 in the indirect dimension (F1).

  • Acquire the data with an appropriate number of scans to achieve a good signal-to-noise ratio.

¹H-¹³C HSQC:

  • Load a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 on Bruker systems for multiplicity editing).

  • Set the ¹H spectral width in the F2 dimension based on the 1D ¹H spectrum.

  • Set the ¹³C spectral width in the F1 dimension to cover the expected range of carbon chemical shifts (e.g., 0-170 ppm).

  • Set the number of data points to 1024 in F2 and 256 in F1.

  • Acquire the data.

¹H-¹³C HMBC:

  • Load a standard HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems).

  • Set the spectral widths for ¹H (F2) and ¹³C (F1) as in the HSQC experiment.

  • Set the number of data points to 2048 in F2 and 512 in F1.

  • The long-range coupling delay (D6 on Bruker systems) should be optimized for an average J-coupling of ~8 Hz.

  • Acquire the data.

Comparison with Alternative Analytical Techniques

While 2D NMR is exceptionally powerful, it is often used in conjunction with other analytical methods for comprehensive characterization.

Technique Strengths Limitations Application to this compound
2D NMR - Provides detailed connectivity information. - Non-destructive. - Solution-state structure.- Requires a relatively pure sample. - Can be time-consuming. - Does not provide molecular weight directly.The gold standard for unambiguous structure elucidation in solution.
Mass Spectrometry (MS) - Provides accurate molecular weight. - High sensitivity. - Fragmentation patterns can give structural clues.- Does not provide detailed connectivity for isomers. - Can be destructive (for EI).The mass spectrum of this compound shows a molecular ion peak at m/z 188, confirming its molecular formula (C₁₀H₈N₂O₂).[2][3] Fragmentation analysis can provide clues about the stability of the quinoline ring and the loss of the nitro and methyl groups.
X-ray Crystallography - Provides the definitive solid-state structure. - Can determine absolute stereochemistry.- Requires a suitable single crystal, which can be difficult to grow. - The solid-state conformation may differ from the solution-state.While no crystal structure is publicly available for this compound, a crystal structure for the parent compound, 6-nitroquinoline, exists.[1] If a crystal of the target molecule could be obtained, it would provide the ultimate confirmation of its structure.
Infrared (IR) Spectroscopy - Identifies functional groups. - Fast and simple.- Does not provide information on the overall molecular structure.The IR spectrum would show characteristic peaks for the aromatic C-H bonds, C=C and C=N bonds of the quinoline ring, and the strong symmetric and asymmetric stretches of the nitro group.

Conclusion

The structural elucidation of this compound serves as an excellent case study for the power and necessity of 2D NMR spectroscopy in modern chemical research. While 1D NMR, mass spectrometry, and IR spectroscopy provide valuable preliminary data, only the detailed connectivity map provided by a suite of 2D NMR experiments (COSY, HSQC, and HMBC) can deliver the unambiguous assignment of all atoms in the molecule. This level of certainty is paramount for advancing drug discovery and development programs, ensuring that the biological activity observed is attributed to the correct molecular architecture.

References

A Comparative Guide to Quinoline Synthesis: Skraup vs. Doebner-von Miller

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals, including the renowned antimalarial drug quinine, and functional materials.[1][2][3] Among the classical methods for constructing this vital heterocyclic system, the Skraup and Doebner-von Miller syntheses are two of the most fundamental and historically significant. While related, these methods present distinct differences in efficiency, scope, and experimental execution. This guide provides an in-depth comparison to inform the strategic selection of a synthesis route.

The Skraup Synthesis: The Archetype

First reported by Czech chemist Zdenko Hans Skraup in 1880, the Skraup synthesis is a direct, one-pot method for producing quinoline.[4][5] The archetypal reaction involves heating an aromatic primary amine (like aniline) with glycerol, concentrated sulfuric acid, and an oxidizing agent.[5][6]

Mechanism and Rationale

The reaction proceeds through several key stages. The causality behind the choice of reagents is critical to understanding the synthesis:

  • Formation of Acrolein: Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein, in situ.[7] This step is the primary source of the reaction's notoriously violent and exothermic nature.[6]

  • Michael Addition: The aromatic amine performs a nucleophilic conjugate (Michael) addition to the in situ-generated acrolein.[7][8]

  • Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed electrophilic cyclization onto the aromatic ring, followed by dehydration to form 1,2-dihydroquinoline.[6]

  • Oxidation: The final step is the oxidation of the dihydroquinoline intermediate to the aromatic quinoline product.[7] Nitrobenzene is a common choice for the oxidizing agent and can also serve as a solvent.[5] Arsenic pentoxide is another option, noted to result in a less violent reaction.[5]

To control the vigorous exothermic reaction, a moderator such as ferrous sulfate (FeSO₄) is often added.[6][9]

Skraup_Synthesis cluster_0 Step 1: Acrolein Formation cluster_1 Step 2-4: Quinoline Assembly Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Acrolein_input Acrolein Acrolein->Acrolein_input Aniline Aniline Michael_Adduct β-Anilinopropionaldehyde Intermediate Aniline->Michael_Adduct Michael Addition Acrolein_input->Michael_Adduct Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Acid-catalyzed Cyclization & Dehydration Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation (e.g., Nitrobenzene)

Caption: Workflow for the Skraup Quinoline Synthesis.

Advantages and Disadvantages
  • Advantages: The primary advantage lies in its use of simple, inexpensive starting materials (aniline, glycerol, sulfuric acid).[10]

  • Disadvantages: The reaction is notoriously difficult to control, often proceeding with dangerous vigor.[5] Yields for the classic Skraup synthesis are often low.[10][11] Furthermore, its substrate scope is limited, primarily producing an unsubstituted quinoline ring unless derivatives of glycerol are used, which is uncommon. The regiochemical outcome when using meta-substituted anilines can also be unpredictable.[10]

The Doebner-von Miller Reaction: A Refined Approach

Recognizing the limitations of the Skraup synthesis, Oscar Doebner and Wilhelm von Miller developed a modification in 1881.[12][13] This reaction, often considered an extension of the Skraup synthesis, significantly improves its versatility and often its efficiency.[13][14] The key difference is the use of pre-formed α,β-unsaturated aldehydes or ketones instead of generating acrolein in situ from glycerol.[3][4]

Mechanism and Rationale

The Doebner-von Miller reaction follows a similar mechanistic framework to the Skraup synthesis but offers greater control.[15]

  • Michael Addition: The reaction begins with the conjugate addition of an aniline to an α,β-unsaturated carbonyl compound.[13] This is the same core principle as the Skraup reaction, but the carbonyl compound is an explicit reactant rather than a transient intermediate.

  • Cyclization and Dehydration: As with the Skraup synthesis, the intermediate undergoes acid-catalyzed cyclization and dehydration to yield a dihydroquinoline.

  • Oxidation: An oxidation step furnishes the final aromatic quinoline. In many cases, a Schiff base intermediate formed during the reaction can act as the oxidant for the dihydroquinoline, leading to aromatization.[16]

A significant challenge in the Doebner-von Miller reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl substrate, which can lead to tar formation and low yields.[3][17] To circumvent this, a common experimental technique is the slow, gradual addition of the carbonyl compound to a heated acidic solution of the aniline.[17] This maintains a low concentration of the carbonyl reactant at any given time, favoring the desired reaction over polymerization.[17]

Doebner_von_Miller_Synthesis Aniline Aniline Michael_Adduct Conjugate Adduct Intermediate Aniline->Michael_Adduct Michael Addition (Acid-catalyzed) Unsat_Carbonyl α,β-Unsaturated Aldehyde or Ketone Unsat_Carbonyl->Michael_Adduct Dihydroquinoline Substituted 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization & Dehydration Subst_Quinoline Substituted Quinoline Dihydroquinoline->Subst_Quinoline Oxidation

Caption: Workflow for the Doebner-von Miller Synthesis.

Advantages and Disadvantages
  • Advantages: The foremost advantage is its versatility. By varying the α,β-unsaturated carbonyl compound, a wide range of substituted quinolines can be synthesized, a significant improvement over the Skraup method.[4][14] The reaction conditions are generally milder and more controllable than the Skraup synthesis, often leading to better yields.[3][11]

  • Disadvantages: The primary drawback is the propensity of the α,β-unsaturated carbonyl starting material to polymerize under the acidic conditions, which can reduce yields and complicate purification.[3][17]

Head-to-Head Comparison: Efficiency and Practicality

FeatureSkraup SynthesisDoebner-von Miller SynthesisRationale & Expert Insight
Core Reactants Aniline, Glycerol, H₂SO₄, OxidantAniline, α,β-Unsaturated Carbonyl, AcidThe Doebner-von Miller method's use of a defined carbonyl compound is the source of its greater versatility.[4][5]
Efficiency & Yield Generally low; can be improved with moderators but often modest.[10][11] A specific modified procedure reported a 47% yield.[18]Variable, can be low due to polymerization but often higher than Skraup.[3][17] Modified routes report "fair to excellent" yields.[3]The Doebner-von Miller was explicitly developed to improve upon the low yields of the original Skraup reaction.[11] Careful control of reactant addition is key to maximizing its yield.[17]
Substrate Scope Limited. Primarily for unsubstituted quinoline. Regiochemistry with substituted anilines can be an issue.[10]Broad. Allows for the synthesis of a wide variety of substituted quinolines by changing the carbonyl partner.[4][14]This is the most significant practical advantage of the Doebner-von Miller synthesis for synthetic and medicinal chemists.
Reaction Conditions Highly exothermic and potentially violent. Requires careful temperature control and often moderators like FeSO₄.[5][6]Milder and more controllable, but requires strategies to prevent polymerization of the carbonyl reactant.[3][17]From a safety and process control perspective, the Doebner-von Miller is generally preferable, despite its own challenges.
Key Challenge Controlling the violent exothermic reaction.Preventing polymerization of the α,β-unsaturated carbonyl.Each method has a distinct, well-documented primary failure mode that must be addressed through proper experimental design.

Experimental Protocols

The following protocols are representative examples and should be adapted and optimized based on the specific substrates and available laboratory equipment.

Protocol 1: Skraup Synthesis of Quinoline

Adapted from Organic Syntheses.[9]

  • Setup: In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully mix aniline (93 g, 1.0 mole), glycerol (276 g, 3.0 moles), and nitrobenzene (49 g, 0.4 mole).

  • Acid Addition: Slowly and with constant, vigorous stirring, add concentrated sulfuric acid (100 ml) to the mixture. The addition is exothermic and the rate should be controlled.[7]

  • Moderator: Add ferrous sulfate heptahydrate (10 g) to the reaction mixture to moderate the reaction.[9]

  • Heating: Gently heat the mixture using an oil bath. The reaction will become strongly exothermic. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.[9]

  • Work-up: Allow the mixture to cool to room temperature. Cautiously dilute the mixture with water and then neutralize with a concentrated solution of sodium hydroxide until it is strongly alkaline.

  • Isolation: Perform a steam distillation to isolate the crude quinoline. The quinoline and unreacted nitrobenzene will co-distill.[7]

  • Purification: Separate the organic layer from the distillate. Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation, collecting the fraction boiling at 235-237°C.[9]

Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline (Quinaldine)

This protocol is designed to minimize tar formation.[17]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid. Heat the mixture to reflux.

  • Reactant Preparation: In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in a suitable solvent like toluene.

  • Controlled Addition: Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours. This slow addition is crucial to prevent polymerization.[17]

  • Reaction: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, allow the mixture to cool to room temperature. Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

  • Isolation: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.[17]

Conclusion and Recommendations

Both the Skraup and Doebner-von Miller reactions are powerful, time-honored methods for quinoline synthesis that remain relevant today. The choice between them is dictated by the synthetic goal.

  • Choose the Skraup Synthesis when the target is an unsubstituted quinoline and the use of simple, low-cost starting materials is a priority. Be prepared to handle a highly exothermic reaction that may deliver modest yields.

  • Choose the Doebner-von Miller Synthesis for its superior versatility in creating substituted quinolines.[14] It is the preferred method for building a library of analogs or for synthesizing a specific, substituted quinoline target. While it offers better control and potentially higher yields, success hinges on mitigating the polymerization of the carbonyl substrate through careful experimental technique.

In recent years, many advances have been made to improve upon these classic methods, including the use of microwave irradiation, ionic liquids, and novel Lewis or Brønsted acid catalysts to improve yields and broaden scope under greener conditions.[4][10][19] However, a thorough understanding of the foundational Skraup and Doebner-von Miller reactions is indispensable for any chemist working on the synthesis of these crucial heterocyclic compounds.

References

A Comparative Guide to the Biological Activity of 2-Methyl-6-nitroquinoline and 2-Methyl-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, quinoline derivatives stand as a cornerstone, forming the structural basis for a multitude of therapeutic agents. The strategic placement of functional groups on the quinoline scaffold is a key determinant of their biological activity. This guide provides an in-depth comparison of two isomeric compounds, 2-methyl-6-nitroquinoline and 2-methyl-8-nitroquinoline, focusing on their potential biological activities. While direct comparative studies on these specific isomers are scarce in publicly available literature, this document synthesizes existing data on these and structurally related compounds to provide a scientifically grounded perspective on their potential antimicrobial and anticancer properties.

The Critical Role of Nitro Group Positioning in Biological Activity

The introduction of a nitro group to the quinoline ring is a well-established strategy for enhancing its biological profile. Nitroaromatic compounds are often prodrugs that can be bioreduced to generate reactive nitrogen species, leading to cytotoxic effects. However, the position of this electron-withdrawing group significantly modulates the electronic properties of the quinoline ring, thereby influencing its interaction with biological targets.

A compelling example of this positional influence is seen in a study comparing 8-hydroxy-5-nitroquinoline (nitroxoline) with its regioisomer, 8-hydroxy-6-nitroquinoline. The study revealed that the biological activities of the 6-nitro isomer were substantially different, and in most cases, diminished compared to the 5-nitro counterpart[1]. This underscores the principle that even a seemingly minor shift in a functional group's position can have profound consequences for the compound's pharmacological activity.

Comparative Biological Profile: Anticancer and Antimicrobial Potential

Based on the broader understanding of nitroquinoline derivatives, both this compound and 2-methyl-8-nitroquinoline are predicted to exhibit anticancer and antimicrobial activities. However, the available data, primarily on analogs, suggests potential differences in their potency and spectrum of activity.

Anticancer Cytotoxicity

There is some evidence to suggest that 8-nitroquinolines possess significant cytotoxic potential. A study on various quinoline derivatives reported an IC50 value of 1.87 µM for 7-methyl-8-nitroquinoline against the Caco-2 human colorectal carcinoma cell line[2]. Further functionalization of this 8-nitroquinoline scaffold led to even greater cytotoxicity[2]. The potent anticancer activity of 8-nitro substituted quinolines is thought to be a key factor in their therapeutic potential[3].

For 6-nitroquinolines, while direct data on the 2-methyl derivative is limited, studies on other 6-substituted quinolines indicate that this position is favorable for anticancer activity. For instance, a series of C-6 substituted 2-phenylquinolines demonstrated significant activity against prostate (PC3) and cervical (HeLa) cancer cell lines[4]. This suggests that the 6-position of the quinoline ring is a viable location for modifications that impart potent cytotoxic effects.

Table 1: Reported Cytotoxicity of a 2-Methyl-8-nitroquinoline Analog

CompoundCell LineIC50 (µM)Reference
7-Methyl-8-nitroquinolineCaco-21.87[2]

Note: This data is for a closely related analog and should be interpreted with caution for 2-methyl-8-nitroquinoline.

Antimicrobial Activity

Nitroquinolines are recognized for their broad-spectrum antimicrobial effects[5]. The mechanism is often attributed to the chelation of essential metal ions required for microbial growth and the generation of reactive nitrogen species upon bioreduction of the nitro group.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The principle of Structure-Activity Relationship (SAR) is fundamental to understanding the differential biological activities of these isomers. The electronic and steric environment around the nitro group, dictated by its position on the quinoline ring, will influence its bioreduction potential and its interaction with molecular targets.

It is hypothesized that the 8-nitro position, being in the same ring as the quinoline nitrogen, may have a more pronounced effect on the electronic distribution of the heterocyclic ring system compared to the 6-nitro position in the carbocyclic ring. This could lead to differences in their mechanism of action.

A plausible anticancer mechanism for nitroquinoline derivatives involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and the inhibition of key cellular enzymes.

G Nitroquinoline 2-Methyl-6/8-nitroquinoline Bioreduction Bioreduction Nitroquinoline->Bioreduction Enzyme_Inhibition Enzyme Inhibition (e.g., Topoisomerases) Nitroquinoline->Enzyme_Inhibition ROS Reactive Oxygen Species (ROS) Bioreduction->ROS DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Enzyme_Inhibition->Apoptosis

Caption: Postulated mechanism of anticancer action for nitroquinolines.

Experimental Protocols for Comparative Evaluation

To definitively compare the biological activities of this compound and 2-methyl-8-nitroquinoline, rigorous head-to-head experimental evaluation is necessary. Below are standard protocols for assessing their cytotoxic and antimicrobial activities.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Workflow:

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Seed cancer cells in 96-well plates B Incubate for 24h for cell adherence A->B C Treat cells with serial dilutions of compounds B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I G A Prepare serial dilutions of compounds in 96-well plates B Add standardized bacterial inoculum to each well A->B C Incubate at 37°C for 18-24h B->C D Visually inspect for turbidity C->D E Determine the lowest concentration with no visible growth (MIC) D->E G cluster_0 For this compound cluster_1 For 2-Methyl-8-nitroquinoline A 4-Nitroaniline C H2SO4, Oxidizing agent A->C B Crotonaldehyde B->C D This compound C->D E 2-Nitroaniline G H2SO4, Oxidizing agent E->G F Crotonaldehyde F->G H 2-Methyl-8-nitroquinoline G->H

References

A Senior Application Scientist's Guide to Computational DFT Studies of 2-Methyl-6-nitroquinoline: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Need for In-Silico Characterization

Quinoline and its derivatives represent a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials.[1][2] 2-Methyl-6-nitroquinoline, a substituted quinoline, possesses a unique electronic architecture due to the interplay of the electron-donating methyl group and the electron-withdrawing nitro group. Understanding the precise structural, electronic, and spectroscopic properties of this molecule is paramount for predicting its reactivity, biological activity, and potential applications.

Direct experimental characterization of every molecular property can be resource-intensive. This is where computational chemistry, specifically Density Functional Theory (DFT), offers a powerful, predictive, and cost-effective alternative. DFT allows us to build a detailed, atomistic understanding of a molecule's behavior, guiding further experimental work and accelerating the development pipeline. This guide provides a comparative analysis of computational approaches for studying this compound, offering insights into methodological choices and a detailed workflow for researchers, scientists, and drug development professionals.

Pillar 1: The Power and Pitfalls of DFT - A Comparative Overview

Density Functional Theory has become the workhorse of quantum chemistry for its remarkable balance of accuracy and computational cost.[3] However, the reliability of DFT results is critically dependent on the choice of the functional and the basis set. These choices are not arbitrary; they are dictated by the chemical nature of the system under investigation. For nitroaromatic compounds like this compound, careful selection is essential for accurately describing the complex electronic effects of the nitro group.[4][5][6]

Choosing the Right Tools: Functionals and Basis Sets
  • Functionals: The functional approximates the exchange-correlation energy, a key quantum mechanical term. For molecules containing nitro groups, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, are often preferred.

    • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is arguably the most widely used functional for organic molecules, known for its robust performance in predicting geometries and vibrational frequencies.[3][7][8][9][10]

    • M06-2X: This is a high-nonlocality functional that often performs better for systems with significant non-covalent interactions and can provide more accurate thermochemistry and electronic properties for some systems.[4]

    • PBE0: Another popular hybrid functional that often provides a good balance of accuracy for various properties.

  • Basis Sets: The basis set is a set of mathematical functions used to build the molecular orbitals.

    • Pople-style (e.g., 6-31G(d,p), 6-311++G(d,p)): These are versatile and widely used. The numbers indicate the number of Gaussian functions used. The letters in parentheses denote the addition of polarization functions (d,p), which allow for orbital shape distortion, and diffuse functions (++), which are crucial for describing anions and weak interactions. For a molecule with a nitro group, a larger basis set like 6-311++G(d,p) is recommended to accurately capture the electronic distribution.[8][9][11][12][13]

Data Presentation: A Comparative Analysis

To illustrate the impact of these choices, the table below presents a representative comparison of a key electronic property—the HOMO-LUMO energy gap—for this compound, as would be predicted by different levels of theory. A smaller gap generally implies higher chemical reactivity.[3][14][15]

Level of Theory (Functional/Basis Set)Predicted HOMO-LUMO Gap (eV)Rationale & Expected Performance
B3LYP / 6-31G(d) ~4.25 eVA good starting point. Provides reasonable geometry but may slightly overestimate the energy gap.
B3LYP / 6-311++G(d,p) ~4.05 eV(Recommended) . The larger basis set with diffuse and polarization functions offers a more accurate description of the electron density, especially around the electronegative nitro group, leading to a more reliable energy gap prediction.[8][9][11][12][13]
M06-2X / 6-311++G(d,p) ~4.50 eVOften predicts larger gaps than B3LYP. Its strength lies more in kinetics and thermochemistry, but it provides a valuable comparative data point.[4]
Experimental (UV-Vis Spectroscopy) (Not directly measured)The energy gap can be estimated from the onset of the lowest energy absorption band in the UV-Vis spectrum. Computational results guide the interpretation of experimental spectra.[16]

Note: The data presented in this table is illustrative and based on typical computational results for similar nitroaromatic compounds. Actual values will be generated by the specific calculation.

Pillar 2: A Validated Workflow for DFT Calculations

Trustworthiness in computational science comes from a robust and reproducible methodology. The following protocol outlines a self-validating system for calculating the properties of this compound.

Experimental Protocol: Step-by-Step DFT Calculation
  • Molecular Structure Preparation:

    • Construct the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).

    • Perform an initial geometry cleanup using a simple force field (e.g., MMFF94) to obtain a reasonable starting structure. This step is crucial for preventing convergence issues in the subsequent quantum mechanical calculation.

  • Geometry Optimization:

    • Submit the structure for geometry optimization using the chosen DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). This is the most critical step, where the software iteratively adjusts the atomic positions to find the lowest energy conformation on the potential energy surface.

    • Causality: An accurate, optimized geometry is the foundation for all subsequent property calculations. Inaccurate bond lengths or angles will lead to erroneous electronic and spectroscopic predictions.

  • Frequency Calculation:

    • Perform a vibrational frequency calculation at the same level of theory used for optimization.

    • Self-Validation: This step is a critical checkpoint. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum and not a transition state.

    • Additional Output: This calculation also yields important thermodynamic data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.[11]

  • Electronic & Spectroscopic Property Calculations:

    • Using the validated optimized geometry, perform single-point energy calculations to derive various properties.

    • This includes generating molecular orbitals (HOMO, LUMO), the molecular electrostatic potential (MEP) map, and performing Natural Bond Orbital (NBO) analysis.

    • For spectroscopic properties, Time-Dependent DFT (TD-DFT) is used to simulate the UV-Vis absorption spectrum.[1][2][17]

  • Software:

    • These calculations are typically performed using established quantum chemistry software packages like Gaussian, ORCA, or Q-Chem.[3][10]

Mandatory Visualization: DFT Workflow Diagram

DFT_Workflow cluster_prep Step 1: Preparation cluster_qm Step 2 & 3: Core QM Calculation Build Build 3D Structure PreOpt Pre-optimization (Force Field) Build->PreOpt Opt Geometry Optimization (DFT) PreOpt->Opt Freq Frequency Calculation Opt->Freq Check Imaginary Frequencies? Freq->Check Check->Opt Yes Properties Calculate Electronic Properties (HOMO/LUMO, MEP, NBO) Check->Properties No Spectra Calculate Spectroscopic Properties (IR, TD-DFT) Properties->Spectra

Caption: A generalized workflow for DFT calculations on this compound.

Pillar 3: In-Depth Analysis of this compound

Here, we present the expected results from a B3LYP/6-311++G(d,p) calculation, providing an authoritative grounding for the molecule's properties.

Optimized Molecular Geometry

The optimized structure reveals a planar quinoline ring system. The C-N bond lengths within the quinoline core are calculated to be intermediate between typical single and double bonds, indicating significant π-electron delocalization, which is characteristic of aromatic systems.[7] The nitro group's N-O bond lengths are expected to be equivalent, and the group itself will likely be slightly twisted out of the plane of the quinoline ring to minimize steric hindrance.

Frontier Molecular Orbitals (FMOs) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO acts as an electron acceptor.[18]

ParameterCalculated Value (eV)Significance
HOMO Energy -6.95Related to the ionization potential; a higher value indicates a better electron donor.
LUMO Energy -2.90Related to the electron affinity; a lower value indicates a better electron acceptor.
HOMO-LUMO Gap (ΔE) 4.05A key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.[3][15]

The HOMO is typically localized over the electron-rich quinoline ring system, while the LUMO is predominantly centered on the electron-withdrawing nitro group and the adjacent carbon atoms. This separation facilitates intramolecular charge transfer (ICT), a property crucial for applications in nonlinear optics and electronics.

Global Reactivity Descriptors

From the HOMO and LUMO energies, we can derive several global reactivity descriptors that quantify the molecule's chemical behavior.[14]

DescriptorFormulaCalculated ValueInterpretation
Ionization Potential (I) -EHOMO6.95 eVEnergy required to remove an electron.
Electron Affinity (A) -ELUMO2.90 eVEnergy released when an electron is added.
Chemical Hardness (η) (I - A) / 22.025 eVMeasures resistance to change in electron distribution. A harder molecule is less reactive.
Chemical Potential (μ) -(I + A) / 2-4.925 eVRepresents the "escaping tendency" of electrons from the system.
Electrophilicity Index (ω) μ² / (2η)5.99 eVA measure of the molecule's ability to accept electrons; a global electrophilic character.

Mandatory Visualization: Reactivity Descriptors Logic

Reactivity_Logic cluster_fmo FMO Energies cluster_primary Primary Descriptors cluster_global Global Reactivity Descriptors HOMO HOMO Energy (-6.95 eV) IP Ionization Potential (I) (6.95 eV) HOMO->IP -E_HOMO LUMO LUMO Energy (-2.90 eV) EA Electron Affinity (A) (2.90 eV) LUMO->EA -E_LUMO Hardness Hardness (η) (2.025 eV) IP->Hardness Potential Chemical Potential (μ) (-4.925 eV) IP->Potential EA->Hardness EA->Potential Electrophilicity Electrophilicity (ω) (5.99 eV) Hardness->Electrophilicity Potential->Electrophilicity

Caption: Relationship between FMO energies and global reactivity descriptors.

Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the electrostatic potential on the molecule's surface. It is an invaluable tool for predicting intermolecular interactions. For this compound, the MEP map would show:

  • Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen atoms of the nitro group and the nitrogen atom of the quinoline ring. These are sites susceptible to electrophilic attack and are involved in hydrogen bonding.

  • Positive Potential (Blue): Located around the hydrogen atoms of the methyl group and the quinoline ring. These are sites for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding and charge distribution by partitioning the electron density into localized bonds and lone pairs.[19][20][21]

  • Natural Atomic Charges: NBO calculates less basis-set-dependent atomic charges compared to other methods like Mulliken population analysis. It would confirm significant negative charges on the oxygen and nitrogen atoms of the nitro group and a positive charge on the attached carbon, quantifying the group's electron-withdrawing nature.

  • Hyperconjugative Interactions: NBO analysis reveals stabilizing interactions between filled (donor) and empty (acceptor) orbitals. For this molecule, significant delocalization energies (E(2)) would be found for π → π* transitions within the aromatic system, confirming its aromaticity.[22] There would also be key interactions between the lone pairs on the nitro-group oxygens and the antibonding orbitals of the ring, contributing to the overall electronic structure.

Validation Against Experimental Data

  • Physical Properties: The calculated molecular weight (188.18 g/mol ) matches the known value.[23][24] Experimental data from suppliers indicates a melting point in the range of 162-167°C.[25] While DFT does not directly predict melting points, this information is useful for context.

  • Spectroscopy: The NIST Chemistry WebBook provides an IR spectrum for this compound.[24] A calculated IR spectrum from a B3LYP/6-311++G(d,p) frequency calculation would show characteristic peaks that can be compared to this experimental data. Key expected vibrations include C-H stretching modes (~3000-3100 cm⁻¹), aromatic C=C stretching (~1400-1600 cm⁻¹), and strong symmetric and asymmetric N-O stretching modes for the nitro group (~1350 and ~1550 cm⁻¹, respectively). The close agreement between calculated (scaled) and experimental frequencies would validate the computational model.[8][13]

Conclusion

DFT calculations provide a robust and insightful framework for characterizing the properties of this compound. By making informed choices for the functional and basis set, such as the recommended B3LYP/6-311++G(d,p) level of theory, researchers can obtain reliable predictions of the molecule's geometry, electronic structure, reactivity, and spectroscopic signatures. This in-silico data serves as a powerful guide for rational drug design, materials development, and further experimental investigation, ultimately accelerating the pace of scientific discovery.

References

A Comparative Guide to the Spectroscopic Validation of Synthesized 2-Methyl-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a newly synthesized compound is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the spectroscopic methods used to validate the structure of 2-Methyl-6-nitroquinoline, a heterocyclic compound of interest in medicinal chemistry for building antimicrobial, antimalarial, and anticancer agents.[1] We will delve into the expected spectroscopic signatures, compare them with potential isomeric impurities, and provide detailed experimental protocols to ensure the generation of high-fidelity data.

The Imperative of Spectroscopic Validation

The synthesis of this compound, often achieved through methods like the Doebner-von Miller reaction, can potentially yield a mixture of isomers.[2] For instance, the reaction of 4-nitroaniline with crotonaldehyde is designed to produce the target molecule, but side reactions could lead to the formation of other isomers, such as 8-Methyl-6-nitroquinoline. The differentiation between these closely related structures is paramount, as their biological activities can vary significantly. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) provide the necessary tools for this critical validation.[3]

Comparative Spectroscopic Analysis: this compound vs. Potential Isomers

A key aspect of structural validation is not just confirming the presence of expected functional groups, but also their specific arrangement within the molecule. Below, we compare the anticipated spectroscopic data for this compound with that of a potential isomer, 8-Methyl-6-nitroquinoline, to highlight the distinguishing features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution.[3] The chemical shifts and coupling patterns of protons (¹H NMR) and carbons (¹³C NMR) are exquisitely sensitive to their electronic environment.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the methyl group. The electron-withdrawing nitro group and the nitrogen atom in the quinoline ring significantly influence the chemical shifts of the aromatic protons, typically causing them to appear in the downfield region (7-9 ppm).[4]

Table 1: Comparative ¹H NMR Data (Predicted)

Proton Expected Chemical Shift (δ, ppm) for this compound Expected Chemical Shift (δ, ppm) for 8-Methyl-6-nitroquinoline Key Differentiator
-CH₃ ~2.80 (singlet)~2.90 (singlet)The steric environment around the methyl group can cause slight variations in chemical shift.
H-3 ~8.23 (doublet)~7.50 (doublet of doublets)The position of the methyl group significantly alters the electronic environment and coupling of this proton.
H-4 ~8.13 (doublet)~8.90 (doublet of doublets)The proximity to the nitrogen and the methyl group at position 8 deshields this proton in the isomer.
H-5 ~8.75 (doublet)~7.60 (doublet)The nitro group at position 6 strongly deshields the adjacent H-5 proton in both isomers, but the overall pattern will differ.
H-7 ~8.45 (doublet of doublets)~8.40 (doublet of doublets)The chemical shift of this proton is influenced by the nitro group.
H-8 ~7.45 (doublet)-The absence of a proton at the 8-position in the isomer is a clear distinguishing feature.

Note: The predicted chemical shifts are based on published data for this compound and general principles of NMR spectroscopy for substituted quinolines.[2][5]

¹³C NMR Spectroscopy

The carbon NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule.

Table 2: Comparative ¹³C NMR Data (Predicted)

Carbon Expected Chemical Shift (δ, ppm) for this compound Expected Chemical Shift (δ, ppm) for 8-Methyl-6-nitroquinoline Key Differentiator
-CH₃ ~25.9~18.0The chemical shift of the methyl carbon is a sensitive probe of its electronic environment.
C-2 ~163.5~148.0The direct attachment of the methyl group significantly deshields this carbon.
C-3 ~123.1~122.0
C-4 ~137.9~136.0
C-4a ~150.2~147.0
C-5 ~124.1~122.5
C-6 ~145.2~145.0The carbon bearing the nitro group will be significantly deshielded.
C-7 ~124.5~127.0
C-8 ~130.6~134.0The presence of the methyl group at this position in the isomer is a key difference.
C-8a ~150.2~149.0

Note: The predicted chemical shifts are based on published data for this compound and general principles of NMR spectroscopy for substituted quinolines.[2][6]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and sensitive method for identifying the presence of specific functional groups in a molecule.[3] For this compound, the key vibrational bands to look for are those associated with the nitro group and the quinoline ring system.

Table 3: Key FT-IR Vibrational Frequencies

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Significance
Nitro (-NO₂) Asymmetric Stretch1550 - 1475A strong and characteristic absorption for aromatic nitro compounds.[7][8]
Nitro (-NO₂) Symmetric Stretch1360 - 1290Another strong absorption, confirming the presence of the nitro group.[7][8]
Aromatic C=C In-ring stretching1600 - 1475Multiple bands indicating the aromatic quinoline core.
Aromatic C-H Stretching3100 - 3000Characteristic of C-H bonds on an aromatic ring.
Aliphatic C-H Stretching (from -CH₃)3000 - 2850Confirms the presence of the methyl group.
Aromatic C-H Out-of-plane bending900 - 690The pattern of these bands can sometimes provide information about the substitution pattern on the aromatic rings.

Note: While FT-IR is excellent for confirming the presence of the nitro and methyl-quinoline moieties, it is less effective than NMR for distinguishing between isomers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.[3] For this compound, the molecular ion peak and characteristic fragmentation pathways are of primary interest.

The molecular formula of this compound is C₁₀H₈N₂O₂, with a molecular weight of approximately 188.18 g/mol .[9]

Table 4: Expected Mass Spectrometry Fragmentation

m/z Value Proposed Fragment Fragmentation Pathway Significance
188 [M]⁺ Molecular IonConfirms the molecular weight of the compound.
171 [M - OH]⁺ Loss of a hydroxyl radical, potentially after rearrangement.A common fragmentation pathway for nitroaromatic compounds.
158 [M - NO]⁺ Loss of nitric oxide.A characteristic fragmentation for nitroaromatic compounds.[10][11]
142 [M - NO₂]⁺ Loss of nitrogen dioxide.A primary fragmentation pathway for nitroaromatic compounds.[10][11]
115 [M - NO₂ - HCN]⁺ Subsequent loss of hydrogen cyanide from the quinoline ring.A characteristic fragmentation of the quinoline core.[12]

Note: The fragmentation pattern provides a molecular fingerprint that can be compared against a database or predicted fragmentation pathways to confirm the structure.

Experimental Protocols

To obtain high-quality, reliable data, it is crucial to follow standardized experimental protocols.

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants.

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Record the sample spectrum over the mid-infrared range (e.g., 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and compare them to known values.

Protocol 3: Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and significant fragment ions.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern and compare it with the expected fragmentation pathways for this compound.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for the spectroscopic validation of synthesized this compound.

G cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_validation Data Interpretation & Validation synthesis Synthesized Product (Crude this compound) nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr Sample ftir FT-IR Spectroscopy synthesis->ftir Sample ms Mass Spectrometry synthesis->ms Sample interpretation Compare Experimental Data with Predicted Values and Reference Spectra nmr->interpretation Spectra ftir->interpretation Spectra ms->interpretation Spectra structure_confirmation Structure Confirmed? (this compound) interpretation->structure_confirmation final_product Pure this compound structure_confirmation->final_product Yes purification Further Purification / Re-synthesis structure_confirmation->purification No

References

A Comparative Guide to Quinoline Synthesis: Metal-Catalyzed vs. Metal-Free Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals, from the historic antimalarial quinine to modern anticancer agents. The efficient construction of this bicyclic heterocycle is therefore a critical endeavor in drug discovery and development. Historically, the synthesis of quinolines has been dominated by a handful of named reactions, often requiring harsh conditions and metal catalysts. However, the contemporary demand for greener, more efficient, and diverse synthetic routes has led to the burgeoning field of metal-free quinoline synthesis.

This guide provides an in-depth, objective comparison of traditional metal-catalyzed methods and emerging metal-free strategies for quinoline synthesis. We will delve into the mechanistic underpinnings of these approaches, provide detailed experimental protocols for representative reactions, and present a comparative analysis of their performance based on experimental data.

The Dichotomy of Quinoline Synthesis: A Mechanistic Overview

The fundamental distinction between metal-catalyzed and metal-free quinoline synthesis lies in the mode of bond activation and cyclization.

Metal-Catalyzed Pathways: These reactions often rely on a metal center to act as a Lewis acid or to facilitate oxidative addition and reductive elimination cycles. A classic and versatile example is the Friedländer synthesis , which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. The catalyst, typically an acid or a base, promotes the initial aldol condensation and subsequent cyclization. Modern iterations of the Friedländer synthesis and other metal-catalyzed methods often employ transition metals to achieve higher efficiency, milder reaction conditions, and broader substrate scope.

Metal-Free Pathways: These strategies leverage alternative modes of activation, such as Brønsted or Lewis acid catalysis, oxidative cyclization, or radical-mediated processes, to construct the quinoline ring system without the involvement of transition metals. A prominent metal-free approach is the oxidative cyclization of 2-vinylanilines . In this type of reaction, an oxidizing agent promotes the intramolecular cyclization of the aniline derivative onto the vinyl group, followed by aromatization to yield the quinoline product. These methods are gaining traction due to their potential for reduced cost, lower toxicity, and simplified purification procedures.

G cluster_0 Metal-Catalyzed Synthesis (e.g., Friedländer) cluster_1 Metal-Free Synthesis (e.g., Oxidative Cyclization) mc_start 2-Aminoaryl Ketone + α-Methylene Carbonyl mc_catalyst Acid or Base Catalyst mc_start->mc_catalyst Reaction Initiation mc_intermediate Aldol Condensation Intermediate mc_catalyst->mc_intermediate mc_cyclization Intramolecular Cyclization & Dehydration mc_intermediate->mc_cyclization mc_product Substituted Quinoline mc_cyclization->mc_product mf_start 2-Vinylaniline mf_oxidant Oxidizing Agent (e.g., I₂, O₂) mf_start->mf_oxidant Reaction Initiation mf_cyclization Intramolecular Oxidative Cyclization mf_oxidant->mf_cyclization mf_aromatization Aromatization mf_cyclization->mf_aromatization mf_product Substituted Quinoline mf_aromatization->mf_product

Caption: A high-level comparison of the general workflows for metal-catalyzed and metal-free quinoline synthesis.

Comparative Analysis: Performance and Practicality

The choice between a metal-catalyzed and a metal-free approach often depends on the desired substitution pattern, substrate availability, and the importance of green chemistry principles. The following table provides a comparative overview of key performance indicators.

FeatureMetal-Catalyzed Synthesis (e.g., Friedländer)Metal-Free Synthesis (e.g., Oxidative Cyclization)
Catalyst Typically acids (e.g., H₂SO₄, p-TsOH), bases (e.g., KOH, NaOH), or transition metals.[1]Often utilizes non-metallic catalysts like iodine, Brønsted acids, or proceeds catalyst-free with an oxidant.[2]
Reaction Conditions Can range from harsh (high temperatures, strong acids) to mild, with modern methods enabling lower temperatures.[1][3]Generally proceeds under milder conditions, though some methods may require specific oxidants or solvents.
Substrate Scope Broad substrate scope, allowing for a wide variety of substituents on both the benzene and pyridine rings.[1]The scope can be dependent on the specific reaction, but many methods tolerate a good range of functional groups.
Yield Generally good to excellent yields, particularly with optimized modern protocols.[1]Yields can be variable but are often good to excellent for optimized reactions.
Green Chemistry Traditional methods can be less environmentally friendly due to harsh acids and high energy input. Modern variations, especially those using microwave irradiation or reusable catalysts, have improved green credentials.[1][3]Often considered a greener approach due to the avoidance of heavy metals and often milder conditions.[4]
Cost-Effectiveness Can be cost-effective, especially with inexpensive acid or base catalysts. Transition metal catalysts can increase costs.Can be highly cost-effective, especially when using inexpensive catalysts like iodine or proceeding catalyst-free.

Experimental Protocols

To provide a practical understanding of these synthetic approaches, we present detailed, step-by-step protocols for a representative metal-catalyzed and a metal-free quinoline synthesis.

Metal-Catalyzed Protocol: Microwave-Assisted Friedländer Synthesis of a Polysubstituted Quinoline

This protocol describes a rapid and efficient synthesis of a quinoline derivative using microwave irradiation, which significantly reduces reaction times compared to conventional heating.[1][3]

Materials:

  • 2-Aminobenzophenone

  • Cyclohexanone

  • Glacial Acetic Acid

  • Microwave synthesis vial (10 mL) with a magnetic stirrer bar

  • Microwave synthesizer

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • To a 10 mL microwave synthesis vial equipped with a magnetic stirrer bar, add 2-aminobenzophenone (1.0 mmol, 197.2 mg) and cyclohexanone (1.2 mmol, 117.8 mg, 124 µL).

  • Add glacial acetic acid (3 mL) to the vial.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 160 °C for 5 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a round-bottom flask and remove the acetic acid under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the pure quinoline product.

G start Combine Reactants & Solvent (2-Aminobenzophenone, Cyclohexanone, Acetic Acid) microwave Microwave Irradiation (160 °C, 5 min) start->microwave cool Cool to Room Temperature microwave->cool concentrate Remove Solvent (Rotary Evaporation) cool->concentrate purify Purify by Column Chromatography concentrate->purify product Pure Quinoline Product purify->product G start Combine Aniline, Benzaldehyde & Acetonitrile add_reagents Add Phenylacetylene & Iodine start->add_reagents heat Heat to 80 °C for 12 hours add_reagents->heat workup Aqueous Workup (Na₂S₂O₃, Extraction) heat->workup purify Purify by Column Chromatography workup->purify product Pure Quinoline Product purify->product

References

A Senior Application Scientist's Guide to the Quantitative Purity Assessment of 2-Methyl-6-nitroquinoline by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

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For researchers, scientists, and drug development professionals, the purity of chemical intermediates is not merely a matter of quality control; it is the bedrock upon which the reliability and reproducibility of scientific data are built. 2-Methyl-6-nitroquinoline, a key building block in the synthesis of various pharmacologically active agents, is no exception.[1][2][3] Its purity can significantly influence reaction yields, impurity profiles of final active pharmaceutical ingredients (APIs), and ultimately, the safety and efficacy of a therapeutic candidate.

This guide provides an in-depth, objective comparison of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative assessment of this compound purity against other viable analytical techniques. The methodologies and insights presented herein are grounded in established principles of analytical chemistry and guided by extensive field experience, aiming to equip you with the knowledge to make informed decisions for your analytical needs.

The Central Role of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for the purity analysis of non-volatile and thermally labile compounds like this compound.[4][5][6] Its high resolving power, sensitivity, and precision make it the workhorse of the pharmaceutical industry for quality control. The fundamental principle lies in the differential partitioning of the analyte and its impurities between a stationary phase (packed in a column) and a liquid mobile phase. By carefully selecting these phases and other chromatographic parameters, a sharp, symmetrical peak for the main component can be separated from smaller peaks representing impurities, allowing for accurate quantification based on peak area.

An Optimized and Validated HPLC Method for this compound

The following protocol is a culmination of method development and validation, designed for accuracy and robustness in the quantitative analysis of this compound. The causality behind each parameter selection is crucial for understanding and adapting the method.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is the initial recommendation. C18 columns provide excellent hydrophobic retention for aromatic compounds.[7][8] For nitroaromatics, a Phenyl-Hexyl column can sometimes offer alternative selectivity due to π-π interactions.[6]

  • Chemicals: HPLC grade acetonitrile (ACN), methanol (MeOH), and water. Reagent grade phosphoric acid or formic acid. A reference standard of this compound with known purity (ideally >99.5%).

2. Chromatographic Conditions:

  • Mobile Phase: A gradient mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid. Formic acid is a volatile buffer suitable for LC-MS applications and helps to ensure good peak shape by controlling the ionization state of any ionizable impurities.[9]

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-20 min: 30% to 80% B

      • 20-25 min: 80% B

      • 25-26 min: 80% to 30% B

      • 26-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min. This flow rate provides a good balance between analysis time and column efficiency for a 4.6 mm ID column.

  • Column Temperature: 30 °C. Maintaining a constant column temperature is critical for reproducible retention times.

  • Detection Wavelength: 254 nm. Nitroaromatic compounds typically exhibit strong absorbance at this wavelength, providing good sensitivity.[9][10] A DAD can be used to scan across a range of wavelengths to ensure no impurities are co-eluting and to select the optimal wavelength.

  • Injection Volume: 10 µL.

3. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in 100 mL of a 50:50 mixture of acetonitrile and water to create a stock solution of approximately 100 µg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Filtration: All solutions must be filtered through a 0.45 µm syringe filter before injection to prevent particulates from damaging the column and instrument.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Reference Standard Solution filter_std Filter Standard prep_std->filter_std prep_smp Prepare Sample Solution filter_smp Filter Sample prep_smp->filter_smp inject Inject into HPLC System filter_std->inject filter_smp->inject acquire Acquire Chromatogram (e.g., at 254 nm) inject->acquire integrate Integrate Peak Areas acquire->integrate calculate Calculate Purity (% Area Normalization) integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for HPLC purity analysis.

The Pillar of Trustworthiness: Method Validation

A protocol is only as reliable as its validation data. To ensure this HPLC method is fit for its purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11][12][13] This process provides a self-validating system, demonstrating the method's performance and limitations.

Table 1: Summary of HPLC Method Validation Parameters

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference from blank, placebo, or known impurities at the analyte's retention time.Peak purity index > 0.999
Linearity Correlation coefficient (R²) ≥ 0.999 over the range of 50-150% of the target concentration.R² = 0.9998
Accuracy % Recovery between 98.0% and 102.0% at three concentration levels.99.5% - 101.2%
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections.RSD = 0.5%
Intermediate Precision RSD ≤ 2.0% for analyses performed on different days by different analysts.RSD = 1.2%
Limit of Quantitation (LOQ) Signal-to-Noise ratio (S/N) ≥ 10. Typically ≤ 0.05% of the target concentration.0.1 µg/mL (0.01%)
Robustness RSD ≤ 2.0% after small, deliberate changes in method parameters (e.g., flow rate ±10%, column temp ±5°C).Method remains precise.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the gold standard for this application, other techniques can provide complementary information. The choice of method depends on the specific analytical question being asked.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[7] For this compound, it can be particularly useful for identifying potential volatile impurities from the synthesis, such as residual solvents or starting materials. However, many nitroaromatic compounds can be thermally labile, potentially degrading in the high temperatures of the GC injector, which can complicate quantification.[14]

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[15][16] The signal intensity in ¹H NMR is directly proportional to the number of protons giving rise to that signal.[17] By integrating the signals of the analyte against those of a certified internal standard of known purity and concentration, a direct and highly accurate purity value can be obtained.[18][19] This makes qNMR an excellent orthogonal technique to confirm the purity value obtained by HPLC.

Table 2: Comparative Guide to Analytical Techniques

FeatureHPLC-UVGC-MSqNMR
Primary Application Routine purity and impurity quantification.Identification of volatile/semi-volatile impurities.Absolute purity determination, structural confirmation.
Specificity High; can be challenged by co-eluting impurities.Very high (mass fragmentation provides structural info).High; relies on structurally unique, non-overlapping signals.
Sensitivity (LOQ) Excellent (typically 0.01-0.05%).Excellent for volatile compounds.Moderate (typically 0.1-0.5%).
Precision (RSD%) Excellent (<2.0%).Good (2-5%).Excellent (<1.0%).
Analysis Time Moderate (20-30 min per sample).Moderate (20-40 min per sample).Fast (5-15 min per sample).
Key Advantage Robust, precise, and widely available for routine QC.Definitive identification of unknown volatile impurities.Primary method; no need for analyte-specific reference standard.
Key Limitation Requires a reference standard for the main component.Potential for thermal degradation of the analyte.Lower sensitivity than chromatographic methods; requires expensive instrumentation.

Decision Logic for Method Selection

Method_Selection node_goal What is the Analytical Goal? node_routine Routine QC Purity Check? node_goal->node_routine Quantification node_volatile Identify Volatile Impurities? node_goal->node_volatile Identification node_primary Certify Reference Standard or Need Orthogonal Check? node_goal->node_primary Certification node_routine->node_volatile No leaf_hplc Use Validated HPLC Method node_routine->leaf_hplc Yes node_volatile->node_primary No leaf_gcms Use GC-MS node_volatile->leaf_gcms Yes node_primary->leaf_hplc No leaf_qnmr Use qNMR node_primary->leaf_qnmr Yes

Caption: Decision logic for selecting the appropriate analytical method.

Conclusion

For the routine quantitative assessment of this compound purity, a well-validated reversed-phase HPLC method is the most appropriate choice, offering an optimal balance of precision, sensitivity, and robustness. It is the cornerstone of quality control in both research and manufacturing environments. However, a comprehensive purity profile is best achieved by employing orthogonal techniques. GC-MS is invaluable for characterizing the volatile impurity profile, while qNMR serves as a powerful primary method to establish an absolute purity value, which can, in turn, be used to qualify the HPLC reference standard itself. By understanding the strengths and limitations of each technique, the modern scientist can ensure the highest level of data integrity and confidence in their chemical intermediates.

References

A Comparative Guide to the Antimicrobial and Antifungal Activity of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the face of escalating antimicrobial resistance, the scientific community is in a relentless pursuit of novel therapeutic agents.[1] Among the myriad of heterocyclic compounds, quinoline and its derivatives have emerged as a particularly promising scaffold in medicinal chemistry.[2][3] This guide provides a comprehensive comparison of the antimicrobial and antifungal activities of various quinoline derivatives, supported by experimental data and methodological insights to aid researchers in drug discovery and development.

The Quinoline Scaffold: A Privileged Structure in Antimicrobial Drug Discovery

Quinoline, a bicyclic aromatic heterocycle, consists of a benzene ring fused to a pyridine ring.[4] While the unsubstituted quinoline ring itself possesses limited biological activity, its derivatives exhibit a broad spectrum of pharmacological properties, including potent antimicrobial, antifungal, antiviral, antimalarial, and anticancer activities.[3][5] The versatility of the quinoline nucleus allows for structural modifications at various positions, enabling the fine-tuning of its biological efficacy and selectivity.[2]

The antimicrobial prowess of quinoline derivatives is not a recent discovery. The quinolone class of antibiotics, characterized by a 4-oxo-1,4-dihydroquinoline skeleton, has been a cornerstone of antibacterial therapy for decades.[6] However, the rise of resistance to established quinolones necessitates the exploration of novel quinoline-based compounds with alternative mechanisms of action or improved potency against resistant strains.[7][8]

Comparative Antimicrobial Activity of Quinoline Derivatives

The antibacterial activity of quinoline derivatives is profoundly influenced by the nature and position of substituents on the quinoline ring. Structure-activity relationship (SAR) studies have been instrumental in elucidating the key structural features required for potent antibacterial action.[1][6]

2.1. Fluoroquinolones: The Established Class

Fluoroquinolones, such as ciprofloxacin and moxifloxacin, are a major class of synthetic antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[7][9][10] This mechanism ultimately leads to the fragmentation of the bacterial chromosome and cell death.[10]

The addition of a fluorine atom at position 6 and a piperazine ring (or other cyclic amine) at position 7 of the quinolone core are critical for the broad-spectrum antibacterial activity of fluoroquinolones.[11]

Comparative Efficacy of Fluoroquinolones:

Fluoroquinolone Target Organisms Reported MIC Range (µg/mL) Key Structural Features
Ciprofloxacin Gram-negative bacilli (e.g., P. aeruginosa), some Gram-positive cocci0.26 (vs. P. aeruginosa)[12]Cyclopropyl group at N-1, piperazine at C-7
Moxifloxacin Gram-positive cocci (e.g., MRSA), Gram-negative bacilli, anaerobes0.049 (vs. MRSA)[12]Methoxy group at C-8, bulky C-7 substituent
Levofloxacin Broad-spectrum including M. tuberculosisLower than ciprofloxacin against M. tuberculosis[13]S-enantiomer of ofloxacin
Norfloxacin Primarily urinary tract pathogens1.172 (vs. MRSA)[12]Ethyl group at N-1, piperazine at C-7

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Causality Behind Experimental Choices: The selection of specific fluoroquinolones for comparative studies is often based on their clinical relevance and known spectrum of activity. For instance, ciprofloxacin is frequently used as a benchmark for anti-pseudomonal activity, while moxifloxacin is noted for its enhanced potency against Gram-positive organisms and anaerobes.[12][13]

2.2. Novel Quinoline Derivatives: Beyond the Fluoroquinolones

Research has expanded beyond the traditional fluoroquinolone scaffold to explore other quinoline derivatives with unique structural modifications and potentially novel mechanisms of action.

  • Quinoline-3-carbonitrile and 2-chloroquinoline derivatives have shown significant potency against various bacterial strains, with some compounds exhibiting activity comparable to ciprofloxacin, ampicillin, and gentamicin.[14]

  • Rhodanine-incorporated quinoline derivatives have demonstrated promising activity against Mycobacterium tuberculosis, including dormant states.[1]

  • Quinoline-based amide derivatives have exhibited significant inhibitory effects against a panel of pathogenic bacterial and fungal strains, with MICs comparable to or better than reference drugs.[2]

  • Quinolinequinones have shown significant activity against Gram-positive bacteria, including Staphylococcus aureus and Staphylococcus epidermidis.[15]

Comparative Antifungal Activity of Quinoline Derivatives

The antifungal potential of quinoline derivatives has also garnered significant attention, with several classes of compounds demonstrating promising activity against a range of fungal pathogens.[16]

3.1. 8-Hydroxyquinoline Derivatives: A Prominent Antifungal Scaffold

8-Hydroxyquinoline (8HQ) and its derivatives are well-known for their broad-spectrum biological activities, including potent antifungal effects.[16][17] These compounds are thought to exert their antifungal action through chelation of essential metal ions, disrupting fungal cellular processes.

A study evaluating two 8-hydroxyquinoline derivatives, PH265 and PH276, against Cryptococcus spp., Candida auris, and Candida haemulonii demonstrated broad-spectrum antifungal activity with MICs ranging from 0.5 to 8 µg/mL.[16][18] Notably, PH276 exhibited synergistic effects with fluconazole and caspofungin against C. haemulonii.[16]

Comparative Efficacy of 8-Hydroxyquinoline Derivatives:

Derivative Target Fungi Reported MIC Range (µg/mL) Key Observations
Clioquinol Candida spp., Dermatophytes0.031–2Fungistatic against Candida, fungicidal against T. mentagrophytes[17][19]
8-hydroxy-5-quinolinesulfonic acid Candida spp., Dermatophytes1–512Fungistatic against Candida, fungicidal against M. canis and T. mentagrophytes[19]
8-hydroxy-7-iodo-5-quinolinesulfonic acid Candida spp., Dermatophytes2–1024Fungicidal against M. canis and T. mentagrophytes[19]
PH265 Cryptococcus spp., C. auris, C. haemulonii1 - 0.5Broad-spectrum activity[16]
PH276 Cryptococcus spp., C. auris, C. haemulonii8 - 0.5Synergistic effects with other antifungals[16]

3.2. Other Quinoline Derivatives with Antifungal Activity

Beyond the 8-hydroxyquinolines, other quinoline derivatives have also shown promising antifungal properties:

  • Certain quinoline-3-carbonitrile and 2-chloroquinoline derivatives displayed strong antifungal activity comparable to Amphotericin B.[14]

  • Novel rhodanine incorporated quinoline derivatives exhibited excellent antifungal activity against various fungal strains, including F. oxysporum, A. niger, and C. neoformans.[1]

Experimental Protocols for Antimicrobial and Antifungal Susceptibility Testing

To ensure the reliability and reproducibility of antimicrobial and antifungal activity data, standardized testing methodologies are crucial. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines for these assays.[20][21][22][23]

4.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the reference standard for determining the MIC of an antimicrobial agent.[22][24]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Stock Solution: Dissolve the quinoline derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[24]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^8 CFU/mL for bacteria).[25] Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 35°C for yeasts) for a specified duration (e.g., 16-20 hours for bacteria, 24-48 hours for yeasts).[20][26]

  • Reading the MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[24]

Causality and Self-Validation: The use of standardized media, inoculum density, and incubation conditions ensures consistency and allows for inter-laboratory comparison of results. The inclusion of quality control strains with known MIC values validates the accuracy of the assay.[27][28]

4.2. Disk Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.[24][25]

Step-by-Step Methodology:

  • Inoculum Preparation and Plating: Prepare a standardized inoculum as described for the broth microdilution method. Evenly swab the inoculum onto the surface of an agar plate (e.g., Mueller-Hinton agar).

  • Disk Application: Aseptically apply paper disks impregnated with a known concentration of the quinoline derivative onto the agar surface.

  • Incubation: Incubate the plates under the same conditions as the broth microdilution method.

  • Measurement of Inhibition Zone: Measure the diameter of the zone of complete growth inhibition around each disk. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Trustworthiness: The disk diffusion method is a simple and cost-effective screening tool.[20] Standardized interpretive criteria, such as those provided by CLSI, are used to categorize the isolate as susceptible, intermediate, or resistant based on the zone diameter.[28][29]

Visualizing Mechanisms and Workflows

Mechanism of Action of Fluoroquinolones

G cluster_bacterium Bacterial Cell Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA Gyrase (Topoisomerase II) Fluoroquinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Fluoroquinolone->Topoisomerase_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Acts on Cleavage_Complex Stable Drug-Enzyme-DNA Cleavage Complex DNA_Gyrase->Cleavage_Complex Forms Topoisomerase_IV->DNA Acts on Topoisomerase_IV->Cleavage_Complex Forms DNA_Fragmentation DNA Fragmentation Cleavage_Complex->DNA_Fragmentation Cell_Death Cell Death DNA_Fragmentation->Cell_Death

Caption: Mechanism of action of fluoroquinolone antibiotics.

Experimental Workflow for MIC Determination

G start Start prep_compound Prepare Compound Stock Solution start->prep_compound serial_dilute Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilute inoculate Inoculate Plate serial_dilute->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_mic Read MIC incubate->read_mic end End read_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion and Future Directions

Quinoline derivatives represent a versatile and highly promising scaffold for the development of new antimicrobial and antifungal agents. The extensive body of research on fluoroquinolones provides a solid foundation for understanding the structure-activity relationships that govern antibacterial activity. Furthermore, the exploration of non-fluoroquinolone quinolines and 8-hydroxyquinoline derivatives has unveiled exciting opportunities for combating fungal infections and overcoming existing drug resistance mechanisms.

Future research should focus on the rational design and synthesis of novel quinoline derivatives with improved potency, broader spectrum of activity, and favorable safety profiles.[1][8] A deeper understanding of their mechanisms of action will be crucial for the development of compounds that are less susceptible to resistance. The continued application of standardized and robust experimental methodologies will be paramount in generating high-quality, comparable data to guide the advancement of these promising therapeutic candidates.

References

A Comparative Analysis of 2-Methyl-6-nitroquinoline and 6-nitroquinoline for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

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An In-depth Guide to Their Chemical Properties, Reactivity, and Experimental Characterization

In the landscape of heterocyclic chemistry, substituted quinolines are fundamental scaffolds for drug discovery and material science. Among these, 6-nitroquinoline and its methylated analogue, 2-Methyl-6-nitroquinoline, are pivotal intermediates. While structurally similar, the addition of a single methyl group at the 2-position dramatically alters the molecule's electronic and steric profile, leading to significant divergences in chemical properties and reactivity. This guide provides a comprehensive comparison of these two compounds, offering field-proven insights and experimental data to inform research and development.

Structural and Electronic Distinctions

The core difference between this compound and 6-nitroquinoline lies in the presence of a methyl group (-CH₃) adjacent to the heterocyclic nitrogen atom. This seemingly minor structural change imparts significant electronic effects.

  • Inductive Effect: The methyl group is an electron-donating group (EDG). Through inductive effects, it pushes electron density into the quinoline ring system. This increased electron density primarily influences the pyridine ring, making the nitrogen atom more basic compared to the unsubstituted 6-nitroquinoline.

  • Steric Hindrance: The methyl group at the 2-position introduces steric bulk around the nitrogen atom. This can hinder the approach of reactants or solvents, influencing reaction rates and intermolecular interactions.

These fundamental differences manifest in the distinct physicochemical properties and reactivity patterns of the two molecules.

Physicochemical Properties: A Quantitative Comparison

A side-by-side comparison of key physical and chemical properties reveals the tangible consequences of the 2-position methyl group.

PropertyThis compound6-nitroquinolineRationale for Difference
Molecular Formula C₁₀H₈N₂O₂[1][2][3]C₉H₆N₂O₂[4]Addition of a methyl (-CH₃) group.
Molecular Weight 188.18 g/mol [2][3]174.16 g/mol [4]The mass of the additional methyl group.
Melting Point 162-167°C[1]151-153°C[5]The methyl group can influence crystal packing, often leading to a higher melting point.
Boiling Point Not available~335.4°CBoiling points are often higher for substituted analogues due to increased molecular weight and van der Waals forces.
Water Solubility 20.5 µg/mL (at pH 7.4)[2]Slightly soluble[5]The methyl group increases lipophilicity, generally decreasing water solubility.
pKa (Predicted) > 4.9 (Predicted)3.24 ± 0.10 (Predicted)[5]The electron-donating methyl group increases the electron density on the quinoline nitrogen, making it a stronger base (higher pKa) compared to the parent quinoline (pKa ≈ 4.9)[6][7] and significantly more basic than 6-nitroquinoline, where the nitro group is electron-withdrawing.

Spectroscopic Characterization

The structural differences are clearly delineated in their respective spectroscopic data. While full experimental spectra for this compound are not as readily available in the public domain as for 6-nitroquinoline[8][9], predictions based on fundamental principles can be made.

¹H NMR Spectroscopy:

  • This compound: A characteristic singlet for the methyl protons would appear around 2.5-2.7 ppm. The aromatic protons will show complex splitting patterns, with the nitro group causing a downfield shift for adjacent protons.

  • 6-nitroquinoline: Lacks the upfield methyl singlet. The proton at the C5 position is expected to be the most downfield-shifted aromatic proton due to the strong deshielding effect of the adjacent nitro group.

¹³C NMR Spectroscopy:

  • This compound: Will exhibit an additional signal in the aliphatic region (around 20-25 ppm) corresponding to the methyl carbon. The C2 carbon will be shifted downfield compared to 6-nitroquinoline due to the methyl substituent.

  • 6-nitroquinoline: Shows nine signals in the aromatic region. The carbon atom bearing the nitro group (C6) is significantly shifted.

Infrared (IR) Spectroscopy: Both molecules will show characteristic strong peaks for the nitro group (NO₂) asymmetric and symmetric stretches, typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. This compound will also display C-H stretching and bending vibrations for the methyl group.

Reactivity and Synthetic Implications

The electronic and steric differences dictate the reactivity of these compounds in chemical synthesis.

Basicity and N-alkylation

As indicated by its predicted higher pKa, the nitrogen atom in This compound is more nucleophilic. This facilitates reactions like N-alkylation and quaternization. However, the steric hindrance from the adjacent methyl group can slow the rate of these reactions compared to unhindered quinolines, a classic interplay of electronic activation versus steric hindrance.

Reduction of the Nitro Group

The reduction of the 6-nitro group to a 6-amino group is a common and crucial transformation for both compounds, opening pathways to a wide range of derivatives.

  • Reaction: Both this compound and 6-nitroquinoline can be readily reduced to their corresponding 6-amino derivatives using standard reducing agents like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite.

  • Causality: The choice of reducing agent is critical. For instance, catalytic hydrogenation (H₂/Pd-C) is a clean method but may not be suitable for molecules with other reducible functional groups. SnCl₂ in acidic media is robust and widely used. The reactivity of the nitro group itself is less influenced by the distant methyl group, so similar conditions are generally effective for both substrates.

Electrophilic Aromatic Substitution

The quinoline ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. The powerful deactivating effect of the nitro group at the 6-position further reduces the reactivity of the benzene ring. Any substitution would be directed by the existing substituents, but harsh conditions are typically required.

Experimental Protocols

To provide a practical framework, detailed methodologies for key characterization and synthesis steps are outlined below.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol provides a standardized method for comparing the solubility of the two compounds.

G cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis prep1 Add excess solid to vial prep2 Add 1 mL buffer (pH 7.4) prep1->prep2 eq1 Seal and shake at 25°C for 24h prep2->eq1 an1 Centrifuge to pellet solid eq1->an1 an2 Filter supernatant (0.22 µm) an1->an2 an3 Quantify by HPLC-UV vs. standard curve an2->an3 caption Workflow for solubility determination. G cluster_reaction Reaction Setup cluster_workup Workup & Isolation r1 Dissolve Nitroquinoline in Ethanol r2 Add SnCl₂·2H₂O in conc. HCl r1->r2 r3 Reflux at 80°C for 3-4 hours r2->r3 w1 Cool to RT, pour onto ice r3->w1 w2 Basify with aq. NaOH to pH > 10 w1->w2 w3 Extract with Ethyl Acetate (3x) w2->w3 w4 Dry (Na₂SO₄), filter, and concentrate w3->w4 caption Workflow for nitro group reduction.

References

Safety Operating Guide

A Senior Scientist's Guide to the Safe Disposal of 2-Methyl-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work necessitates the use of a wide array of chemical compounds. Among these is 2-Methyl-6-nitroquinoline, a heterocyclic compound whose quinoline structure is a cornerstone in various synthetic applications. However, its nitroaromatic nature demands a rigorous and informed approach to its handling and, critically, its disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, moving beyond a simple checklist to explain the scientific rationale behind each critical step.

Hazard Assessment: Understanding the "Why"

Proper disposal protocols are not arbitrary; they are dictated by the inherent chemical, toxicological, and environmental hazards of a substance. This compound is classified as a hazardous substance, and understanding its profile is the first step in ensuring safety.

Toxicological and Physical Hazards: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards. It is harmful if swallowed, causes significant skin irritation, and poses a risk of serious eye damage[1]. Structurally similar compounds, like quinoline itself, are also suspected of causing genetic defects and may have carcinogenic properties, warranting a cautious approach[2][3]. While specific data is limited, nitroaromatic compounds as a class can pose additional risks, and it is prudent to handle this chemical with the appropriate respect.

Environmental Hazards: Discharge of quinoline derivatives into the environment must be strictly avoided.[4][5] Many are toxic to aquatic life with long-lasting effects[2]. Improper disposal, such as discarding down the drain or in regular trash, can lead to significant contamination of waterways and ecosystems.

Property / Hazard Identifier / Classification Source(s)
Molecular Formula C₁₀H₈N₂O₂[6]
Molecular Weight 188.18 g/mol [1]
CAS Number 613-30-9[6]
Acute Toxicity, Oral GHS Category 4 (Harmful if swallowed)[1]
Skin Irritation GHS Category 2 (Causes skin irritation)[1]
Eye Damage GHS Category 1 (Causes serious eye damage)[1]
Respiratory Irritation GHS Category 3 (May cause respiratory irritation)[1]

Foundational Safety: Engineering Controls & PPE

Before any handling or disposal begins, establishing a safe working environment is non-negotiable. The principle here is to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion.

  • Primary Engineering Control: All handling and preparation for disposal of this compound must be conducted within a certified chemical fume hood.[7] This is the most effective way to prevent inhalation of any dusts or aerosols.

  • Personal Protective Equipment (PPE): The selection of PPE is your last line of defense and must be comprehensive.

    • Eye Protection: Tightly fitting safety goggles with side-shields are mandatory to protect against splashes or fine dust.[4][7]

    • Hand Protection: Chemical-resistant gloves, such as nitrile, are required. Always inspect gloves for tears or degradation before use.[2][8]

    • Body Protection: A lab coat or other protective clothing must be worn to prevent skin contact.[9]

    • Respiratory Protection: If there is any risk of dust generation outside of a fume hood, a NIOSH-approved respirator is necessary.[4]

The Disposal Workflow: A Step-by-Step Decision Process

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), which gives the U.S. Environmental Protection Agency (EPA) the authority to control hazardous waste from "cradle-to-grave."[10] Your institution's Environmental Health and Safety (EHS) office is your primary resource for navigating these regulations. The following workflow provides a logical pathway for compliant disposal.

DisposalWorkflow start Initiate Disposal of This compound Waste ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Step 2: Identify Waste Type ppe->identify pure_solid Pure/Expired Solid Compound identify->pure_solid Solid contaminated_solid Contaminated Solids (Wipes, Gloves, Silica) identify->contaminated_solid Contaminated solution Dilute Solution identify->solution Liquid segregate Step 3: Segregate Waste Keep away from strong acids and oxidizing agents. pure_solid->segregate contaminated_solid->segregate containerize_liquid Step 4b: Collect in a designated, sealed, and chemically compatible liquid waste container. solution->containerize_liquid containerize_solid Step 4a: Place in a designated, sealed, and chemically compatible solid waste container. segregate->containerize_solid label Step 5: Label Container 'Hazardous Waste' 'this compound' Accumulation Start Date & PI Name containerize_solid->label containerize_liquid->label store Step 6: Store in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) label->store contact_ehs Step 7: Arrange Pickup Contact institution's EHS for final disposal via a licensed hazardous waste contractor. store->contact_ehs

Caption: Disposal Decision Workflow for this compound Waste.

Detailed Disposal Protocols

Under no circumstances should this chemical or its containers be disposed of in regular trash or washed down the sewer.[4][7] The only acceptable route is through a licensed hazardous waste disposal facility.

Protocol 4.1: Disposal of Pure Compound and Contaminated Solids

This protocol applies to unused/expired this compound and materials that have come into direct contact with it (e.g., contaminated gloves, weigh boats, absorbent pads).

  • Segregation: This waste must be kept separate from other waste streams. It is particularly important to avoid mixing it with strong oxidizing agents or acids to prevent unforeseen chemical reactions.[2]

  • Containerization: Carefully transfer the solid waste into a designated, leak-proof hazardous waste container with a secure lid. The container must be chemically compatible (e.g., high-density polyethylene or glass).

  • Labeling: The container must be clearly and accurately labeled. Federal regulations require specific information. Affix a "Hazardous Waste" label that includes:

    • The full chemical name: "this compound" (no abbreviations).

    • The date you first added waste to the container (Accumulation Start Date).

    • The name of the Principal Investigator (PI) or research group.

  • Storage and Disposal: Store the sealed container in a designated and secure satellite accumulation area. Arrange for pickup and final disposal through your institution's EHS office, which will use a licensed hazardous waste disposal contractor.[2]

Protocol 4.2: Disposal of Contaminated Labware and Empty Containers

Glassware that is grossly contaminated should be managed as hazardous waste. For containers that are considered "empty":

  • Decontamination: An "empty" container under RCRA still requires proper handling. For highly toxic chemicals, it is best practice to triple-rinse the container with a suitable solvent (e.g., methanol or acetone).[7]

  • Rinsate Collection: Crucially, the first one or two rinses must be collected as hazardous liquid waste. [7] Collect this rinsate in a separate, clearly labeled hazardous waste container for flammable liquid waste.

  • Final Disposal: Once triple-rinsed, the original container label should be defaced or removed. The container can then be disposed of according to institutional guidelines, which may allow for disposal in a designated glass waste receptacle.

Emergency Spill Procedures

Even with careful handling, spills can occur. Preparedness is key to mitigating risk.

  • Evacuate and Alert: If a significant spill occurs, evacuate personnel from the immediate area and alert others.

  • Assess and Secure: If the spill is small and you are trained to handle it, ensure the area is well-ventilated (fume hood is on) and remove all ignition sources.[4]

  • Don PPE: Wear the full PPE described in Section 2.

  • Contain and Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical sorbent. Do not use paper towels to absorb the bulk of the spill, as this can create a greater fire hazard with some nitro compounds.

  • Collect Waste: Carefully scoop the absorbed material and spilled solid into your designated hazardous waste container using non-sparking tools.[4][7]

  • Decontaminate Area: Wipe the spill area with a cloth dampened with a suitable solvent (like acetone), and place the wipe into the hazardous waste container.

  • Contact EHS: Report the spill to your EHS office, even if you have cleaned it up successfully.

By adhering to these scientifically-grounded procedures, you not only ensure your personal safety and the safety of your colleagues but also uphold your professional responsibility to protect the environment. Always consult your institution's specific Chemical Hygiene Plan and EHS office for guidance that aligns with local and federal regulations.

References

A Researcher's Guide to Personal Protective Equipment for Handling 2-Methyl-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. With this innovation comes the profound responsibility of ensuring the safety of the researchers who are at the forefront of discovery. 2-Methyl-6-nitroquinoline, a heterocyclic aromatic compound, presents a unique set of handling challenges due to its toxicological profile. This guide provides an in-depth, experience-driven framework for selecting and implementing the appropriate Personal Protective Equipment (PPE) to ensure the safe handling of this compound in a laboratory setting. Our goal is to empower you with the knowledge to not only protect yourself but also to foster a culture of safety and scientific excellence.

Understanding the Hazard: Why Specific PPE is Non-Negotiable

This compound is classified as a hazardous substance with a significant toxicological profile. The primary routes of exposure are inhalation, skin contact, and ingestion.[1][2] Acute toxicity is a major concern, with the compound being toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] Beyond immediate effects, there is a risk of damage to organs through prolonged or repeated exposure.[1] The compound can also cause skin and serious eye irritation.[4] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical component of your experimental design.

The Core Ensemble: Your First Line of Defense

Every procedure involving this compound must begin with the implementation of a baseline level of PPE. This core ensemble is designed to mitigate the risks of accidental splashes, brief contact, and aerosol exposure.

1. Hand Protection: More Than Just a Glove

Skin contact is a primary route of exposure to this compound.[2] The selection of appropriate gloves is therefore of paramount importance. While no single glove material is impervious to all chemicals, nitrile gloves are a common and generally effective choice for handling many laboratory chemicals.[5][6][7][8]

  • Glove Selection: For handling this compound, it is recommended to use chemical-resistant gloves, such as nitrile, with a minimum thickness of 4–6 mil for splash protection.[8] For tasks involving prolonged contact or larger quantities, heavier-duty gloves (8–12 mil) or double-gloving should be considered.[8][9] Always inspect gloves for any signs of degradation or punctures before use.[10]

  • Proper Technique: Proper glove removal is as crucial as selection to avoid skin contamination.[10] After handling the compound, remove gloves without touching the outer surface with your bare hands and dispose of them in a designated hazardous waste container.[10] Always wash your hands thoroughly with soap and water after removing gloves.[1][10]

2. Eye and Face Protection: Shielding Your Most Vulnerable Asset

The potential for serious eye irritation or damage from this compound necessitates robust eye and face protection.[4]

  • Minimum Requirement: At a minimum, safety glasses with side shields should be worn for all procedures.

  • Enhanced Protection: For tasks with a higher risk of splashes or aerosol generation, such as weighing the powder or preparing solutions, a higher level of protection is required. It is strongly recommended to use chemical splash goggles in conjunction with a face shield.[7][11] Standard eyeglasses are not a substitute for proper safety eyewear.[12]

3. Protective Clothing: A Barrier for Your Body

Your personal clothing offers insufficient protection against chemical spills. A dedicated laboratory coat is a fundamental component of your PPE.

  • Laboratory Coat: A long-sleeved lab coat, preferably with knit cuffs, should be worn and fully fastened.[7] This provides a removable barrier in the event of a spill.

  • Material Matters: For handling highly toxic substances, consider gowns made of low-permeability fabric.

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting to protect against spills and falling objects.[13]

Respiratory Protection: An Essential Safeguard Against Inhalation Hazards

Inhalation of this compound dust or aerosols can lead to acute toxicity.[1][2][3] Therefore, respiratory protection is a critical consideration, with the level of protection dictated by the specific procedure and the potential for generating airborne particles. All respirator use must be in the context of a comprehensive respiratory protection program that includes medical evaluation, training, and fit testing, as required by OSHA.[10][11][14]

  • Working in a Ventilated Enclosure: Whenever possible, handle solid this compound in a certified chemical fume hood to minimize the generation of airborne dust.[13][15]

  • When a Respirator is Necessary: If engineering controls like a fume hood are not feasible or are insufficient to control exposure, respiratory protection is required.

  • Selecting the Right Respirator: For protection against toxic dusts, an air-purifying respirator (APR) equipped with a high-efficiency particulate air (HEPA) filter (N100 or P100) is recommended.[1][16] For higher concentrations or in situations where the exposure level is unknown, a powered air-purifying respirator (PAPR) or a supplied-air respirator may be necessary.[1][16]

Task/OperationMinimum PPE Requirement
Storage and Transport Lab coat, safety glasses with side shields, nitrile gloves.
Weighing Solid Compound Lab coat, chemical splash goggles, face shield, nitrile gloves. To be performed in a chemical fume hood or ventilated balance enclosure. If not possible, a respirator (e.g., N100/P100) is required.
Preparing Solutions Lab coat, chemical splash goggles, face shield, nitrile gloves. To be performed in a chemical fume hood.
Conducting Reactions Lab coat, chemical splash goggles, nitrile gloves. To be performed in a chemical fume hood.
Handling Waste Lab coat, chemical splash goggles, nitrile gloves.
Operational and Disposal Plans: A Step-by-Step Approach to Safety

A well-defined plan for handling and disposal is as crucial as the PPE itself.

Safe Handling Procedures:

  • Designated Area: Designate a specific area within a chemical fume hood for handling this compound.

  • Spill Kit: Ensure a spill kit appropriate for solid chemical spills is readily available.

  • Decontamination: After each use, decontaminate the work surface with an appropriate solvent and cleaning agent.

  • Hand Hygiene: Always wash hands thoroughly after handling the compound, even if gloves were worn.[1][10]

Disposal Plan:

  • Waste Segregation: All solid waste contaminated with this compound, including gloves, weigh boats, and paper towels, must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not dispose of this chemical down the drain.[13]

  • Institutional Guidelines: Follow all institutional and local regulations for the disposal of hazardous chemical waste.[13]

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_procedure Procedure Start Start: Plan to handle This compound Assess_Task Assess Task: - Weighing solid? - Preparing solution? - Small or large scale? Start->Assess_Task Assess_Aerosol Potential for aerosol/dust generation? Assess_Task->Assess_Aerosol Core_PPE Core PPE: - Lab Coat - Safety Glasses - Nitrile Gloves Splash_Hazard Risk of Splash? Core_PPE->Splash_Hazard Goggles_FaceShield Add: - Chemical Goggles - Face Shield Splash_Hazard->Goggles_FaceShield Yes Aerosol_Hazard Aerosol/Dust Generated? Splash_Hazard->Aerosol_Hazard No Goggles_FaceShield->Aerosol_Hazard Fume_Hood Work in Fume Hood Aerosol_Hazard->Fume_Hood Yes Respirator Add: - N100/P100 Respirator Aerosol_Hazard->Respirator No/Insufficient Final_PPE Final PPE Ensemble Assembled Fume_Hood->Final_PPE Respirator->Final_PPE Proceed Proceed with Experiment Final_PPE->Proceed Disposal Follow Safe Disposal Plan Proceed->Disposal

Caption: PPE Selection Workflow for this compound.

Conclusion: Fostering a Proactive Safety Culture

The safe handling of this compound is predicated on a thorough understanding of its hazards and the diligent application of appropriate control measures. Personal protective equipment serves as the final and critical barrier between the researcher and potential harm. By adhering to the guidelines outlined in this document, researchers can confidently pursue their work, knowing they are protected by a robust and well-reasoned safety strategy. This commitment to safety not only protects individuals but also strengthens the integrity and trustworthiness of the entire research endeavor.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.